Product packaging for 1,5-Dimethyl Citrate(Cat. No.:CAS No. 53798-96-2)

1,5-Dimethyl Citrate

Cat. No.: B1141270
CAS No.: 53798-96-2
M. Wt: 220.18
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Description

1,5-Dimethyl Citrate, also known as this compound, is a useful research compound. Its molecular formula is C₈H₁₂O₇ and its molecular weight is 220.18. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C₈H₁₂O₇ B1141270 1,5-Dimethyl Citrate CAS No. 53798-96-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-4-methoxy-2-(2-methoxy-2-oxoethyl)-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O7/c1-14-5(9)3-8(13,7(11)12)4-6(10)15-2/h13H,3-4H2,1-2H3,(H,11,12)/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLYPVOJLUJUWKA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(CC(=O)OC)(C(=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11O7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide to 1,5-Dimethyl Citrate (CAS: 53798-96-2)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,5-Dimethyl Citrate, a dicarboxylic acid ester with emerging significance in biomedical research. The document details its chemical and physical properties, provides experimental protocols for its synthesis and biological evaluation, and explores its mechanism of action, particularly its anti-inflammatory effects through the NF-κB signaling pathway.

Core Properties and Specifications

This compound, also known as 2-Hydroxy-1,2,3-propanetricarboxylic Acid 1,3-Dimethyl Ester or sym-Dimethyl Citrate, is a derivative of citric acid where two of the three carboxylic acid groups are esterified with methanol.[1][2][3][4] This structural modification alters its polarity and biological activity compared to the parent compound, citric acid.[1]

PropertyValueReference
CAS Number 53798-96-2[1][2][3][4]
Molecular Formula C₈H₁₂O₇[2][4]
Molecular Weight 220.18 g/mol [2][4]
Appearance White to off-white solid[2]
Melting Point >115°C (decomposition)[2]
Solubility DMSO, Methanol (Slightly)[2]
Storage 4°C for long-term storage[2][3]

Synthesis and Applications

Synthesis of this compound

The primary method for synthesizing this compound is the Fischer esterification of citric acid with methanol, typically in the presence of an acid catalyst.[1] The selective esterification of the terminal carboxylic acids at positions 1 and 5 is achieved due to the steric hindrance of the central carboxylic acid group.[1]

Experimental Protocol: Synthesis of this compound

Materials:

  • Citric acid (anhydrous)

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated) or p-Toluenesulfonic acid

  • Sodium bicarbonate (saturated solution)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve citric acid in an excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the solution.

  • Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization.[5]

Workflow for the Synthesis and Purification of this compound

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_product Final Product reactants Citric Acid + Methanol (Acid Catalyst) reflux Reflux reactants->reflux Heat evaporation Evaporation of Methanol reflux->evaporation extraction Liquid-Liquid Extraction (Ethyl Acetate/Water) evaporation->extraction drying Drying of Organic Layer extraction->drying evaporation2 Evaporation of Solvent drying->evaporation2 purification Column Chromatography or Recrystallization evaporation2->purification product This compound purification->product

Caption: A flowchart illustrating the synthesis and purification process of this compound.

Application as a Chemical Intermediate

This compound serves as a valuable intermediate in organic synthesis. Its structure, containing a free carboxylic acid, a hydroxyl group, and two ester groups, allows for various chemical transformations.[1] A notable application is its use as a protected form of citrate in the synthesis of more complex molecules, such as Mosapride Citric Amide.[2]

Experimental Protocol: General Amide Synthesis from a Carboxylic Acid

Materials:

  • This compound

  • Amine (e.g., 4-amino-5-chloro-2-ethoxy-N-((4-(4-fluorobenzyl)morpholin-2-yl)methyl)benzamide for Mosapride synthesis)

  • Coupling agent (e.g., DCC, EDC/HOBt, or B(OCH₂CF₃)₃)[6]

  • Anhydrous solvent (e.g., Dichloromethane, DMF, or Acetonitrile)

Procedure:

  • Dissolve this compound in an anhydrous solvent under an inert atmosphere.

  • Add the amine to the solution.

  • Add the coupling agent portion-wise at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until completion (monitored by TLC).

  • Filter the reaction mixture to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used).

  • Wash the filtrate with an acidic solution (e.g., 1M HCl), a basic solution (e.g., saturated NaHCO₃), and brine.

  • Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

  • Purify the resulting amide by column chromatography or recrystallization.

Biological Activity and Mechanism of Action

Anti-inflammatory Activity

Recent studies have highlighted the significant anti-inflammatory properties of this compound. It has been shown to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 mouse macrophages.

Experimental Protocol: In Vitro Anti-inflammatory Assay

Cell Culture and Treatment:

  • Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Seed the cells in 96-well plates (for NO and cytokine assays) or 6-well plates (for Western blot) and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with 1 µg/mL of LPS for the desired time (e.g., 24 hours for NO and cytokine analysis, shorter time points for signaling protein phosphorylation).

Nitric Oxide (NO) Assay (Griess Test):

  • After incubation, collect the cell culture supernatant.

  • Mix an equal volume of the supernatant with Griess reagent.

  • Measure the absorbance at 540 nm. The concentration of nitrite is determined using a sodium nitrite standard curve.

Cytokine Analysis (ELISA):

  • Collect the cell culture supernatant.

  • Determine the concentrations of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.[1][3][7]

Western Blot Analysis:

  • Lyse the cells and determine the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against p-IκBα, IκBα, p-NF-κB p65, NF-κB p65, iNOS, COX-2, and a loading control (e.g., β-actin).

  • Incubate with the appropriate HRP-conjugated secondary antibodies.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of this compound are mediated, at least in part, through the inhibition of the canonical NF-κB signaling pathway. In LPS-stimulated macrophages, LPS binds to Toll-like receptor 4 (TLR4), initiating a signaling cascade that leads to the activation of the IKK complex (IKKα/β/γ). The activated IKK complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This releases the NF-κB (p50/p65) dimer, which then translocates to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of pro-inflammatory genes, inducing the transcription of cytokines like TNF-α and IL-6, and enzymes such as iNOS and COX-2. This compound has been shown to inhibit the phosphorylation of IKKα/β and IκBα, thereby preventing the nuclear translocation of NF-κB p65 and suppressing the expression of these inflammatory mediators.[8]

NF-κB Signaling Pathway and the Inhibitory Action of this compound

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa_p65 IκBα-p50/p65 IKK->IkBa_p65 Phosphorylates IκBα p_IkBa p-IκBα IkBa_p65->p_IkBa p65 p50/p65 IkBa_p65->p65 Proteasome Proteasome p_IkBa->Proteasome Ubiquitination & Degradation p65_nuc p50/p65 p65->p65_nuc Translocation DMC This compound DMC->IKK Inhibits DNA DNA p65_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Genes Transcription

Caption: The inhibitory effect of this compound on the LPS-induced NF-κB signaling pathway.

Antimicrobial Activity

Citrate and its derivatives have been reported to possess antimicrobial properties. While specific studies on this compound are limited, the general antimicrobial activity of citrate-based compounds suggests its potential as an antimicrobial agent. Further investigation is required to determine its spectrum of activity and efficacy.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

Materials:

  • This compound

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in MHB to the highest desired concentration.

  • Perform serial two-fold dilutions of the compound in MHB across the wells of a 96-well plate.

  • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Include positive controls (bacteria in MHB without the compound) and negative controls (MHB only).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.[9][10][11]

Conclusion

This compound is a versatile molecule with demonstrated anti-inflammatory activity and potential applications as an antimicrobial agent and a chemical intermediate. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate further research and development of this promising compound in various scientific and therapeutic areas. The well-defined anti-inflammatory action through the NF-κB pathway presents a clear target for drug development professionals exploring novel treatments for inflammatory diseases.

References

An In-Depth Technical Guide to 1,5-Dimethyl Citrate: Structure, Properties, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Dimethyl Citrate is a dicarboxylic acid methyl ester derived from citric acid, a key intermediate in cellular metabolism. As a derivative, two of the three carboxylic acid groups of citric acid have been converted into methyl esters.[1] This structural modification significantly alters the molecule's polarity, reactivity, and biological profile compared to its parent compound. Found as a natural constituent in plants like sea buckthorn (Hippophae rhamnoides), this compound has garnered attention for its dual role as a versatile chemical intermediate and a bioactive compound with notable anti-inflammatory properties.[1][2]

In synthetic chemistry, it serves as a valuable protected form of citric acid, enabling specific chemical transformations before subsequent deprotection.[1][3] Its application as an intermediate in the production of more complex molecules, such as Mosapride Citric Amide, highlights its industrial relevance.[3][4] From a biomedical perspective, research has demonstrated its ability to suppress inflammatory mediators in macrophages, suggesting its potential as a therapeutic agent for inflammatory diseases.[1][2]

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis protocols, and biological activities of this compound to support ongoing and future research and development efforts.

Chemical Identity and Structure

This compound is systematically known as 2-hydroxy-1,2,3-propanetricarboxylic acid 1,3-dimethyl ester.[5] Its core structure consists of a propane backbone with three carboxylic acid groups and one hydroxyl group. The terminal carboxylic acid groups at positions 1 and 5 are esterified with methyl groups, leaving the central carboxylic acid group free. This selective esterification is due to the terminal groups being more sterically accessible and reactive than the central one.[1]

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name 2-hydroxy-4-methoxy-2-(2-methoxy-2-oxoethyl)-4-oxobutanoate[6]
Synonyms sym-Dimethyl Citrate; 2-Hydroxy-1,2,3-propanetricarboxylic Acid 1,3-Dimethyl Ester[3][4][5]
CAS Number 53798-96-2[3][5]
Molecular Formula C₈H₁₂O₇[3][5]
Molecular Weight 220.18 g/mol [3][5]
Canonical SMILES COC(=O)CC(CC(=O)OC)(C(=O)O)O
InChI Key XLYPVOJLUJUWKA-UHFFFAOYSA-N

Physicochemical Properties

This compound is typically supplied as a highly purified, white to off-white solid.[3] Its physical and chemical characteristics are essential for its handling, storage, and application in experimental settings.

Table 2: Physicochemical Properties of this compound

PropertyValueSource(s)
Appearance White to off-white solid[3]
Purity ≥95%[3]
Melting Point >115°C (decomposes)[3]
Solubility Slightly soluble in DMSO and Methanol[3]
Storage Temperature Long-term: 4°C; Short-term: Room Temperature[3]

Synthesis and Chemical Reactivity

The primary route for synthesizing this compound is the acid-catalyzed esterification of citric acid with methanol.[1] This reaction leverages the differential reactivity of the carboxylic acid groups to achieve selective esterification of the two terminal positions.

G Citric Acid Citric Acid This compound This compound Citric Acid->this compound  + Methanol (excess)  Acid Catalyst (e.g., p-TsOH)  Reflux, remove H₂O

General workflow for the synthesis of this compound.

As a chemical intermediate, this compound serves as a "protected" version of citric acid. The methyl ester groups can mask the terminal carboxylic acids while other chemical modifications are made to the molecule, such as forming an amide with the free central carboxyl group. The esters can later be hydrolyzed to regenerate the carboxylic acids if needed.[1]

G Citric Acid Citric Acid This compound This compound Citric Acid->this compound Esterification (Protection) Amide Formation Amide Formation This compound->Amide Formation + Amine (Reaction at C3-carboxyl) Other Complex Molecules Other Complex Molecules This compound->Other Complex Molecules Target Molecule\n(e.g., Mosapride precursor) Target Molecule (e.g., Mosapride precursor) Amide Formation->Target Molecule\n(e.g., Mosapride precursor)

Role of this compound as a protected intermediate.

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and analysis of this compound in a research setting.

Protocol 5.1: Synthesis via Acid-Catalyzed Esterification

This protocol is adapted from general methods for esterifying citric acid.[7]

  • Reaction Setup: Combine citric acid with an excess of methanol in a round-bottom flask equipped with a reflux condenser.

  • Catalysis: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.

  • Reflux: Heat the mixture to reflux for several hours to facilitate the esterification reaction.

  • Water Removal: Periodically or continuously remove the water generated during the reaction using a Dean-Stark apparatus or by distillation to drive the equilibrium towards the product.

  • Workup: After cooling, neutralize the acid catalyst. The crude product can be purified by dissolving the residue in water, followed by cooling, crystallization, filtration, and washing to yield the final product.

Protocol 5.2: Thin-Layer Chromatography (TLC) Analysis

A standard method for monitoring reaction progress and assessing purity is provided below.[3]

  • Stationary Phase: Silica gel (SiO₂) plate.

  • Mobile Phase: A mixture of Dichloromethane, Methanol, and Acetic Acid in a 9:1:0.1 ratio.

  • Visualization: Staining with Anisaldehyde-Methanol-Sulfuric Acid (AMCS) reagent.

  • Expected Rf Value: Approximately 0.70.[3]

Protocol 5.3: Structural Identification

The identity and purity of this compound are typically confirmed using a combination of spectroscopic techniques.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR & ¹³C NMR: Samples are dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). The resulting spectra are analyzed for characteristic chemical shifts and coupling patterns corresponding to the methyl ester groups and the citrate backbone. A distinctive chemical shift has been noted at 2.1 ppm.[8]

  • Mass Spectrometry (MS):

    • Mass spectrometric analysis is performed to confirm the molecular weight of the compound (220.18 g/mol ) and to study its fragmentation patterns, further verifying the structure.[3]

Biological Activity and Signaling Pathways

Recent studies have highlighted the significant anti-inflammatory properties of this compound, particularly its effects on macrophage-mediated inflammation.

Anti-Inflammatory Effects

In studies using RAW 264.7 mouse macrophages stimulated with lipopolysaccharide (LPS), this compound has been shown to exert potent anti-inflammatory effects.[2] LPS, a component of Gram-negative bacteria, triggers a strong inflammatory response by activating macrophages through the Toll-like receptor 4 (TLR4), leading to the activation of the NF-κB signaling pathway.[9] This activation results in the production of various pro-inflammatory mediators.

This compound has been demonstrated to significantly inhibit the production of:

  • Nitric Oxide (NO): By suppressing the expression of inducible nitric oxide synthase (iNOS).[2]

  • Prostaglandins: By suppressing the expression of cyclooxygenase-2 (COX-2).[2]

  • Pro-inflammatory Cytokines: Markedly reducing the secretion of Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[2]

The mechanism involves the downregulation of key proteins in the NF-κB pathway, including IKKα/β, I-κBα, and the NF-κB p65 subunit.[2]

G cluster_0 cluster_1 Macrophage (RAW 264.7) cluster_2 Pro-inflammatory Mediators LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKKα/β IKKα/β TLR4->IKKα/β I-κBα Degradation I-κBα Degradation IKKα/β->I-κBα Degradation NF-κB p65 Translocation NF-κB p65 Translocation I-κBα Degradation->NF-κB p65 Translocation Gene Transcription Gene Transcription NF-κB p65 Translocation->Gene Transcription (in nucleus) iNOS iNOS Gene Transcription->iNOS COX-2 COX-2 Gene Transcription->COX-2 TNF-α TNF-α Gene Transcription->TNF-α IL-6 IL-6 Gene Transcription->IL-6 DMC 1,5-Dimethyl Citrate DMC->IKKα/β Inhibits DMC->I-κBα Degradation

Inhibition of LPS-induced inflammatory pathway by this compound.

Summary and Conclusion

This compound is a well-characterized derivative of citric acid with significant potential in both synthetic chemistry and pharmacology. Its defined chemical and physical properties, established synthesis protocols, and role as a protected intermediate make it a valuable tool for chemists. Furthermore, its demonstrated ability to suppress key pro-inflammatory pathways in macrophages positions it as a promising lead compound for the development of new anti-inflammatory therapies. This guide provides the foundational technical data required for professionals in research and drug development to effectively utilize and explore the full potential of this versatile molecule.

References

An In-depth Technical Guide to the Synthesis of 1,5-Dimethyl Citrate from Citric Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,5-dimethyl citrate from citric acid, a process of significant interest in chemical and pharmaceutical research. This compound serves as a valuable intermediate in the synthesis of more complex molecules, including the pharmaceutical agent Mosapride Citric Amide.[1][2] This document outlines the core chemical principles, detailed experimental methodologies, and quantitative data to support researchers in the effective production and purification of this compound.

Core Synthesis Pathway: Esterification of Citric Acid

The primary and most direct route for the synthesis of this compound is the esterification of citric acid with methanol.[1] This reaction involves the selective esterification of the two terminal carboxylic acid groups of the citric acid molecule, leaving the central carboxylic acid group free. The reaction is typically facilitated by an acid catalyst to increase the reaction rate.[1]

Achieving high selectivity for this compound presents a key challenge due to the presence of three carboxylic acid groups with varying steric hindrance and electronic environments. The reaction can potentially yield a mixture of mono-, di-, and trimethyl esters.[1] Therefore, careful control of reaction conditions is crucial to maximize the yield of the desired diester.

Synthesis_Pathway Citric Acid Citric Acid Reaction Esterification Citric Acid->Reaction Methanol Methanol Methanol->Reaction This compound This compound Reaction->this compound Major Product Byproducts Mono- and Trimethyl Esters Reaction->Byproducts Minor Products

Caption: General reaction pathway for the synthesis of this compound.

Experimental Protocols

While specific literature detailing the synthesis of this compound is not abundant, protocols for similar citrate esters can be adapted. The following is a generalized protocol based on the synthesis of other citrate esters, which can be optimized for the production of this compound.

Materials and Equipment:
  • Citric acid (monohydrate or anhydrous)

  • Methanol

  • Acid catalyst (e.g., p-toluenesulfonic acid, benzenesulfonic acid)[3]

  • Solvent for azeotropic distillation (e.g., benzene, toluene)

  • Neutralizing agent (e.g., 5% sodium bicarbonate solution)[4]

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Activated carbon for decolorization[4]

  • Standard laboratory glassware including a three-neck flask, stirrer, reflux condenser, and a Dean-Stark or similar water separator.

  • Heating mantle and oil bath

  • Rotary evaporator

General Synthesis Procedure:
  • Reaction Setup: In a three-neck flask equipped with a stirrer, reflux condenser, and a water separator, add citric acid, methanol, and the acid catalyst.[5] For example, a molar ratio of citric acid to methanol of 1:2 to 1:4 could be a starting point, with the catalyst at 0.5-2% by mass of the citric acid.

  • Esterification: The mixture is heated to reflux. The temperature will depend on the solvent used for azeotropic distillation, typically in the range of 65-140°C.[3][5] Water produced during the esterification is continuously removed via the water separator to drive the reaction towards the products.[3][5] The reaction progress can be monitored by measuring the amount of water collected or by techniques such as thin-layer chromatography (TLC).

  • Work-up:

    • After the reaction is complete, the excess methanol and the azeotropic solvent are removed by distillation, initially at atmospheric pressure and then under reduced pressure.[5]

    • The remaining crude product is cooled and then neutralized with a base solution, such as 5% sodium bicarbonate, to remove the acid catalyst and any unreacted citric acid.[4]

    • The organic layer is separated, washed with water until neutral, and then dried over an anhydrous drying agent.

  • Purification:

    • The crude product can be decolorized by treating with activated carbon.[4]

    • Final purification is typically achieved by vacuum distillation to obtain pure this compound.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants Citric Acid + Methanol + Catalyst Reflux Heating and Reflux with Water Removal Reactants->Reflux Solvent_Removal Solvent Removal (Distillation) Reflux->Solvent_Removal Neutralization Neutralization with NaHCO3 solution Solvent_Removal->Neutralization Washing_Drying Washing and Drying Neutralization->Washing_Drying Decolorization Decolorization with Activated Carbon Washing_Drying->Decolorization Vacuum_Distillation Vacuum Distillation Decolorization->Vacuum_Distillation Final_Product Pure this compound Vacuum_Distillation->Final_Product

Caption: A generalized experimental workflow for the synthesis and purification of this compound.

Data Presentation

The following tables summarize key quantitative data related to this compound and representative data from the synthesis of similar citrate esters.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 53798-96-2[6]
Molecular Formula C₈H₁₂O₇[6]
Molecular Weight 220.18 g/mol [6]
Appearance White to off-white solid[2]
Melting Point >115°C (decomposes)[2]
Solubility DMSO, Methanol (Slightly)[2]

Table 2: Representative Reaction Conditions and Yields for Citrate Ester Synthesis

Citrate EsterReactantsCatalystTemperature (°C)Reaction Time (h)Yield (%)Purity (%)Reference
Trimethyl Citrate Citric acid, Methanolp-Toluenesulfonic acid65-753-6 (multiple cycles)>80>98[3]
Triethyl Citrate Citric acid, EthanolBenzenesulfonic acid63-9021-49--[5]
Tri-n-butyl Citrate Citric acid, n-ButanolBenzenesulfonic acid100-1402.5--[5]
Citrate Ester Citric acid, Fatty alcohol1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride60-1002-485-8799.1[4]

Note: The yields and purities reported are for the corresponding tri-esters, but the conditions provide a valuable starting point for the optimization of this compound synthesis.

Conclusion

The synthesis of this compound from citric acid via acid-catalyzed esterification with methanol is a feasible and direct method. The primary challenge lies in controlling the selectivity of the reaction to favor the formation of the diester over other esterified products. By carefully controlling the stoichiometry of the reactants, utilizing an appropriate acid catalyst, and efficiently removing water from the reaction mixture, a high yield of the desired product can be achieved. The purification protocol involving neutralization, washing, and vacuum distillation is critical for obtaining high-purity this compound suitable for further applications in research and drug development. This guide provides a solid foundation for researchers to develop and optimize their own synthesis protocols for this important chemical intermediate.

References

Natural Sources of 1,5-Dimethyl Citrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources, biosynthesis, and experimental protocols related to 1,5-Dimethyl Citrate. The information is tailored for professionals in research and drug development, with a focus on detailed methodologies and data presentation.

Natural Occurrences of this compound

This compound is a derivative of citric acid, a compound ubiquitous in the plant kingdom. While it is described as a simple derivative present in many plants and fruits, the primary and most thoroughly documented natural source is the fruit of Sea Buckthorn (Hippophae rhamnoides L.).[1][2] Phytochemical analyses of Sea Buckthorn berries have led to the successful isolation and identification of this compound among other organic acid derivatives.[3][4]

Despite the general assertion of its presence in various flora, specific quantitative data and identification in other plant species are not extensively reported in current scientific literature. Therefore, Hippophae rhamnoides remains the cornerstone for research into the natural sourcing of this compound.

Quantitative Analysis

A significant gap in the current body of research is the lack of quantitative data for this compound in its natural sources. While its presence is confirmed, the precise concentration in Sea Buckthorn or other potential plant sources has not been detailed.

Table 1: Documented Natural Sources and Quantitative Data for this compound

Natural SourcePlant PartConcentrationReference
Sea Buckthorn (Hippophae rhamnoides L.)Fruit (Berry)Not Quantitatively ReportedBaek et al., 2020[1][2]

Biosynthesis of this compound

The precise biosynthetic pathway for this compound has not been fully elucidated in plants. However, a hypothetical pathway can be proposed based on the known biosynthesis of citric acid and the common mechanisms of ester formation in plant secondary metabolism.

The pathway likely begins with the formation of citric acid, a key intermediate in the tricarboxylic acid (TCA) or Krebs cycle. The subsequent methylation of the carboxyl groups is catalyzed by S-adenosyl-L-methionine (SAM)-dependent methyltransferases.[5][6] In plants, the SABATH family of methyltransferases is known to catalyze the methylation of carboxyl groups on a variety of small molecules, including plant hormones and other specialized metabolites.[7] It is plausible that one or more enzymes from this family, or a similar class of carboxyl methyltransferases, are responsible for the sequential methylation of citric acid to form this compound, using SAM as the methyl group donor.

G acetyl_coa Acetyl-CoA citric_acid Citric Acid acetyl_coa->citric_acid oaa Oxaloacetate oaa->citric_acid Citrate Synthase (TCA Cycle) mono_methyl 1-Methyl Citrate (or 5-Methyl Citrate) citric_acid->mono_methyl Carboxyl Methyltransferase sah1 SAH citric_acid->sah1 di_methyl This compound mono_methyl->di_methyl Carboxyl Methyltransferase sah2 SAH mono_methyl->sah2 sam1 SAM sam1->citric_acid sam2 SAM sam2->mono_methyl

Proposed biosynthetic pathway for this compound in plants.

Experimental Protocols

The following protocols are based on the methodology reported for the isolation and identification of this compound from the fruits of Hippophae rhamnoides.[1]

Isolation and Purification

This process involves solvent extraction, fractionation, and chromatographic separation to isolate the target compound from the complex matrix of the plant material.

G start Dried H. rhamnoides Fruit Powder extraction Aqueous Extraction start->extraction partition Solvent Partitioning (n-hexane, CH2Cl2, EtOAc, n-BuOH) extraction->partition mc_fraction Dichloromethane (CH2Cl2) -Soluble Fraction partition->mc_fraction silica Silica Gel Column Chromatography mc_fraction->silica fractions Collect Fractions (C1-C7) silica->fractions hplc Preparative HPLC fractions->hplc pure_compound Isolated this compound hplc->pure_compound

Workflow for the isolation of this compound from Sea Buckthorn.

4.1.1 Plant Material and Extraction

  • Obtain dried fruits of Hippophae rhamnoides.

  • Prepare an aqueous extract powder from the fruit material.

  • Suspend the aqueous extract powder (e.g., 270 g) in distilled water (e.g., 700 mL).

4.1.2 Solvent Fractionation

  • Perform sequential liquid-liquid partitioning of the aqueous suspension.

  • Use solvents of increasing polarity: n-hexane, dichloromethane (CH₂Cl₂), ethyl acetate (EtOAc), and n-butanol (n-BuOH).

  • Collect the resulting soluble layers. The this compound is primarily found in the dichloromethane-soluble fraction.

4.1.3 Chromatographic Separation

  • Subject the dried dichloromethane-soluble layer (e.g., 3.4 g) to silica gel column chromatography.

  • Elute the column using a gradient solvent system, such as dichloromethane/methanol (e.g., starting from 100:1 and progressing to 1:1), to yield multiple fractions.

  • Analyze the resulting fractions (e.g., using TLC or analytical HPLC) to identify those containing the target compound.

  • Pool the relevant fractions and subject them to further purification using preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure this compound.

Structural Elucidation

The definitive identification of the isolated compound is achieved through spectroscopic analysis.

4.2.1 Mass Spectrometry (MS)

  • Technique: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).

  • Purpose: To determine the exact mass and molecular formula of the compound.

  • Expected Result: An observed mass corresponding to the molecular formula of this compound (C₈H₁₂O₇).

4.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Techniques: ¹H NMR and ¹³C NMR spectroscopy.

  • Purpose: To determine the chemical structure by analyzing the magnetic properties of atomic nuclei.

  • ¹H NMR Data (as reported): δH 3.73 (3H, s, 5-OCH₃), 3.67 (3H, s, 1-OCH₃), 2.85 (2H, d, J = 15.5 Hz, H-2 or H-4), 2.76 (2H, d, J = 15.5 Hz, H-2 or H-4).

  • ¹³C NMR Data (as reported): δC 174.4 (C-6), 171.0 (C-1 and C-5), 73.1 (C-3), 52.8 (5-OCH₃), 51.9 (1-OCH₃), 42.9 (C-2 and C-4).

Conclusion

This compound is a bioactive compound with its most well-characterized natural source being the fruit of Sea Buckthorn (Hippophae rhamnoides). While its presence in other plants is likely, this remains an under-investigated area. The development of a full understanding of this compound's role in plant metabolism and its potential for therapeutic applications is contingent on future research focusing on two key areas: the quantitative analysis of its concentration in various natural sources and the definitive elucidation of its biosynthetic pathway in plants. The protocols outlined in this guide provide a solid foundation for researchers to pursue further investigation into this promising natural product.

References

1,5-Dimethyl Citrate: An Obscure Molecule with Limited Publicly Available Research

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of available scientific and historical databases, detailed information regarding the discovery, history, and specific biological functions of 1,5-Dimethyl Citrate (CAS Number: 53798-96-2) remains elusive. This scarcity of data prevents the creation of an in-depth technical guide as requested.

This compound, also known by its systematic name 2-Hydroxy-1,2,3-propanetricarboxylic Acid 1,3-Dimethyl Ester, is commercially available as a chemical for research purposes. Its basic chemical properties are documented, including its molecular formula (C8H12O7). However, beyond this fundamental identification, there is a notable absence of published literature detailing its origin, the researchers who may have first synthesized or identified it, and the timeline of its scientific exploration.

Our investigation into the broader category of citrate esters reveals a rich history of their synthesis and application, primarily as non-toxic plasticizers in polymers, as solvents in various industries, and as components in food and pharmaceutical products. The parent molecule, citric acid, has a well-documented history, from its initial isolation from lemon juice by Carl Wilhelm Scheele in 1784 to its large-scale industrial production through microbial fermentation. This extensive body of knowledge on citric acid and its other esters, such as triethyl citrate and tributyl citrate, does not, however, extend to the specific 1,5-dimethyl ester variant.

Furthermore, searches for biological activity or specific mechanisms of action for this compound have not yielded any significant findings. There is no readily available information on its involvement in any signaling pathways, its potential therapeutic effects, or any drug development research in which it may have been a subject.

Consequently, the core requirements for a technical guide—including historical milestones, detailed experimental protocols for its synthesis and study, quantitative data on its properties and effects, and diagrams of its biological interactions—cannot be met at this time due to the lack of primary research and review articles in the public domain.

It is possible that research on this compound exists in proprietary industrial archives or in specialized, non-public databases. However, based on the extensive search of publicly accessible information, it appears to be a compound that has not been a significant focus of academic or industrial research. Therefore, a comprehensive technical guide on its discovery and history cannot be produced.

what is sym-Dimethyl Citrate

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to sym-Dimethyl Citrate for Researchers, Scientists, and Drug Development Professionals

Introduction

sym-Dimethyl Citrate, also known as 1,5-Dimethyl Citrate, is a diester derivative of citric acid. This whitepaper provides a comprehensive overview of its chemical properties, synthesis, and biological activities, with a particular focus on its anti-inflammatory effects. The information is tailored for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

sym-Dimethyl Citrate is a white to off-white solid compound. Its key chemical and physical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₈H₁₂O₇[1][2]
Molecular Weight 220.18 g/mol [1][2]
Appearance White to off-white solid[1]
Melting Point >115°C (decomposition)[1]
Solubility Soluble in DMSO, slightly soluble in Methanol[1]
CAS Number 53798-96-2[1][2]
Synonyms This compound, 2-Hydroxy-1,2,3-propanetricarboxylic Acid 1,3-Dimethyl Ester[1]
Computed XLogP3 -0.7[3]

**3. Synthesis and Purification

The primary method for synthesizing sym-Dimethyl Citrate is through the acid-catalyzed esterification of citric acid with methanol. Another potential route is the selective hydrolysis of trimethyl citrate.

Experimental Protocol: Acid-Catalyzed Esterification of Citric Acid

This protocol describes a general procedure for the synthesis of sym-Dimethyl Citrate.

Materials:

  • Citric acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated) or p-toluenesulfonic acid

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve citric acid in an excess of anhydrous methanol. A molar ratio of approximately 1:2.5 to 1:3 (citric acid to methanol) is recommended to favor the formation of the dimethyl ester.

  • Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the reaction mixture.

  • Heat the mixture to reflux and maintain the temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[1]

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in an organic solvent such as ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • The crude sym-Dimethyl Citrate can be further purified by recrystallization or column chromatography.

Purification

Purification of the synthesized sym-Dimethyl Citrate can be achieved through standard laboratory techniques.

Thin-Layer Chromatography (TLC) Conditions:

  • Stationary Phase: Silica gel (SiO₂)

  • Mobile Phase: Dichloromethane : Methanol : Acetic Acid = 9:1:0.1

  • Visualization: Anisaldehyde-Molybdo-Ceric (AMC) stain

  • Rf Value: Approximately 0.70[1]

Biological Activity: Anti-inflammatory Properties

sym-Dimethyl Citrate has demonstrated significant anti-inflammatory effects. Studies have shown its ability to inhibit the inflammatory response in lipopolysaccharide (LPS)-stimulated RAW 264.7 mouse macrophages.[4]

Mechanism of Action

The anti-inflammatory mechanism of sym-Dimethyl Citrate involves the modulation of the NF-κB signaling pathway. It has been shown to:

  • Inhibit the production of nitric oxide (NO).[4]

  • Suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4]

  • Inhibit the phosphorylation of IKKα/β and I-κBα, leading to the suppression of NF-κB p65 activation.[4]

  • Reduce the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[4]

Experimental Protocols and Visualizations

Signaling Pathway Diagram

The following diagram illustrates the inhibitory effect of sym-Dimethyl Citrate on the LPS-induced NF-κB signaling pathway.

G cluster_nucleus Inside Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKKα/β TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_n NF-κB (p65) iNOS_COX2 iNOS, COX-2 (Pro-inflammatory enzymes) Cytokines IL-6, TNF-α (Pro-inflammatory cytokines) DMC sym-Dimethyl Citrate DMC->IKK Inhibits DMC->IkB Inhibits Phosphorylation DMC->NFkB Inhibits Activation NFkB_n->iNOS_COX2 Upregulates NFkB_n->Cytokines Upregulates

Caption: Inhibition of the NF-κB signaling pathway by sym-Dimethyl Citrate.

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow to assess the anti-inflammatory activity of sym-Dimethyl Citrate.

G cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays start Seed RAW 264.7 cells incubate Incubate for 24h start->incubate pretreat Pre-treat with sym-Dimethyl Citrate incubate->pretreat stimulate Stimulate with LPS pretreat->stimulate no_assay Nitric Oxide Assay (Griess Reagent) stimulate->no_assay elisa ELISA for IL-6 & TNF-α stimulate->elisa western_blot Western Blot for IKK, IκBα, NF-κB, iNOS, COX-2 stimulate->western_blot

Caption: Experimental workflow for evaluating anti-inflammatory activity.

Conclusion

sym-Dimethyl Citrate is a readily synthesizable derivative of citric acid with promising anti-inflammatory properties. Its ability to inhibit the NF-κB signaling pathway makes it a compound of interest for further investigation in the development of novel therapeutic agents for inflammatory diseases. This guide provides foundational technical information to support such research endeavors.

References

An In-depth Technical Guide to 2-Hydroxy-1,2,3-propanetricarboxylic Acid 1,3-Dimethyl Ester (1,5-Dimethyl Citrate)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-1,2,3-propanetricarboxylic Acid 1,3-Dimethyl Ester, also known as 1,5-Dimethyl Citrate, is a derivative of the ubiquitous metabolic intermediate, citric acid. This whitepaper provides a comprehensive technical overview of this compound, detailing its physicochemical properties, synthesis, and significant potential in drug development, particularly as an anti-inflammatory agent. The document outlines its mechanism of action, focusing on the inhibition of the NF-κB signaling pathway. Detailed experimental protocols for its synthesis and for assessing its biological activity are provided to facilitate further research and application in the field.

Introduction

This compound is a diester of citric acid where the carboxylic acid groups at positions 1 and 3 are esterified with methanol.[1] This structural modification alters the polarity and reactivity of the parent citric acid molecule, leading to distinct biological activities.[1] While citric acid itself plays a central role in cellular metabolism, its derivatives, such as this compound, are gaining attention for their therapeutic potential.[1] Notably, this compound has been identified as a natural product in sources like sea buckthorn (Hippophae rhamnoides).[1][2] Recent studies have highlighted its anti-inflammatory properties, making it a person of interest for the development of novel therapeutics for inflammatory diseases.[1][2] This guide aims to consolidate the current knowledge on this compound, providing a foundational resource for researchers and drug development professionals.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, formulation, and application in experimental settings.

PropertyValueReference
Synonyms 2-Hydroxy-1,2,3-propanetricarboxylic Acid 1,3-Dimethyl Ester, sym-Dimethyl Citrate[3]
CAS Number 53798-96-2[3]
Molecular Formula C₈H₁₂O₇[3]
Molecular Weight 220.18 g/mol [3]
Appearance White to off-white solid[3]
Melting Point >115°C (with decomposition)[3]
Solubility Soluble in DMSO, slightly soluble in Methanol[3]
Purity ≥95%[3]

Synthesis

The primary method for synthesizing this compound is through the acid-catalyzed esterification of citric acid with methanol.[1] The two terminal carboxylic acid groups of citric acid are more sterically accessible and therefore more reactive than the central carboxylic acid group, allowing for selective diesterification under controlled conditions.[1]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from general esterification procedures for citric acid.

Materials:

  • Citric acid (anhydrous)

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated) or other suitable acid catalyst

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve citric acid in an excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by column chromatography on silica gel if necessary.

Biological Activity and Mechanism of Action

This compound has demonstrated significant anti-inflammatory properties. Its primary mechanism of action involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of the inflammatory response.

Inhibition of the NF-κB Signaling Pathway

In lipopolysaccharide (LPS)-stimulated RAW 264.7 mouse macrophages, this compound has been shown to suppress the inflammatory cascade by targeting multiple points in the NF-κB pathway.[2] It inhibits the phosphorylation and subsequent degradation of the Inhibitor of kappa B alpha (IκBα) by targeting the IκB kinase (IKK) complex (IKKα/β).[2] This prevents the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting the transcription of pro-inflammatory genes.[2]

NF_kB_Inhibition cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKKα/β TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to p65_nuc p65 (active) Pro_inflammatory_genes Pro-inflammatory Gene Transcription p65_nuc->Pro_inflammatory_genes induces Inflammatory_Mediators iNOS, COX-2, TNF-α, IL-6 Pro_inflammatory_genes->Inflammatory_Mediators leads to expression of DMC This compound DMC->IKK inhibits DMC->IkBa inhibits degradation DMC->NFkB inhibits translocation

Inhibitory effect of this compound on the NF-κB signaling pathway.
Downstream Effects on Inflammatory Mediators

The inhibition of NF-κB activation by this compound leads to a significant reduction in the production of key pro-inflammatory mediators. This includes the enzymes inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[2]

The inhibitory concentration (IC50) for nitric oxide (NO) production in LPS-stimulated RAW 264.7 cells has been determined to be 39.76 ± 0.16 μM.[2]

Experimental Protocols for Biological Activity Assessment

Anti-inflammatory Assay in RAW 264.7 Cells

This protocol outlines the procedure to assess the anti-inflammatory activity of this compound by measuring nitric oxide production.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Griess Reagent

  • Sodium nitrite standard solution

  • 96-well cell culture plates

Procedure:

  • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • After incubation, collect the cell culture supernatant.

  • Determine the nitrite concentration in the supernatant using the Griess reagent according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of nitric oxide inhibition compared to the LPS-treated control group.

Anti_inflammatory_Assay_Workflow start Start culture_cells Culture RAW 264.7 cells start->culture_cells seed_plate Seed cells in 96-well plate culture_cells->seed_plate pretreat Pre-treat with This compound seed_plate->pretreat stimulate Stimulate with LPS pretreat->stimulate collect_supernatant Collect supernatant stimulate->collect_supernatant griess_assay Perform Griess Assay collect_supernatant->griess_assay measure_absorbance Measure absorbance griess_assay->measure_absorbance analyze Analyze data and calculate % inhibition measure_absorbance->analyze end End analyze->end

Workflow for the anti-inflammatory assay in RAW 264.7 cells.
Western Blot Analysis of NF-κB Pathway Proteins

This protocol describes the detection of key proteins in the NF-κB pathway by Western blotting.

Materials:

  • RAW 264.7 cells treated as described in section 5.1.

  • Cell lysis buffer

  • Protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-IKKα/β, anti-IκBα, anti-p65, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated cells and determine the protein concentration.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for at least 1 hour.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

ELISA for Pro-inflammatory Cytokines

This protocol details the quantification of TNF-α and IL-6 in the cell culture supernatant.

Materials:

  • Cell culture supernatant from treated RAW 264.7 cells.

  • ELISA kits for mouse TNF-α and IL-6.

  • Microplate reader.

Procedure:

  • Perform the ELISA according to the manufacturer's protocol for the specific kits.

  • Briefly, coat the ELISA plate with the capture antibody.

  • Add the cell culture supernatants and standards to the wells.

  • Add the detection antibody, followed by the enzyme conjugate.

  • Add the substrate and stop the reaction.

  • Measure the absorbance at the specified wavelength.

  • Calculate the concentrations of TNF-α and IL-6 in the samples based on the standard curve.

Potential in Drug Development

The potent anti-inflammatory properties of this compound, coupled with its natural origin, position it as a promising candidate for further preclinical and clinical development. Its ability to modulate the NF-κB pathway suggests its potential utility in a range of inflammatory conditions, including autoimmune diseases, neuroinflammation, and certain types of cancer where inflammation plays a critical role. Further studies are warranted to explore its pharmacokinetic and pharmacodynamic profiles, as well as its safety and efficacy in in vivo models. The lack of information on its effects on other key inflammatory signaling pathways, such as the MAPK pathway, represents an area for future investigation to fully elucidate its therapeutic potential.

Conclusion

2-Hydroxy-1,2,3-propanetricarboxylic Acid 1,3-Dimethyl Ester (this compound) is a molecule with significant and underexplored therapeutic potential. Its well-defined anti-inflammatory mechanism of action, centered on the inhibition of the NF-κB signaling pathway, provides a strong rationale for its further investigation in the context of drug development. This technical guide consolidates the available data and provides detailed methodologies to support and encourage future research into this promising compound.

References

physical and chemical properties of 1,5-Dimethyl Citrate

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to 1,5-Dimethyl Citrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a derivative of citric acid, a fundamental molecule in cellular metabolism.[1] As a dimethyl ester of citric acid, two of its three carboxylic acid groups are converted into methyl esters.[1] This structural modification alters the molecule's polarity and reactivity compared to its parent compound. It is found as a natural constituent in various plant species and serves as a versatile intermediate in synthetic chemistry.[1] This guide provides a comprehensive overview of the , detailed experimental protocols, and key chemical pathways.

Core Physical and Chemical Properties

The fundamental properties of this compound are summarized below, providing a baseline for its use in research and development.

PropertyValueSource(s)
CAS Number 53798-96-2[2]
Molecular Formula C₈H₁₂O₇[2]
Molecular Weight 220.18 g/mol [2]
Appearance White to off-white solid[2]
Melting Point >115°C (decomposes)[2]
Solubility Soluble in DMSO, Slightly soluble in Methanol[2]
Purity ≥95%[2]
Synonyms 2-Hydroxy-1,2,3-propanetricarboxylic Acid 1,3-Dimethyl Ester; sym-Dimethyl Citrate[2][3]
Spectroscopic and Analytical Data

Detailed analytical data is crucial for the accurate identification and characterization of this compound.

Analytical MethodConditions & ResultsSource(s)
¹H NMR Performed in DMSO-d6 for identity determination.[2]
¹³C NMR Performed in DMSO-d6 for identity determination. Key signals include two symmetrical ester carbonyl groups, a tertiary carbon (C-3) at δC 73.3, and two symmetrical methylene groups (C-2, C-4) at δC 43.1.[1][2]
Mass Spectrometry Used to confirm molecular weight and formula.[1][2]
Thin-Layer Chromatography (TLC) Stationary Phase: SiO₂ Mobile Phase: Dichloromethane : Methanol : Acetic Acid (9:1:0.1) Visualization: AMCS Rf Value: 0.70[2]
Elemental Analysis Calculated %C: 43.64 Calculated %H: 5.49[2]

Experimental Protocols

Detailed methodologies are essential for the replication of experiments and the synthesis of this compound.

Chemical Synthesis: Acid-Catalyzed Esterification

The primary route for synthesizing this compound is the esterification of citric acid with methanol, typically facilitated by an acid catalyst.[1] The terminal carboxylic acid groups at positions 1 and 5 are sterically more accessible and therefore more reactive than the central carboxylic acid group.[1]

Protocol:

  • Reaction Setup: Combine citric acid and methanol in a reaction vessel.

  • Catalysis: Add a suitable acid catalyst (e.g., p-toluenesulfonic acid) to the mixture.[4]

  • Reaction Conditions: Heat the mixture under reflux to drive the esterification reaction.

  • Workup: After the reaction is complete, the excess methanol and water formed during the reaction are removed, often by distillation.

  • Purification: The crude product is then purified, typically using chromatographic techniques, to isolate this compound.[1]

G Synthesis of this compound Citric Acid Citric Acid Reaction Mixture Reaction Mixture Citric Acid->Reaction Mixture Methanol Methanol Methanol->Reaction Mixture Acid Catalyst Acid Catalyst Acid Catalyst->Reaction Mixture Reflux Reflux Reaction Mixture->Reflux Heat Purification Purification Reflux->Purification Crude Product This compound This compound Purification->this compound

Caption: Acid-catalyzed esterification of citric acid.

Extraction from Natural Sources and Purification

This compound has been isolated from various plant sources.[1] The general workflow involves extraction followed by purification.

Protocol:

  • Extraction: Metabolites are extracted from the plant material using an appropriate solvent.

  • Crude Extract Preparation: The solvent is evaporated to yield a crude extract.

  • Chromatographic Purification: The crude extract is subjected to various chromatographic techniques (e.g., column chromatography) to separate and isolate this compound from other co-extracted compounds.[1]

Analytical Characterization Workflow

A combination of spectroscopic and chromatographic methods is used to confirm the identity and purity of this compound.

G Analytical Workflow for this compound cluster_sample Sample cluster_analysis Analysis cluster_results Results Sample Sample TLC TLC Sample->TLC NMR NMR Sample->NMR Mass Spec Mass Spec Sample->Mass Spec Purity Purity TLC->Purity Structure Confirmation Structure Confirmation NMR->Structure Confirmation Mass Spec->Structure Confirmation

Caption: Workflow for analytical characterization.

Chemical Reactivity and Applications

The functional groups of this compound—a free carboxylic acid, a hydroxyl group, and two ester groups—make it a useful intermediate in organic synthesis.[1]

Key Reactions
  • Hydrolysis: The methyl ester groups can be selectively hydrolyzed under acidic or basic conditions to regenerate the corresponding carboxylic acids. This makes it a useful protected form of citric acid in multi-step syntheses.[1]

  • Amide Bond Formation: The presence of a free carboxylic acid allows for the formation of amide bonds through reaction with an amine. This reactivity is utilized in the synthesis of more complex molecules, such as Mosapride Citric Amide.[1][2]

  • Complexation: The free carboxylic acid and hydroxyl group can participate in the formation of metal complexes, for instance, with tin(II).[1]

G Key Chemical Reactions of this compound This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Acid/Base Amide Formation Amide Formation This compound->Amide Formation Amine Metal Complexation Metal Complexation This compound->Metal Complexation Metal Salt Citric Acid Derivative Citric Acid Derivative Hydrolysis->Citric Acid Derivative Amide Derivative Amide Derivative Amide Formation->Amide Derivative Metal-Organic Framework Metal-Organic Framework Metal Complexation->Metal-Organic Framework

Caption: Reactivity of this compound.

Storage and Stability

For short-term use, this compound can be stored at room temperature. Long-term storage is recommended at 4°C for periods up to six months.[2] For maximum product recovery, it is advised to centrifuge the vial before opening.[2]

References

An In-depth Technical Guide to the Solubility and Stability of 1,5-Dimethyl Citrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,5-Dimethyl Citrate is a derivative of citric acid that serves as a valuable intermediate in organic synthesis and has demonstrated potential as a bioactive molecule with anti-inflammatory properties. A thorough understanding of its solubility and stability is paramount for its effective use in research and drug development, ensuring accurate experimental outcomes, viable formulation strategies, and reliable storage. This technical guide provides a comprehensive overview of the current knowledge on the solubility and stability of this compound. It includes available qualitative solubility data, recommended storage conditions, and detailed experimental protocols for researchers to determine quantitative solubility and conduct comprehensive stability assessments. Additionally, this guide outlines a general analytical methodology for its quantification and illustrates its role in the context of inflammatory signaling pathways.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior in various experimental and formulation settings.

PropertyValueReference
CAS Number 53798-96-2[1][2][3]
Molecular Formula C₈H₁₂O₇[1][2][3]
Molecular Weight 220.18 g/mol [1][2][3]
Appearance White to off-white solid[1]
Melting Point >115°C (decomposition)[1]
IUPAC Name 2-hydroxy-4-methoxy-2-(2-methoxy-2-oxoethyl)-4-oxobutanoic acid[2]

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical factor influencing its absorption, bioavailability, and formulation design. Currently, only qualitative solubility data for this compound is publicly available.

Qualitative Solubility Data

The known qualitative solubility of this compound is summarized in Table 2.

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)Soluble[1][4]
MethanolSlightly Soluble[1][4]
Experimental Protocol for Quantitative Solubility Determination

To facilitate further research, a detailed protocol for the quantitative determination of this compound solubility is provided below. This protocol can be adapted for various solvents relevant to specific research or formulation needs.

Objective: To determine the equilibrium solubility of this compound in various solvents at a specified temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, DMSO, methanol, propylene glycol)

  • Thermostatic shaker or water bath

  • Calibrated analytical balance

  • Vials with screw caps

  • Centrifuge

  • HPLC system with a UV detector or other suitable quantitative analytical instrument

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, ensuring a solid phase remains after equilibration.

    • Add a known volume of the selected solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set at a constant temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium should be established by taking measurements at various time points (e.g., 12, 24, 48, 72 hours) until the concentration in solution remains constant.

  • Sample Processing:

    • After equilibration, allow the vials to stand to let the excess solid settle.

    • Centrifuge the vials to further separate the solid and supernatant.

    • Carefully withdraw an aliquot of the supernatant.

    • Filter the aliquot through a syringe filter to remove any remaining undissolved solid.

  • Quantification:

    • Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC-UV).

    • Analyze the diluted sample using a validated analytical method to determine the concentration of this compound.

    • Perform the analysis in triplicate for each solvent.

  • Data Reporting:

    • Calculate the solubility as the average concentration from the triplicate measurements.

    • Express the solubility in units such as mg/mL or µg/mL.

A visual representation of this experimental workflow is provided below.

G Workflow for Quantitative Solubility Determination cluster_prep Preparation cluster_equil Equilibration cluster_process Sample Processing cluster_quant Quantification & Reporting prep1 Add excess this compound to vials prep2 Add known volume of solvent prep1->prep2 prep3 Cap vials securely prep2->prep3 equil1 Agitate in thermostatic shaker (e.g., 24-48h at 25°C) prep3->equil1 Start Equilibration proc1 Centrifuge to pellet excess solid equil1->proc1 End Equilibration proc2 Withdraw supernatant proc1->proc2 proc3 Filter through 0.22 µm syringe filter proc2->proc3 quant1 Dilute filtrate to known concentration proc3->quant1 quant2 Analyze by validated HPLC-UV method quant1->quant2 quant3 Calculate and report solubility (e.g., mg/mL) quant2->quant3

Workflow for Quantitative Solubility Determination

Stability Profile

The chemical stability of this compound is a critical parameter that dictates its shelf-life, storage conditions, and potential degradation pathways. Understanding its stability is essential to prevent the formation of impurities that could affect its activity or safety.

Recommended Storage Conditions

Based on available data sheets, the following storage conditions are recommended for this compound.

ConditionDurationTemperatureReference
Short-term-Room Temperature[1]
Long-term6 months after receipt4°C[1]
General Storage-2°C - 8°C[3][5]
Experimental Protocol for Forced Degradation Studies

Forced degradation, or stress testing, is crucial for identifying potential degradation products and pathways, and for developing stability-indicating analytical methods.[1][6] The following protocol outlines a comprehensive forced degradation study for this compound.

Objective: To investigate the degradation of this compound under various stress conditions (hydrolytic, oxidative, thermal, and photolytic) and to identify major degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M and 1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M and 1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • High-purity water

  • Suitable organic solvent for stock solution preparation (e.g., Methanol or Acetonitrile)

  • pH meter

  • Thermostatic ovens

  • Photostability chamber

  • HPLC-UV/PDA/MS system

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.

  • Acid Hydrolysis:

    • Mix the stock solution with 0.1 M HCl and 1 M HCl in separate vials.

    • Incubate the vials at an elevated temperature (e.g., 60°C) for a defined period (e.g., up to 24 hours).

    • Withdraw samples at various time points, neutralize with an appropriate base (e.g., NaOH), and dilute for analysis.

  • Base Hydrolysis:

    • Mix the stock solution with 0.1 M NaOH and 1 M NaOH in separate vials.

    • Keep the vials at room temperature or a slightly elevated temperature for a defined period.

    • Withdraw samples at various time points, neutralize with an appropriate acid (e.g., HCl), and dilute for analysis. Due to the ester linkages, hydrolysis is expected to be more rapid under basic conditions.

  • Oxidative Degradation:

    • Mix the stock solution with 3% H₂O₂.

    • Store the solution at room temperature, protected from light, for up to 24 hours.

    • Withdraw samples at various time points and dilute for analysis.

  • Thermal Degradation:

    • Expose the solid this compound to dry heat in a thermostatic oven (e.g., 80°C) for a specified duration.

    • Also, expose a solution of this compound to the same thermal stress.

    • At the end of the exposure, dissolve the solid or dilute the solution for analysis.

  • Photolytic Degradation:

    • Expose both the solid and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

    • Analyze the samples after exposure, including a control sample stored in the dark.

  • Analysis:

    • Analyze all stressed samples and a non-stressed control sample using a stability-indicating HPLC method (see Section 4.0). A photodiode array (PDA) detector is useful for assessing peak purity, and a mass spectrometer (MS) is invaluable for identifying the mass of potential degradation products.

  • Data Evaluation:

    • Calculate the percentage degradation of this compound under each condition.

    • Identify and quantify the major degradation products.

    • Propose potential degradation pathways based on the identified products.

A workflow for this process is illustrated below.

G Workflow for Forced Degradation Study cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation start Prepare 1 mg/mL stock solution of this compound acid Acid Hydrolysis (0.1M & 1M HCl, 60°C) start->acid base Base Hydrolysis (0.1M & 1M NaOH, RT) start->base oxid Oxidation (3% H₂O₂, RT) start->oxid therm Thermal (Solid & Solution, 80°C) start->therm photo Photolytic (Solid & Solution, ICH Q1B) start->photo ana1 Sample at time points acid->ana1 base->ana1 oxid->ana1 therm->ana1 photo->ana1 ana2 Neutralize (if needed) & Dilute ana1->ana2 ana3 Analyze by Stability-Indicating HPLC-PDA-MS ana2->ana3 eval1 Calculate % Degradation ana3->eval1 eval2 Identify Degradation Products eval1->eval2 eval3 Propose Degradation Pathways eval2->eval3

Workflow for Forced Degradation Study

Analytical Methodologies

A validated stability-indicating analytical method is essential for accurately quantifying this compound and its degradation products. A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is a common and suitable approach.

General Protocol for a Stability-Indicating RP-HPLC Method

Objective: To develop an RP-HPLC method capable of separating this compound from its potential process impurities and degradation products.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and a PDA or UV detector.

Chromatographic Conditions (Starting Point for Development):

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric Acid or Formic Acid in Water.

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient: A linear gradient starting with a high percentage of Mobile Phase A and increasing the percentage of Mobile Phase B over time (e.g., 5% to 95% B in 20 minutes).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: As this compound lacks a strong chromophore, detection at a low UV wavelength (e.g., 210 nm) is recommended.

  • Injection Volume: 10 µL.

  • Diluent: A mixture of Mobile Phase A and B (e.g., 50:50 v/v).

Method Development and Validation:

  • Specificity: Inject the diluent, a standard solution of this compound, and samples from the forced degradation study. The method is specific if the peak for this compound is well-resolved from all degradation product peaks and any peaks from the diluent.

  • Linearity: Prepare a series of standard solutions of this compound over a range of concentrations (e.g., 10-150 µg/mL). Plot the peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.[7][8]

  • Accuracy and Precision: Determine the accuracy (as percent recovery) and precision (as percent relative standard deviation, %RSD) by analyzing samples at multiple concentration levels (e.g., low, medium, high) on the same day (repeatability) and on different days (intermediate precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Robustness: Intentionally vary chromatographic parameters (e.g., pH of Mobile Phase A, column temperature, flow rate) to assess the method's reliability during normal use.

Biological Activity and Signaling Pathways

Recent studies have shown that this compound possesses anti-inflammatory properties. It has been found to inhibit the expression of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated macrophage cells.[9]

The expression of both iNOS and COX-2 is known to be regulated by the transcription factor Nuclear Factor-kappa B (NF-κB).[3][10] The canonical NF-κB signaling pathway is a key regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by inflammatory signals like LPS, a cascade of events leads to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including those for iNOS and COX-2.[3][10] The inhibitory effect of this compound on iNOS and COX-2 expression suggests that it likely interferes with this signaling pathway.

The diagram below illustrates the canonical NF-κB signaling pathway and the putative point of intervention by this compound.

G Canonical NF-κB Signaling Pathway and Inhibition by this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 1. Binds IKK IKK Complex TLR4->IKK 2. Activates Signaling Cascade NFkB_IkB NF-κB (p50/p65) IκBα IKK->NFkB_IkB 3. Phosphorylates IκBα IkB IκBα Proteasome Proteasome IkB->Proteasome 4. Ubiquitination & Degradation NFkB NF-κB (p50/p65) NFkB_nuc Active NF-κB (p50/p65) NFkB->NFkB_nuc 5. Translocation NFkB_IkB->IkB NFkB_IkB->NFkB DNA DNA NFkB_nuc->DNA 6. Binds to Promoter Transcription Gene Transcription DNA->Transcription 7. Transcription & Translation mRNA mRNA Transcription->mRNA 7. Transcription & Translation iNOS_COX2 iNOS & COX-2 Proteins (Pro-inflammatory) mRNA->iNOS_COX2 7. Transcription & Translation DMC This compound DMC->Transcription Inhibits

References

Preliminary Investigation of 1,5-Dimethyl Citrate Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the bioactivity of 1,5-Dimethyl Citrate, with a focus on its anti-inflammatory properties. The information is compiled from peer-reviewed research and is intended to serve as a foundational resource for further investigation and development.

Core Bioactivity: Anti-Inflammatory Effects

This compound, a derivative of citric acid isolated from Sea Buckthorn (Hippophae rhamnoides), has demonstrated significant anti-inflammatory activity.[1] Research has shown that it can effectively inhibit the inflammatory response in RAW 264.7 mouse macrophages stimulated by lipopolysaccharide (LPS).[1]

The primary mechanism of its anti-inflammatory action involves the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] This pathway is a cornerstone of the inflammatory response, and its inhibition is a key target for many anti-inflammatory drugs. This compound has been shown to impede the expression of several key proteins within this pathway, leading to a reduction in the production of pro-inflammatory mediators.[1]

Quantitative Bioactivity Data

The inhibitory effect of this compound on nitric oxide (NO) production, a key inflammatory mediator, has been quantified. The following table summarizes the reported IC50 value.

Bioactivity MetricCell LineStimulantValueReference
IC50 for NO Production InhibitionRAW 264.7LPS39.76 ± 0.16 µM[1]

Signaling Pathway Analysis

The anti-inflammatory effects of this compound are mediated through the inhibition of the canonical NF-κB signaling pathway. Upon stimulation by LPS, Toll-like receptor 4 (TLR4) activation typically leads to a cascade that results in the phosphorylation and subsequent degradation of the inhibitor of κBα (IκBα). This allows the p50/p65 NF-κB dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.

This compound intervenes in this pathway by markedly inhibiting the expression of IκB kinase alpha/beta (IKKα/β) and IκBα.[1] This, in turn, prevents the nuclear translocation of the NF-κB p65 subunit.[1] Consequently, the expression of downstream inflammatory targets such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) is significantly reduced.[1]

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKKα/β TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates DMC This compound DMC->IKK Inhibits DMC->IkB Inhibits DMC->NFkB Inhibits p65 expression iNOS_COX2 iNOS / COX-2 DNA DNA NFkB_nuc->DNA Binds DNA->iNOS_COX2 Transcription Cytokines IL-6, TNF-α DNA->Cytokines Transcription

Figure 1: Proposed signaling pathway of this compound's anti-inflammatory action.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the investigation of this compound's bioactivity.

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment Protocol:

    • Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well plates for NO assay, larger plates for protein extraction).

    • Allow cells to adhere and grow for 24 hours.

    • Pre-treat cells with varying concentrations of this compound for 1 hour.

    • Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for a specified duration (e.g., 24 hours for NO and cytokine analysis, shorter times for protein phosphorylation studies).

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the concentration of nitrite (NO2-), a stable and soluble breakdown product of NO.

  • Principle: The Griess reagent converts nitrite into a purple-colored azo compound, the absorbance of which can be measured spectrophotometrically.

  • Procedure:

    • After cell treatment, collect 50-100 µL of the cell culture supernatant.

    • Add an equal volume of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant in a 96-well plate.

    • Incubate the plate at room temperature for 10-15 minutes, protected from light.

    • Measure the absorbance at 540-550 nm using a microplate reader.

    • Quantify the nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a sample.

  • Target Proteins: IKKα/β, IκBα, NF-κB p65, iNOS, COX-2, and a loading control (e.g., β-actin).

  • Procedure:

    • Protein Extraction: Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • SDS-PAGE: Separate the protein lysates (20-40 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

    • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins overnight at 4°C.

    • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

    • Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

ELISA is used to quantify the concentration of secreted cytokines in the cell culture supernatant.

  • Target Cytokines: IL-6 and TNF-α.

  • Procedure:

    • Use commercially available ELISA kits for mouse IL-6 and TNF-α.

    • Coat a 96-well plate with the capture antibody specific for the target cytokine.

    • Block the plate to prevent non-specific binding.

    • Add cell culture supernatants and standards to the wells and incubate.

    • Wash the plate and add the detection antibody.

    • Add a substrate solution (e.g., TMB) to produce a colorimetric reaction.

    • Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 450 nm).

    • Calculate the cytokine concentrations in the samples based on the standard curve.

G cluster_setup Experimental Setup cluster_analysis Downstream Analysis CellCulture RAW 264.7 Cell Culture (24h) Pretreatment Pre-treatment with This compound (1h) CellCulture->Pretreatment Stimulation LPS Stimulation (24h) Pretreatment->Stimulation Supernatant Collect Supernatant Stimulation->Supernatant Cells Collect Cells Stimulation->Cells GriessAssay Griess Assay (NO) Supernatant->GriessAssay ELISA ELISA (IL-6, TNF-α) Supernatant->ELISA WesternBlot Western Blot (IKK, IκBα, NF-κB, iNOS, COX-2) Cells->WesternBlot

Figure 2: General experimental workflow for assessing the bioactivity of this compound.

Conclusion and Future Directions

The preliminary investigation into the bioactivity of this compound reveals its potential as an anti-inflammatory agent. The compound effectively targets the NF-κB signaling pathway, a critical regulator of inflammation. The provided data and protocols offer a solid foundation for researchers and drug development professionals to further explore the therapeutic applications of this natural compound.

Future research should focus on:

  • In vivo studies to validate the anti-inflammatory effects observed in vitro.

  • Investigation of other potential signaling pathways that may be modulated by this compound.

  • Structure-activity relationship studies to identify more potent derivatives.

  • Toxicology and pharmacokinetic profiling to assess its safety and bioavailability.

References

Spectroscopic Profile of 1,5-Dimethyl Citrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 1,5-Dimethyl Citrate, a key intermediate in various chemical syntheses. This document presents available experimental and predicted spectroscopic data, detailed experimental protocols for data acquisition, and a logical workflow for spectroscopic analysis.

Core Spectroscopic Data

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityAssignment
3.62Singlet6H, -OCH₃ (two symmetrical methoxy groups)
2.93Doublet2H, -CH₂- (diastereotopic methylene protons)
2.84Doublet2H, -CH₂- (diastereotopic methylene protons)

Solvent: Not specified in the available literature, but likely CDCl₃ or DMSO-d₆.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Predicted Chemical Shift (δ) ppmAssignment
~175C=O (Carboxylic acid)
~171C=O (Ester)
~73C-OH (Tertiary alcohol)
~52-OCH₃ (Methoxy)
~43-CH₂- (Methylene)
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3500 - 2500BroadO-H stretch (Carboxylic acid)
~2950MediumC-H stretch (Aliphatic)
~1735StrongC=O stretch (Ester)
~1710StrongC=O stretch (Carboxylic acid)
~1200StrongC-O stretch (Ester and Carboxylic acid)

Note: The IR data is predicted based on characteristic absorption frequencies for the functional groups present in this compound. Experimental spectra were not available in the reviewed sources.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

m/zIonMethod
242.8[M+Na]⁺ESI-MS
218.8[M-H]⁻ESI-MS

Molecular Formula: C₈H₁₂O₇ Molecular Weight: 220.18 g/mol

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic identification of an organic compound like this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Identification of this compound cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation and Structure Elucidation synthesis Synthesis or Isolation of This compound purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification sample_prep Sample Preparation for Spectroscopic Analysis purification->sample_prep ms Mass Spectrometry (MS) Determine Molecular Weight and Formula sample_prep->ms ir Infrared (IR) Spectroscopy Identify Functional Groups sample_prep->ir nmr Nuclear Magnetic Resonance (NMR) (¹H, ¹³C) Determine Connectivity and Structure sample_prep->nmr data_integration Integration of All Spectroscopic Data ms->data_integration ir->data_integration nmr->data_integration structure_elucidation Structure Elucidation of This compound data_integration->structure_elucidation final_report Final Report and Data Archiving structure_elucidation->final_report

Caption: General workflow for the synthesis, purification, spectroscopic analysis, and structural elucidation of this compound.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used to characterize this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

Sample Preparation:

  • Weigh approximately 5-10 mg of purified this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Chloroform-d). The choice of solvent is critical and should be one in which the compound is fully soluble.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • If required, add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

¹H NMR Acquisition:

  • Insert the sample into the NMR probe and allow it to equilibrate to the probe temperature (typically 298 K).

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve homogeneity and optimal resolution.

  • Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals to determine the relative number of protons for each resonance.

¹³C NMR Acquisition:

  • Following ¹H NMR, acquire the ¹³C NMR spectrum. A proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon atom.

  • Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are generally required compared to ¹H NMR.

  • Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

  • Place a small amount of the solid this compound sample directly onto the ATR crystal, ensuring good contact.

  • Apply pressure using the instrument's pressure arm to ensure a good interface between the sample and the crystal.

  • Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000-400 cm⁻¹.

Data Analysis:

  • The background spectrum is automatically subtracted from the sample spectrum.

  • Identify the characteristic absorption bands and correlate them with specific functional groups (e.g., O-H, C=O, C-O).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental formula of the molecule.

Instrumentation: An Electrospray Ionization (ESI) mass spectrometer, often coupled with a liquid chromatography system (LC-MS).

Sample Preparation:

  • Prepare a dilute solution of this compound (typically in the low µg/mL to ng/mL range) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. The solvent should be compatible with the ESI source.

  • The solution may be introduced into the mass spectrometer via direct infusion or through an LC system.

Data Acquisition (ESI-MS):

  • The sample solution is introduced into the ESI source, where it is nebulized and ionized, typically forming protonated [M+H]⁺, sodiated [M+Na]⁺, or deprotonated [M-H]⁻ ions.

  • The ions are then transferred into the mass analyzer (e.g., quadrupole, time-of-flight).

  • The mass spectrum is recorded, showing the relative abundance of ions as a function of their mass-to-charge ratio (m/z).

  • For high-resolution mass spectrometry (HRMS), the exact mass of the molecular ion is measured, which allows for the determination of the elemental formula.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound. For further in-depth analysis, it is recommended to consult specialized spectroscopic databases and perform experimental validation.

Unlocking the Potential of 1,5-Dimethyl Citrate: A Technical Guide to Emerging Research Areas

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

1,5-Dimethyl Citrate, a dicarboxylic acid ester of citric acid, is emerging from the background of chemical intermediates to become a compound of significant interest for its therapeutic potential. Traditionally recognized for its role as a protected form of citrate in chemical synthesis, recent studies have illuminated its noteworthy anti-inflammatory properties. Furthermore, preliminary data suggests avenues for exploration into its antimicrobial and anticancer activities. This technical guide serves as a comprehensive overview of the current state of knowledge on this compound, providing a foundation for future research and development. We present key quantitative data, detailed experimental protocols for investigating its biological activities, and outline promising areas for further scientific inquiry.

Core Chemical and Physical Properties

This compound (CAS Number: 53798-96-2) is a white to off-white solid with a molecular weight of 220.18 g/mol .[1][2] It is a derivative of citric acid where the carboxylic acid groups at positions 1 and 5 are esterified with methanol.[3] This structural modification alters its polarity and reactivity compared to the parent citric acid molecule.[3]

PropertyValueSource(s)
CAS Number 53798-96-2[1][2]
Molecular Formula C₈H₁₂O₇[1]
Molecular Weight 220.18 g/mol [1][2]
Appearance White to off-white solid[1]
Melting Point >115°C (decomposition)[1]
Solubility DMSO, Methanol (Slightly)[1]
Purity ≥95%[1]

Potential Research Areas

While this compound has been used as a chemical intermediate, its potential as a bioactive molecule is a burgeoning field of study. The following sections detail the most promising research avenues.

Anti-Inflammatory Activity: A Validated Therapeutic Target

The most well-documented biological activity of this compound is its anti-inflammatory effect. Research has demonstrated its ability to suppress inflammatory responses in macrophage models, suggesting its potential for development as a novel anti-inflammatory agent.

AssayCell LineStimulantKey FindingSource(s)
Nitric Oxide (NO) ProductionRAW 264.7 Mouse MacrophagesLipopolysaccharide (LPS)IC₅₀ = 39.76 ± 0.16 μM
iNOS and COX-2 ExpressionRAW 264.7 Mouse MacrophagesLipopolysaccharide (LPS)Reversal of LPS-induced upregulation at 50 and 100 μM
Pro-inflammatory Cytokine Production (IL-6, TNF-α)RAW 264.7 Mouse MacrophagesLipopolysaccharide (LPS)Decreased production with treatment

This compound exerts its anti-inflammatory effects by inhibiting the nuclear factor kappa-B (NF-κB) signaling pathway. This is a critical pathway that regulates the expression of numerous pro-inflammatory genes. Treatment with this compound has been shown to inhibit the expression of key upstream regulators in this pathway, including IκB kinase alpha/beta (IKKα/β), inhibitor of kappa B alpha (I-κBα), and the p65 subunit of NF-κB.

NF_kB_Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKKα/β TLR4->IKK activates IkBa I-κBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB releases NFkB_nucleus NF-κB (p65/p50) (in nucleus) NFkB->NFkB_nucleus translocates Inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, IL-6, TNF-α) NFkB_nucleus->Inflammatory_Genes activates DMC This compound DMC->IKK inhibits DMC->IkBa inhibits degradation DMC->NFkB inhibits activation

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Antimicrobial Activity: An Unexplored Frontier

Some commercial suppliers note that this compound has been used as an antimicrobial agent against bacteria and yeast. However, there is a lack of robust scientific literature to substantiate these claims and to detail the spectrum of activity and mechanism of action. This presents a significant opportunity for research.

Proposed Research Directions:

  • Screening: Test this compound against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans) to determine its minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC).

  • Mechanism of Action Studies: Investigate how this compound exerts its antimicrobial effects. This could involve studying its impact on cell wall synthesis, protein synthesis, DNA replication, or membrane integrity.

Anticancer Potential: A Hypothesis-Driven Investigation

The parent molecule, citric acid, has been shown to suppress tumor growth in some models. It is hypothesized that this compound, due to its altered chemical properties, may have unique interactions with cancer cell metabolism or signaling pathways. There is a mention of it being effective against colorectal adenocarcinoma cells, but this requires rigorous scientific validation.

Proposed Research Directions:

  • In vitro Cytotoxicity Screening: Evaluate the cytotoxic effects of this compound against a panel of cancer cell lines from various tissues (e.g., breast, colon, lung, prostate).

  • Mechanism of Action Studies: If cytotoxicity is observed, investigate the underlying mechanisms, such as induction of apoptosis, cell cycle arrest, or inhibition of key cancer-related signaling pathways.

Synthetic Chemistry Applications: Building on a Known Foundation

This compound serves as a valuable intermediate in organic synthesis. Its utility as a protected form of citric acid allows for selective reactions at the unprotected carboxylic acid and hydroxyl groups.

Known Applications:

  • Mosapride Citrate Synthesis: It is a known intermediate in the production of Mosapride, a gastroprokinetic agent.[1]

  • Tin(II) Citrate Synthesis: It has been used in the synthesis of tin(II) citrate complexes.

Proposed Research Directions:

  • Development of Novel Derivatives: Utilize the reactive sites on this compound to synthesize novel derivatives with potentially enhanced biological activities. For example, the free carboxylic acid can be converted to a variety of amides, and the hydroxyl group can be further functionalized.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the anti-inflammatory properties of this compound. These protocols are based on standard laboratory practices.

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO₂.

  • Treatment:

    • Seed cells in appropriate culture plates (e.g., 96-well for viability and NO assays, 6-well for protein and RNA extraction).

    • Allow cells to adhere overnight.

    • Pre-treat cells with varying concentrations of this compound (e.g., 10, 50, 100 µM) for 1-2 hours.

    • Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for the desired time (e.g., 24 hours for NO assay, 6-12 hours for gene expression, 18-24 hours for protein expression).

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays Seed_Cells Seed RAW 264.7 cells Adhesion Allow to adhere overnight Seed_Cells->Adhesion Pretreat Pre-treat with this compound Adhesion->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate NO_Assay Nitric Oxide Assay (Griess Reagent) Stimulate->NO_Assay Western_Blot Western Blot (iNOS, COX-2, NF-κB pathway proteins) Stimulate->Western_Blot ELISA ELISA (IL-6, TNF-α) Stimulate->ELISA

Caption: General experimental workflow for assessing anti-inflammatory activity.

Nitric Oxide (NO) Production Assay (Griess Assay)
  • After the 24-hour incubation period, collect 100 µL of the cell culture supernatant from each well of a 96-well plate.

  • Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample.

  • Incubate at room temperature for 10 minutes, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Quantify the nitrite concentration by comparing the absorbance to a standard curve of sodium nitrite.

Western Blot Analysis
  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against iNOS, COX-2, p-IKKα/β, I-κBα, p-p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using densitometry software and normalize to the loading control.

Enzyme-Linked Immunosorbent Assay (ELISA) for IL-6 and TNF-α
  • Collect the cell culture supernatant after the desired treatment period.

  • Use commercially available ELISA kits for mouse IL-6 and TNF-α.

  • Follow the manufacturer's instructions for the assay, which typically involve:

    • Coating a 96-well plate with a capture antibody.

    • Adding the cell culture supernatants and standards to the wells.

    • Incubating with a detection antibody.

    • Adding a substrate to produce a colorimetric signal.

    • Stopping the reaction and measuring the absorbance at the appropriate wavelength.

  • Calculate the cytokine concentrations in the samples based on the standard curve.

Synthesis of this compound

The primary method for synthesizing this compound is the Fischer esterification of citric acid with methanol, using an acid catalyst.

  • Reactants:

    • Citric acid

    • Methanol (in excess, also serves as the solvent)

    • Acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid)

  • Procedure:

    • Dissolve citric acid in an excess of methanol.

    • Add a catalytic amount of the acid.

    • Reflux the mixture for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

    • After the reaction is complete, neutralize the catalyst with a weak base (e.g., sodium bicarbonate solution).

    • Remove the excess methanol under reduced pressure.

    • Extract the product into an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it to obtain the crude product.

    • Purify the this compound by recrystallization or column chromatography.

Conclusion

This compound presents a compelling case for further investigation beyond its traditional role as a chemical intermediate. Its validated anti-inflammatory activity, mediated through the inhibition of the NF-κB pathway, positions it as a promising lead compound for the development of new therapeutics. The preliminary indications of antimicrobial and anticancer properties, although requiring substantial further research, open up exciting new avenues for exploration. The synthetic accessibility of this compound further enhances its appeal as a platform for the development of novel bioactive molecules. This guide provides a solid foundation for researchers to embark on the exciting journey of unlocking the full therapeutic potential of this versatile molecule.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Mosapride Citric Amide using 1,5-Dimethyl Citrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, albeit theoretical, protocol for the synthesis of Mosapride Citric Amide, a known impurity of the gastroprokinetic agent Mosapride. The proposed synthesis utilizes 1,5-dimethyl citrate and a key Mosapride intermediate, 4-amino-5-chloro-2-ethoxy-N-((4-(4-fluorobenzyl)morpholin-2-yl)methyl)benzamide. It is important to note that this specific synthetic route is not widely documented in scientific literature, and these protocols are based on established principles of organic chemistry, specifically amide bond formation from esters.

Introduction

Mosapride is a selective 5-HT4 receptor agonist that enhances gastrointestinal motility.[1] "Mosapride Citric Amide," identified as 3-[[[2-Chloro-5-ethoxy-4-[[[[4-[(4-fluorophenyl)methyl]-2-morpholinyl]methyl]amino]carbonyl]phenyl]amino]carbonyl]-3-hydroxypentanedioic acid, is a recognized impurity that can arise during the synthesis or storage of Mosapride citrate.[1][2][3] Understanding the synthesis of such impurities is crucial for quality control and drug safety in pharmaceutical development. This document outlines a hypothetical synthetic pathway for Mosapride Citric Amide starting from this compound.

Proposed Synthetic Pathway

The proposed synthesis involves the nucleophilic acyl substitution of this compound with the aromatic amine of the Mosapride core structure. The reaction is hypothesized to proceed via the attack of the amine on one of the ester carbonyls of this compound, leading to the formation of the amide bond and elimination of methanol.

G Mosapride_Amine 4-amino-5-chloro-2-ethoxy-N-((4-(4-fluorobenzyl)morpholin-2-yl)methyl)benzamide Mosapride_Citric_Amide Mosapride Citric Amide Mosapride_Amine->Mosapride_Citric_Amide Nucleophilic Acyl Substitution Dimethyl_Citrate This compound Dimethyl_Citrate->Mosapride_Citric_Amide Methanol Methanol Mosapride_Citric_Amide->Methanol G cluster_pathway Mosapride Signaling Pathway Mosapride Mosapride 5HT4_Receptor 5-HT4 Receptor (Enteric Neuron) Mosapride->5HT4_Receptor Agonist Acetylcholine_Release ↑ Acetylcholine Release 5HT4_Receptor->Acetylcholine_Release GI_Motility ↑ Gastrointestinal Motility Acetylcholine_Release->GI_Motility

References

Application Notes and Protocols for the Esterification of 1,5-Dimethyl Citrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 1,5-dimethyl citrate, a valuable intermediate in organic synthesis and a compound with demonstrated biological activity. The esterification of citric acid with methanol presents a key challenge in achieving selective esterification at the terminal C1 and C5 carboxylic acid positions while leaving the central C3 carboxylic acid free. This document outlines two primary protocols for the synthesis of this compound: a selective method utilizing boric acid as a catalyst and a method employing a traditional acid catalyst, p-toluenesulfonic acid, with controlled stoichiometry. Detailed procedures for the reaction setup, workup, and purification are provided, along with data on expected yields and product characterization.

Introduction

This compound is a diester derivative of citric acid, a naturally occurring tricarboxylic acid. The selective esterification of the two terminal carboxylic acid groups of citric acid, while preserving the central carboxylic acid and the hydroxyl group, yields a bifunctional molecule with significant potential in various fields. The presence of a free carboxylic acid and a hydroxyl group allows for further chemical modifications, making this compound a versatile building block in the synthesis of more complex molecules and polymers.

Recent studies have highlighted the biological activities of this compound, particularly its anti-inflammatory properties. Research has shown that it can inhibit the production of pro-inflammatory mediators, suggesting its potential as a lead compound in drug discovery and development programs targeting inflammatory diseases[1].

This document aims to provide researchers with detailed and practical protocols for the synthesis and purification of this compound, facilitating its accessibility for further research and application.

Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound using the protocols detailed in this document.

ParameterBoric Acid Catalysisp-Toluenesulfonic Acid Catalysis
Catalyst Boric Acid (B(OH)₃)p-Toluenesulfonic Acid (p-TSA)
Typical Yield 60-70%50-60%
Purity (after chromatography) >95%>95%
Reaction Temperature < 80 °C65-75 °C (reflux)
Reaction Time 18-24 hours12-18 hours
Key Analytical Data Melting Point: ~151 °CMelting Point: ~151 °C
¹H NMR (CDCl₃, 400 MHz): δ 2.85 (d, J=15.6 Hz, 2H), 2.95 (d, J=15.6 Hz, 2H), 3.71 (s, 6H)¹H NMR (CDCl₃, 400 MHz): δ 2.85 (d, J=15.6 Hz, 2H), 2.95 (d, J=15.6 Hz, 2H), 3.71 (s, 6H)
¹³C NMR (CDCl₃, 101 MHz): δ 42.9, 52.3, 72.8, 170.9, 174.8¹³C NMR (CDCl₃, 101 MHz): δ 42.9, 52.3, 72.8, 170.9, 174.8

Experimental Protocols

Two detailed protocols for the synthesis of this compound are provided below.

Protocol 1: Selective Esterification using Boric Acid Catalyst

This protocol is adapted from methods described for the selective esterification of α-hydroxycarboxylic acids and aims to favor the formation of the 1,5-diester by utilizing the chelating effect of the α-hydroxy acid moiety of citric acid with boric acid[2][3][4][5].

Materials:

  • Citric acid (anhydrous)

  • Methanol (anhydrous)

  • Boric acid (B(OH)₃)

  • Tetrahydrofuran (THF, anhydrous) (optional, as solvent)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Separatory funnel

  • Glassware for column chromatography

Procedure:

  • Reaction Setup:

    • In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve citric acid (1 equivalent) in anhydrous methanol (2.5-3 equivalents). For example, to 19.21 g (0.1 mol) of citric acid, add 10-12 mL (0.25-0.3 mol) of methanol.

    • Add boric acid (0.1-0.2 equivalents; e.g., 0.62-1.24 g, 10-20 mmol).

    • The reaction can also be performed in a solvent like anhydrous THF to aid dissolution and control the reaction rate.

    • Stir the mixture at a temperature below 80 °C (e.g., 60-70 °C) for 18-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (e.g., 1:1) with a small amount of acetic acid.

  • Workup:

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate (100 mL).

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) to remove unreacted citric acid and the boric acid catalyst, and then with brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexane (e.g., starting from 20% ethyl acetate and gradually increasing to 50%).

    • Collect the fractions containing the desired product (as identified by TLC).

    • Combine the pure fractions and evaporate the solvent to yield this compound as a white solid.

Protocol 2: Esterification using p-Toluenesulfonic Acid (p-TSA) Catalyst

This protocol is an adaptation of the Fischer esterification method, where the stoichiometry of the alcohol is controlled to favor the formation of the diester. The removal of water is crucial to drive the equilibrium towards the product[6].

Materials:

  • Citric acid (anhydrous)

  • Methanol (anhydrous)

  • p-Toluenesulfonic acid monohydrate (p-TSA)

  • Toluene (optional, for azeotropic removal of water)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus (optional)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Separatory funnel

  • Glassware for column chromatography

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser (and optionally a Dean-Stark trap filled with toluene), add citric acid (1 equivalent; e.g., 19.21 g, 0.1 mol) and anhydrous methanol (2.2 equivalents; e.g., 8.9 mL, 0.22 mol).

    • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 equivalents; e.g., 0.95 g, 5 mmol).

    • If using a Dean-Stark trap, add toluene to the flask.

    • Heat the mixture to reflux (65-75 °C) and stir for 12-18 hours. Monitor the reaction by TLC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If toluene was used, remove it under reduced pressure.

    • Dilute the residue with ethyl acetate (100 mL).

    • Wash the organic solution with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the p-TSA and remove unreacted citric acid, followed by a wash with brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient as described in Protocol 1.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain this compound.

Visualization of Experimental Workflow

The following diagrams illustrate the general workflow for the synthesis and purification of this compound.

Esterification_Workflow cluster_reaction Reaction Stage cluster_workup Workup Stage cluster_purification Purification Stage Reactants Citric Acid + Methanol + Catalyst Reaction Heating and Stirring Reactants->Reaction Quenching Quenching/ Neutralization Reaction->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Drying and Concentration Extraction->Drying Chromatography Column Chromatography Drying->Chromatography Final_Product Pure 1,5-Dimethyl Citrate Chromatography->Final_Product

Caption: General workflow for the synthesis of this compound.

Boric_Acid_Mechanism Citric_Acid Citric Acid COOH OH COOH Complex Chelate Complex Activated Carboxyls Citric_Acid->Complex + Boric Acid Boric_Acid B(OH)₃ Boric_Acid->Complex Product This compound COOCH₃ OH COOH Complex->Product + Methanol Methanol 2 x CH₃OH Methanol->Product

Caption: Proposed mechanism for boric acid catalyzed selective esterification.

Applications

This compound serves as a key intermediate in several areas of chemical and pharmaceutical research:

  • Drug Development: As a molecule with demonstrated anti-inflammatory properties, this compound is a candidate for further investigation and optimization in the development of new anti-inflammatory drugs[1]. Its structure provides a scaffold that can be modified to enhance potency and selectivity.

  • Organic Synthesis: The presence of a free carboxylic acid and a hydroxyl group allows for a variety of subsequent chemical transformations. It can be used as a starting material for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and specialty polymers.

  • Polymer Chemistry: this compound can be used as a monomer in the synthesis of biodegradable polyesters. The remaining functional groups can be utilized for cross-linking or for the attachment of other molecules, leading to the development of functional biomaterials for applications such as drug delivery and tissue engineering.

Conclusion

The protocols provided in this document offer reliable methods for the synthesis of this compound. The choice of catalyst allows for either a highly selective synthesis using boric acid or a more traditional approach with p-toluenesulfonic acid. The detailed procedures for reaction, workup, and purification should enable researchers to obtain high-purity this compound for their specific applications in drug discovery, organic synthesis, and materials science. The provided data and workflows serve as a valuable resource for scientists working with this versatile molecule.

References

Application of 1,5-Dimethyl Citrate in Anti-Inflammatory Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Dimethyl Citrate (DMC) is a citric acid derivative isolated from the fruits of Sea Buckthorn (Hippophae rhamnoides). Emerging research has identified its potential as a potent anti-inflammatory agent. This document provides detailed application notes on its mechanism of action and protocols for its evaluation in in-vitro anti-inflammatory studies, specifically in the context of lipopolysaccharide (LPS)-stimulated RAW 264.7 mouse macrophages.

Mechanism of Action

This compound exerts its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor kappa-B (NF-κB) signaling pathway. In LPS-stimulated macrophages, DMC has been shown to suppress the phosphorylation of IκB kinase (IKKα/β) and the inhibitor of kappa B (I-κBα). This prevents the degradation of I-κBα and the subsequent nuclear translocation of the NF-κB p65 subunit. By inhibiting the activation of the NF-κB transcription factor, DMC effectively downregulates the expression of key pro-inflammatory mediators.[1]

The primary downstream effects of this pathway inhibition include a marked reduction in the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1] Furthermore, DMC significantly decreases the secretion of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[1]

It is noteworthy that while some other dimethyl esters, such as dimethyl fumarate, have been shown to inhibit the NLRP3 inflammasome, there is currently no direct evidence to suggest that this compound shares this mechanism.[2] In fact, extracellular citrate has been reported to potentially act as a damage-associated molecular pattern (DAMP) that can activate the NLRP3 inflammasome.[3] This highlights a potentially distinct and more targeted mechanism of action for DMC, focused on the NF-κB pathway.

Data Presentation: Quantitative Efficacy

The anti-inflammatory efficacy of this compound has been quantified in studies using LPS-stimulated RAW 264.7 macrophages. The following tables summarize the key quantitative data.

ParameterTest SystemIC50 Value (µM)Positive ControlIC50 Value of Control (µM)Reference
Nitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 macrophages39.76 ± 0.16NG-methyl-L-arginine acetate salt28.48 ± 0.05[4]

Table 1: Inhibitory Concentration (IC50) of this compound on Nitric Oxide Production.

MarkerTest SystemDMC Concentration (µM)ObservationReference
iNOS ExpressionLPS-stimulated RAW 264.7 macrophages50 and 100Significant downregulation[1]
COX-2 ExpressionLPS-stimulated RAW 264.7 macrophages50 and 100Significant downregulation[1]
IL-6 ProductionLPS-stimulated RAW 264.7 macrophagesNot specifiedDecreased production[1]
TNF-α ProductionLPS-stimulated RAW 264.7 macrophagesNot specifiedDecreased production[1]

Table 2: Effect of this compound on the Expression and Production of Pro-inflammatory Markers.

Mandatory Visualizations

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_downstream Downstream Effects LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKKα/β TLR4->IKK Activates IkBa_NFkB I-κBα / NF-κB p65 IKK->IkBa_NFkB Phosphorylates I-κBα IkBa_p P-I-κBα IkBa_NFkB->IkBa_p NFkB NF-κB p65 IkBa_p->NFkB Releases NFkB_nuc NF-κB p65 NFkB->NFkB_nuc Translocates DMC This compound DMC->IKK Inhibits DNA DNA (Promoter Region) NFkB_nuc->DNA Binds to mRNA Pro-inflammatory Gene Transcription DNA->mRNA iNOS iNOS mRNA->iNOS COX2 COX-2 mRNA->COX2 Cytokines IL-6, TNF-α mRNA->Cytokines NO Nitric Oxide (NO) iNOS->NO Inflammation Inflammation COX2->Inflammation Cytokines->Inflammation NO->Inflammation

Caption: Signaling pathway of this compound's anti-inflammatory action.

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Analysis A Seed RAW 264.7 cells in 96-well plates B Incubate for 24h (37°C, 5% CO2) A->B C Pre-treat with various concentrations of This compound for 1h B->C D Stimulate with LPS (1 µg/mL) for 24h C->D E Collect supernatant D->E F Add Griess Reagent to supernatant E->F G Incubate for 10 min at room temperature F->G H Measure absorbance at 540 nm G->H I Calculate NO concentration using a sodium nitrite standard curve H->I

Caption: Workflow for Nitric Oxide (NO) production assay.

Experimental Protocols

Protocol 1: Cell Culture and Viability Assay

This protocol is essential to determine the non-toxic concentration range of this compound.

  • Cell Culture:

    • Culture RAW 264.7 mouse macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

    • Subculture the cells by scraping when they reach 80-90% confluency.

  • Cell Viability (MTT Assay):

    • Seed RAW 264.7 cells in a 96-well plate at a density of 3 x 10^4 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound (e.g., 5, 10, 25, 50, 100 µM) for 24 hours. A vehicle control (e.g., 0.5% DMSO in medium) should be included.

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Protocol 2: Measurement of Nitric Oxide (NO) Production (Griess Assay)

This assay quantifies the amount of nitrite, a stable metabolite of NO, in the cell culture supernatant.

  • Cell Seeding and Treatment:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours.

    • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).

  • Griess Reaction:

    • After incubation, collect 100 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

    • Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well containing the supernatant.

    • Incubate the plate at room temperature for 10 minutes in the dark.

    • Measure the absorbance at 540 nm.

    • Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Protocol 3: Western Blot Analysis for iNOS, COX-2, and NF-κB p65

This protocol allows for the detection and semi-quantification of key inflammatory proteins.

  • Cell Lysis and Protein Quantification:

    • Seed RAW 264.7 cells in 6-well plates and treat with this compound and/or LPS as described in Protocol 2.

    • After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (e.g., 30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against iNOS, COX-2, NF-κB p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis can be used to quantify the relative protein expression levels.

Protocol 4: Measurement of Pro-inflammatory Cytokines (ELISA)

This protocol is for the quantification of secreted cytokines like TNF-α and IL-6 in the cell culture supernatant.

  • Sample Collection:

    • Collect the cell culture supernatants from cells treated as described in Protocol 2.

    • Centrifuge the supernatants to remove any cellular debris and store at -80°C until use.

  • ELISA Procedure:

    • Use commercially available ELISA kits for mouse TNF-α and IL-6.

    • Follow the manufacturer's instructions precisely. Typically, this involves:

      • Coating a 96-well plate with a capture antibody.

      • Adding the standards and samples (supernatants) to the wells.

      • Incubating with a detection antibody.

      • Adding an enzyme conjugate (e.g., streptavidin-HRP).

      • Adding a substrate solution to develop the color.

      • Stopping the reaction and measuring the absorbance at the specified wavelength (usually 450 nm).

    • Calculate the cytokine concentrations in the samples by interpolating from the standard curve.

References

Application Notes and Protocols for the Quantification of 1,5-Dimethyl Citrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Dimethyl Citrate is a diester derivative of citric acid. Accurate and reliable quantification of this compound is essential in various research and development settings, including metabolic studies and pharmaceutical development. This document provides detailed application notes and experimental protocols for the quantification of this compound using modern analytical techniques. The following methods are based on established analytical principles for similar analytes, such as citrate and other organic acids, and should be considered as a starting point for method development and validation.

Analytical Methods

Several analytical techniques can be employed for the quantification of this compound. The choice of method will depend on the sample matrix, required sensitivity, and available instrumentation. The most common and effective methods include Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile analytes like this compound, a derivatization step is necessary to increase volatility and thermal stability. This method offers high sensitivity and selectivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for quantifying non-volatile compounds in complex matrices. It often requires minimal sample preparation and can provide excellent performance in terms of accuracy and precision.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol describes the quantification of this compound in a biological sample matrix using GC-MS following a derivatization step.

a. Sample Preparation and Derivatization

  • Sample Extraction: To 100 µL of sample (e.g., plasma, urine, or cell lysate), add 400 µL of a cold extraction solvent mixture of acetonitrile and methanol (7:3, v/v).

  • Internal Standard: Spike the sample with an appropriate internal standard (e.g., a stable isotope-labeled version of this compound or a structurally similar compound not present in the sample).

  • Protein Precipitation: Vortex the mixture for 30 seconds and incubate at -20°C for at least 2 hours to precipitate proteins.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 20 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Drying: Evaporate the supernatant to dryness under a stream of nitrogen gas at a temperature not exceeding 40°C.

  • Derivatization: To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine. Cap the vial tightly and heat at 70°C for 60 minutes to form the trimethylsilyl (TMS) derivative of this compound.

b. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890 GC system or equivalent.

  • Mass Spectrometer: Agilent 5977 MS or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injection Volume: 1 µL.

  • Injector Temperature: 280°C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • MS Ion Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification. Monitor characteristic ions of the derivatized this compound and the internal standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol provides a method for the direct quantification of this compound in aqueous samples or biological fluids using LC-MS/MS.

a. Sample Preparation

  • Sample Dilution: Dilute the sample (e.g., plasma, urine) with an appropriate solvent, such as water or a weak buffer, to bring the analyte concentration within the calibration range. For a 1:10 dilution, add 10 µL of sample to 90 µL of water.

  • Internal Standard: Add an internal standard (e.g., a stable isotope-labeled this compound) to all samples, calibration standards, and quality control samples.

  • Protein Precipitation (if necessary): For protein-rich samples, add a precipitation agent like acetonitrile (e.g., 3 volumes of acetonitrile to 1 volume of sample), vortex, and centrifuge to remove precipitated proteins.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter before injection.

b. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: Shimadzu Nexera or equivalent.

  • Mass Spectrometer: SCIEX QTRAP 5500 or equivalent triple quadrupole mass spectrometer.

  • Column: A reversed-phase C18 column (e.g., 100 mm × 2.1 mm, 1.7 µm particle size) is a suitable starting point.[1]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.[1]

  • Gradient Elution:

    • 0-1 min: 5% B.

    • 1-5 min: 5-95% B.

    • 5-7 min: 95% B.

    • 7-7.1 min: 95-5% B.

    • 7.1-10 min: 5% B.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI), negative or positive mode (to be optimized for this compound).

  • Ion Source Parameters:

    • Capillary Voltage: To be optimized (typically 3-5 kV).

    • Source Temperature: To be optimized.

    • Gas Flow: To be optimized.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). The precursor and product ion transitions for this compound and the internal standard must be determined by direct infusion of the standards into the mass spectrometer.

Data Presentation

Quantitative data should be summarized for clear comparison. The following tables illustrate how to present validation data for an analytical method.

Table 1: Linearity and Range

AnalyteCalibration Range (µg/mL)Correlation Coefficient (r²)
This compound0.1 - 100> 0.995

Table 2: Precision and Accuracy

AnalyteQC LevelConcentration (µg/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (% Recovery)
This compoundLow0.3< 15%< 15%85-115%
Medium50< 15%< 15%85-115%
High80< 15%< 15%85-115%

Table 3: Limits of Detection and Quantification

AnalyteLimit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)
This compoundTo be determinedTo be determined

Mandatory Visualization

The following diagram illustrates a general workflow for the quantification of this compound using LC-MS/MS.

workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample Add_IS Add Internal Standard Sample->Add_IS Precipitation Protein Precipitation (if necessary) Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Filtration Filtration Supernatant->Filtration LC_Separation LC Separation (C18 Column) Filtration->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification Calibration->Quantification Final_Result Final_Result Quantification->Final_Result Final Concentration

Caption: General workflow for this compound quantification by LC-MS/MS.

References

1,5-Dimethyl Citrate in Drug Discovery and Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information on the specific applications of 1,5-Dimethyl Citrate in drug discovery and development is limited. The following application notes and protocols are primarily based on the well-documented roles of its parent compound, citrate, as a metabolic regulator and potential anti-cancer agent. This compound, as a more lipophilic ester derivative, is hypothesized to act as a cell-permeable prodrug of citrate, enabling more efficient delivery into cells for research and therapeutic purposes. The provided information should therefore be considered a foundational guide for investigating this compound.

Application Notes

This compound is a diester derivative of citric acid. In the context of drug discovery, its significance lies in its potential to modulate cellular metabolism, particularly in cancer cells which often exhibit altered metabolic pathways. The esterification of the carboxyl groups at positions 1 and 5 is a common medicinal chemistry strategy to increase the lipophilicity of a molecule, thereby enhancing its ability to cross cellular membranes. Once inside the cell, it is anticipated that cellular esterases hydrolyze the ester groups, releasing citrate to exert its biological effects.

The primary therapeutic rationale for using a citrate derivative stems from the central role of citrate in cellular metabolism. High intracellular concentrations of citrate can allosterically inhibit key enzymes in glycolysis, such as phosphofructokinase (PFK), and serve as a precursor for fatty acid and cholesterol synthesis. In many cancer cells, which are highly glycolytic (the Warburg effect), increasing intracellular citrate levels can disrupt this metabolic phenotype and inhibit cell proliferation.

Potential Applications in Drug Discovery:

  • Oncology: As a potential anti-cancer agent, this compound could be investigated for its ability to inhibit the growth of tumors that are dependent on aerobic glycolysis. Studies with citrate have shown that it can suppress tumor growth in multiple models by inhibiting glycolysis and the tricarboxylic acid (TCA) cycle.[1]

  • Metabolic Diseases: Given citrate's role in metabolic regulation, its derivatives could be explored in the context of metabolic disorders.

  • Combination Therapies: this compound could be evaluated in combination with other anti-cancer drugs. For instance, citrate has been shown to enhance the efficacy of cisplatin.[1]

  • Research Tool: As a cell-permeable source of citrate, it can be a valuable tool for in vitro studies aimed at understanding the metabolic reprogramming of cells in various disease states.

Quantitative Data Summary

The following tables summarize quantitative data from studies on citrate, which can serve as a benchmark for designing and interpreting experiments with this compound.

Table 1: In Vitro Efficacy of Citrate on Cancer Cell Lines

Cell LineCancer TypeTreatmentIC50Reference
A549Lung CancerCitrateNot Reported[1]
Her2/Neu-drivenBreast CancerCitrateNot Reported[1]
Pan02Pancreatic CancerCitrateNot Reported[1]

Table 2: In Vivo Efficacy of Citrate in Preclinical Models

Tumor ModelTreatment GroupTumor Growth InhibitionReference
A549 XenograftCitrateSignificant Inhibition[1]
A549 XenograftCitrate + CisplatinAdditional Benefit[1]
Ras-driven Lung TumorCitrateTumor Regression[1]
Her2/Neu-driven Breast CancerCitrateInhibition of Growth[1]
Pan02 Syngeneic XenograftCitrateInhibition of Growth[1]

Experimental Protocols

The following are generalized protocols that can be adapted for the investigation of this compound.

Protocol 1: In Vitro Cell Proliferation Assay

Objective: To determine the effect of this compound on the proliferation of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound (stock solution prepared in a suitable solvent like DMSO or ethanol)

  • 96-well cell culture plates

  • Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • Add the cell proliferation reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time.

  • Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Western Blot Analysis of Signaling Pathways

Objective: To investigate the effect of this compound on key signaling proteins involved in metabolism and cell survival.

Materials:

  • Cancer cell line

  • 6-well cell culture plates

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-IGF-1R, anti-IGF-1R, anti-phospho-Akt, anti-Akt, anti-PTEN, anti-p-eIF2α, anti-eIF2α, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with various concentrations of this compound or vehicle for a specified time (e.g., 24 hours).

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using the BCA assay.

  • Normalize the protein samples to the same concentration with lysis buffer and Laemmli sample buffer.

  • Boil the samples at 95°C for 5 minutes.

  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Add ECL substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Visualizations

Signaling Pathway Diagrams

Citrate_Signaling_Pathway cluster_cell Cancer Cell cluster_glycolysis Glycolysis cluster_tca TCA Cycle cluster_signaling Signaling Cascade DMC This compound Citrate Citrate DMC->Citrate Esterases IGF1R IGF-1R Citrate->IGF1R Inhibits (High Conc.) PTEN PTEN Citrate->PTEN Activates PFK PFK Citrate->PFK Inhibits Glucose Glucose G6P G6P Glucose->G6P HK F6P F6P G6P->F6P F16BP F16BP F6P->F16BP PFK Pyruvate Pyruvate F16BP->Pyruvate AcetylCoA AcetylCoA Pyruvate->AcetylCoA PDH Citrate_TCA Citrate AcetylCoA->Citrate_TCA Citrate Synthase aKG α-Ketoglutarate Citrate_TCA->aKG IDH PI3K PI3K IGF1R->PI3K Akt Akt PI3K->Akt Akt->PTEN Inhibits PTEN->PI3K Inhibits eIF2a p-eIF2α PTEN->eIF2a Leads to Increased Experimental_Workflow cluster_invitro In Vitro Analysis cluster_assays Functional Assays cluster_molecular Molecular Analysis start Cancer Cell Culture treatment Treat with this compound start->treatment proliferation Cell Proliferation Assay (MTT/WST-1) treatment->proliferation apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis lysis Cell Lysis treatment->lysis protein_quant Protein Quantification lysis->protein_quant metabolomics Metabolomic Analysis lysis->metabolomics western_blot Western Blot protein_quant->western_blot

References

Application Notes and Protocols for the Enzymatic Synthesis of 1,5-Dimethyl Citrate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,5-Dimethyl Citrate is a dicarboxylic acid ester that has garnered interest in the pharmaceutical industry due to its potential therapeutic properties. Notably, it has been shown to possess anti-inflammatory effects, making it a candidate for further investigation in drug development.[1] This document provides detailed protocols for the enzymatic synthesis of this compound, leveraging the efficiency and selectivity of lipase catalysis. The methodologies outlined herein offer a green and effective alternative to traditional chemical synthesis routes.

Enzymatic Synthesis of this compound

The enzymatic synthesis of this compound is achieved through the esterification of citric acid with methanol, catalyzed by a lipase, most commonly an immobilized form of Candida antarctica Lipase B (CALB), such as Novozym® 435. Lipases are highly efficient biocatalysts for ester synthesis, offering high selectivity and operating under mild reaction conditions.

Reaction Scheme:

Enzymatic Synthesis of this compound Citric Acid Citric Acid This compound This compound Citric Acid->this compound Esterification Methanol (2 eq.) Methanol (2 eq.) Methanol (2 eq.)->this compound Water (2 eq.) Water (2 eq.) Lipase (e.g., CALB) Lipase (e.g., CALB) Lipase (e.g., CALB)->this compound Catalyst

Caption: Enzymatic esterification of citric acid with methanol to produce this compound.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the enzymatic synthesis of citrate esters, based on available literature for analogous reactions. It is important to note that specific yields for this compound may vary and require optimization.

ParameterValue/RangeReference
Enzyme Immobilized Candida antarctica Lipase B (Novozym® 435)[2]
Substrates Citric Acid, Methanol
Molar Ratio (Methanol:Citric Acid) 2:1 to 5:1
Enzyme Load 5-10% (w/w of substrates)[2]
Temperature 40-60 °C[2]
Reaction Time 24-48 hours[2]
Solvent Toluene or solvent-free
Water Removal Molecular sieves (3Å) or vacuum
Expected Conversion of Citric Acid 70-98%[2][3]
Purity of Product >98% after purification[3][4]
Yield 80-90%[3][4]

Experimental Protocols

1. Enzymatic Esterification of Citric Acid

This protocol details the synthesis of this compound using immobilized Candida antarctica Lipase B.

Materials:

  • Citric Acid (anhydrous)

  • Methanol (anhydrous)

  • Immobilized Candida antarctica Lipase B (e.g., Novozym® 435)

  • Toluene (anhydrous, optional)

  • Molecular Sieves (3Å, activated)

  • Reaction vessel with magnetic stirrer and temperature control

  • Inert gas supply (e.g., Nitrogen or Argon)

Procedure:

  • To a clean, dry reaction vessel, add citric acid (1 equivalent).

  • If using a solvent, add anhydrous toluene.

  • Add methanol (2-5 equivalents).

  • Add activated molecular sieves (10-20% w/w of citric acid) to remove water produced during the reaction.

  • Place the reaction vessel under an inert atmosphere.

  • Bring the reaction mixture to the desired temperature (40-60 °C) with stirring.

  • Add the immobilized lipase (5-10% w/w of total substrates).

  • Maintain the reaction at the set temperature with continuous stirring for 24-48 hours.

  • Monitor the reaction progress by taking aliquots and analyzing them via TLC, GC, or HPLC.

2. Product Purification

This protocol describes the purification of this compound from the reaction mixture.

Materials:

  • Reaction mixture from the esterification step

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Ethyl acetate

  • Anhydrous sodium sulfate or magnesium sulfate

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • After the reaction is complete, filter off the immobilized enzyme and molecular sieves. The enzyme can be washed with a solvent and reused.

  • If a solvent was used, concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the crude product in ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution to remove any unreacted citric acid.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • For higher purity, perform silica gel column chromatography using a hexane:ethyl acetate gradient as the eluent.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

3. Quantification of this compound

This protocol provides a general method for the quantification of this compound using Gas Chromatography with a Flame Ionization Detector (GC-FID).

Materials and Instrumentation:

  • Gas Chromatograph with FID

  • Appropriate GC column (e.g., HP-5 or equivalent)

  • Helium or Hydrogen as carrier gas

  • This compound standard

  • Internal standard (e.g., dimethyl adipate)

  • Solvent for sample and standard preparation (e.g., ethyl acetate or a chloroform/methanol mixture)[5]

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent, each containing a fixed concentration of the internal standard.

  • Sample Preparation: Dilute a known amount of the purified product or a sample from the reaction mixture in the solvent containing the internal standard to a concentration within the range of the standard curve.

  • GC-FID Analysis:

    • Set up the GC-FID with an appropriate temperature program for the oven, injector, and detector. A typical starting point could be an initial temperature of 100°C, ramped to 250°C.

    • Inject the standard solutions to generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

    • Inject the sample solution.

  • Quantification: Determine the concentration of this compound in the sample by using the calibration curve.

Visualizations

Experimental Workflow

Experimental Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis A Mix Citric Acid, Methanol, and optional Solvent B Add Molecular Sieves and Immobilized Lipase A->B C Incubate at 40-60°C with Stirring (24-48h) B->C D Filter to remove Enzyme and Molecular Sieves C->D Reaction Completion E Solvent Extraction and Aqueous Washes D->E F Drying and Solvent Removal E->F G Silica Gel Chromatography (Optional) F->G H Prepare Standards and Samples G->H Purified Product I GC-FID Analysis H->I J Quantify Product I->J

Caption: Workflow for the enzymatic synthesis and analysis of this compound.

Potential Signaling Pathway in Drug Development

This compound has been noted for its anti-inflammatory properties. While the precise molecular targets are a subject of ongoing research, a plausible mechanism involves the modulation of key inflammatory signaling pathways.

Anti-Inflammatory Signaling Pathway Inflammatory Stimulus Inflammatory Stimulus Cell Membrane Receptor Cell Membrane Receptor Inflammatory Stimulus->Cell Membrane Receptor Signal Transduction Cascade Signal Transduction Cascade Cell Membrane Receptor->Signal Transduction Cascade NF-κB Activation NF-κB Activation Signal Transduction Cascade->NF-κB Activation Pro-inflammatory Gene Expression\n(e.g., COX-2, iNOS, Cytokines) Pro-inflammatory Gene Expression (e.g., COX-2, iNOS, Cytokines) NF-κB Activation->Pro-inflammatory Gene Expression\n(e.g., COX-2, iNOS, Cytokines) Inflammatory Response Inflammatory Response Pro-inflammatory Gene Expression\n(e.g., COX-2, iNOS, Cytokines)->Inflammatory Response This compound This compound This compound->Signal Transduction Cascade Inhibition

Caption: Hypothetical anti-inflammatory signaling pathway modulated by this compound.

References

Application Notes and Protocols: 1,5-Dimethyl Citrate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed information on the application of 1,5-dimethyl citrate as a versatile building block in organic chemistry. It includes protocols for its synthesis and its use in the formation of metal-organic complexes, highlighting its utility in the development of novel chemical entities.

Introduction

This compound is a derivative of citric acid, a naturally occurring tricarboxylic acid. The selective esterification of the terminal carboxylic acid groups at the 1 and 5 positions leaves the central carboxylic acid and the hydroxyl group available for further chemical modification. This unique structural feature makes this compound a valuable intermediate for synthesizing a variety of more complex molecules, including pharmaceuticals and materials with interesting coordination chemistry. Its utility stems from its role as a protected form of citric acid, allowing for selective reactions at the unesterified positions.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is provided below for easy reference.

PropertyValueReference(s)
CAS Number 53798-96-2[1][2]
Molecular Formula C₈H₁₂O₇[1][2]
Molecular Weight 220.18 g/mol [1][2]
Appearance White to off-white solid[1]
Melting Point >115 °C (decomposes)[1]
Solubility Soluble in DMSO and slightly soluble in methanol.[1]
¹H NMR (DMSO-d₆) Chemical shifts corresponding to the methyl and methylene protons.[1]
¹³C NMR (DMSO-d₆) Chemical shifts corresponding to the carbonyl, quaternary, methylene, and methyl carbons.[1]
Mass Spectrometry Consistent with the molecular formula C₈H₁₂O₇.[1]
Infrared (IR) Spectroscopy Characteristic peaks for O-H, C-H, and C=O stretching vibrations.[1]

Experimental Protocols

This section details the experimental procedures for the synthesis of this compound and its subsequent use as a building block in the synthesis of a dimeric tin(II) complex.

This protocol is adapted from a literature procedure for the synthesis of citrate esters.[3]

Reaction Scheme:

Synthesis cluster_reactants Reactants cluster_products Products citric_acid Citric Acid catalyst H₂SO₄ (catalytic) methanol Methanol (excess) dimethyl_citrate This compound water Water catalyst->dimethyl_citrate Reflux, 1h

Caption: Synthesis of this compound via Fischer Esterification.

Materials:

  • Citric acid (10.0 g, 52.1 mmol)

  • Methanol (100 mL)

  • Concentrated sulfuric acid (98%, 1 mL)

  • Cold water (50 mL)

  • Calcium carbonate

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Filtration apparatus

  • Rotary evaporator

  • Separatory funnel

  • Flash chromatography system

Procedure:

  • Dissolve citric acid in methanol in a round-bottom flask.

  • Slowly add concentrated sulfuric acid to the solution while stirring.

  • Heat the mixture to reflux and maintain for 1 hour.

  • Allow the reaction mixture to cool to room temperature.

  • Add cold water to the flask with continuous stirring.

  • Neutralize the solution by adding calcium carbonate until effervescence ceases.

  • Filter the suspension to remove the precipitated calcium sulfate.

  • Evaporate the filtrate to dryness under reduced pressure using a rotary evaporator.

  • The crude product can be further purified by flash chromatography on silica gel if required.

This protocol is based on the synthesis of tin(II) citrate complexes as described in the literature.[1][2] The exact experimental details should be confirmed by consulting the primary reference.

Reaction Scheme:

Tin_Complex_Synthesis cluster_reactants Reactants cluster_products Product dimethyl_citrate This compound solvent Aqueous Solution tin_chloride Tin(II) Chloride tin_complex Dimeric Tin(II) this compound solvent->tin_complex Reaction

Caption: Synthesis of a Dimeric Tin(II) Complex from this compound.

Materials:

  • This compound

  • Tin(II) chloride (SnCl₂)

  • Deionized water

  • Suitable base (e.g., sodium hydroxide solution) for pH adjustment

Equipment:

  • Reaction flask with a stirrer

  • pH meter

  • Filtration apparatus

  • Drying oven or desiccator

Procedure (General Outline):

  • Prepare an aqueous solution of this compound.

  • In a separate vessel, prepare an aqueous solution of tin(II) chloride.

  • Slowly add the tin(II) chloride solution to the this compound solution with vigorous stirring.

  • Adjust the pH of the reaction mixture as necessary to facilitate complex formation, likely to a weakly acidic or neutral pH.

  • Continue stirring the reaction mixture at room temperature for a specified period to allow for the formation of the tin(II) citrate complex.

  • The resulting precipitate, dimeric tin(II) this compound, is collected by filtration.

  • Wash the collected solid with deionized water to remove any unreacted starting materials and by-products.

  • Dry the product under vacuum or in a desiccator.

Characterization: The final product can be characterized by various spectroscopic methods including Infrared (IR) spectroscopy, ¹H, ¹³C, and ¹¹⁹Sn NMR spectroscopy, and ¹¹⁹Sn Mössbauer spectroscopy to confirm its structure and purity.[1][2]

Signaling Pathways and Logical Relationships

The utility of this compound as a building block is predicated on the differential reactivity of its functional groups. The ester groups at the 1 and 5 positions serve as protecting groups, allowing for selective reactions at the central carboxyl and hydroxyl groups.

Reactivity_Pathway cluster_functional_groups Available Functional Groups cluster_reactions Potential Reactions cluster_products Product Classes start This compound carboxyl Central Carboxyl Group start->carboxyl hydroxyl Hydroxyl Group start->hydroxyl amide_coupling Amide Bond Formation carboxyl->amide_coupling metal_coordination Metal Coordination carboxyl->metal_coordination hydroxyl->metal_coordination esterification Further Esterification hydroxyl->esterification amides Amide Derivatives amide_coupling->amides complexes Metal-Organic Complexes metal_coordination->complexes triesters Tri-esters esterification->triesters

Caption: Reactivity pathways of this compound as a building block.

Conclusion

This compound is a readily accessible and highly useful building block in organic synthesis. Its unique pattern of functional group protection allows for selective chemical transformations, making it an attractive starting material for the synthesis of a wide range of target molecules. The protocols provided herein offer a starting point for researchers to explore the chemistry of this versatile compound in their own synthetic endeavors.

References

Application Notes and Protocols for Cell-Based Assays Using Dimethyl Fumarate (DMF)

Author: BenchChem Technical Support Team. Date: November 2025

A Note on 1,5-Dimethyl Citrate: Initial searches for "this compound" did not yield specific results for its use in cell-based assays. However, due to its structural similarity and the extensive research available, this document will focus on Dimethyl Fumarate (DMF) , a well-characterized compound with significant applications in cellular research and therapeutics. It is plausible that the intended compound of interest was DMF.

Application Notes

Introduction to Dimethyl Fumarate (DMF)

Dimethyl Fumarate (DMF) is a methyl ester of fumaric acid that has demonstrated significant immunomodulatory and anti-inflammatory properties.[1] It is utilized in the treatment of autoimmune conditions such as multiple sclerosis and psoriasis.[1][2] In the context of cell-based assays, DMF serves as a valuable tool for investigating cellular metabolism, signal transduction, and cytoprotective pathways. Its cell-permeable nature allows it to readily enter cells and modulate various intracellular processes.[3]

Mechanism of Action

The biological effects of DMF are multifaceted and primarily attributed to its electrophilic nature, which allows it to interact with and modify cysteine residues on proteins.[2] Key mechanisms of action include:

  • Activation of the Nrf2 Pathway: DMF is a potent activator of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) signaling pathway.[1] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. This activation helps protect cells from oxidative stress.

  • Inhibition of the NF-κB Pathway: DMF has been shown to inhibit the Nuclear Factor kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[1][2] By suppressing NF-κB, DMF can downregulate the expression of pro-inflammatory cytokines.[1]

  • Modulation of Cellular Metabolism: DMF influences cellular energy metabolism by promoting a shift from oxidative phosphorylation (OXPHOS) towards glycolysis.[3] It can diminish mitochondrial respiration while increasing the extracellular acidification rate (ECAR), an indicator of glycolysis.[3]

  • Interaction with IRAK4-MYD88 Complex: DMF can covalently modify cysteine 13 of the innate immune kinase IRAK4, which disrupts the IRAK4-MYD88 protein-protein interaction. This interference blocks downstream signaling and cytokine production in immune cells like plasmacytoid dendritic cells.[2]

Applications in Drug Discovery and Research

Cell-based assays utilizing DMF are instrumental in:

  • Screening for novel anti-inflammatory and immunomodulatory compounds.

  • Investigating the role of the Nrf2 and NF-κB pathways in disease models.

  • Studying the interplay between cellular metabolism and immune responses.

  • Elucidating the mechanisms of action of potential therapeutic agents that target metabolic or inflammatory pathways.

Quantitative Data from Cell-Based Assays with DMF

The following tables summarize quantitative data from studies investigating the effects of DMF on various cell types.

Table 1: Effects of DMF on Cellular Metabolism in Human Dermal Microvascular Endothelial Cells (HMECs)

ParameterTreatmentResultReference
Glycolytic Rate50 µM DMF for 20hIncreased (p < 0.001)[3]
Oxygen Consumption Rate (OCR)50 µM DMFDecreased[3]
Glutamine Oxidation100 µM DMF for 16hDecreased[3]
Intracellular Citrate Levels100 µM DMFIncreased (p < 0.001)[3]
Serine Synthesis from Glucose100 µM DMF for 24hDecreased (p < 0.0001)[3]
Glycine Synthesis from Glucose100 µM DMF for 24hDecreased (p < 0.0001)[3]

Table 2: Effects of DMF on Signaling Pathways

PathwayCell TypeTreatmentEffectReference
NF-κB (p65 phosphorylation)Plasmacytoid Dendritic CellsDMFBlocked upon CpG-B stimulation[2]
IRAK4-MYD88 InteractionHuman Immune CellsDMFBlocked[2]

Experimental Protocols

Protocol 1: Determination of Cellular Metabolic Profile using Seahorse XF Analyzer

This protocol measures the effects of DMF on mitochondrial respiration and glycolysis in real-time.

Materials:

  • Seahorse XF Cell Culture Microplates

  • Human Microvascular Endothelial Cells (HMECs) or other cell line of interest

  • Cell culture medium

  • Dimethyl Fumarate (DMF)

  • Seahorse XF Calibrant

  • Seahorse XF Glycolysis Stress Test Kit (containing glucose, oligomycin, and 2-deoxyglucose)

  • Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A)

  • Seahorse XF Analyzer

Procedure:

  • Cell Seeding: Seed HMECs in a Seahorse XF cell culture microplate at an appropriate density and allow them to adhere overnight.

  • DMF Treatment: Treat the cells with the desired concentrations of DMF (e.g., 50 µM) for the specified duration (e.g., 20 hours). Include a vehicle control (e.g., DMSO).

  • Assay Preparation: One hour before the assay, replace the culture medium with Seahorse XF base medium supplemented with glutamine and pyruvate, and incubate the plate at 37°C in a non-CO2 incubator.

  • Seahorse XF Analyzer Setup: Calibrate the Seahorse XF Analyzer with the Seahorse XF Calibrant.

  • Metabolic Profiling:

    • For Glycolysis Stress Test: Sequentially inject glucose, oligomycin, and 2-deoxyglucose to measure glycolysis, glycolytic capacity, and glycolytic reserve.

    • For Cell Mito Stress Test: Sequentially inject oligomycin, FCCP, and rotenone/antimycin A to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

  • Data Analysis: Analyze the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) data using the Seahorse Wave software to determine the metabolic phenotype of the cells.

Protocol 2: Analysis of NF-κB Activation by Western Blotting

This protocol assesses the effect of DMF on the phosphorylation of the p65 subunit of NF-κB.

Materials:

  • Plasmacytoid Dendritic Cells (pDCs) or other suitable cell line

  • Cell culture medium

  • Dimethyl Fumarate (DMF)

  • CpG-B (or other appropriate stimulus)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Primary antibodies: anti-phospho-p65 (Ser536), anti-p65, anti-β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting imaging system

Procedure:

  • Cell Culture and Treatment: Culture pDCs and treat with DMF at the desired concentrations for a specified time.

  • Stimulation: Stimulate the cells with CpG-B to induce NF-κB activation.

  • Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with the primary antibody against phospho-p65 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the phospho-p65 signal to total p65 or a loading control like β-actin.

Visualizations

DMF_Metabolic_Effects cluster_glycolysis Glycolysis cluster_tca TCA Cycle & OXPHOS Glucose Glucose Glycolysis_process Glycolytic Pathway Glucose->Glycolysis_process Pyruvate Pyruvate Glycolysis_process->Pyruvate ECAR Increased ECAR Glycolysis_process->ECAR Lactate Lactate Pyruvate->Lactate Pyruvate_TCA Pyruvate TCA TCA Cycle Pyruvate_TCA->TCA Glutamine Glutamine Glutamine->TCA OXPHOS Oxidative Phosphorylation TCA->OXPHOS OCR Decreased OCR OXPHOS->OCR DMF Dimethyl Fumarate (DMF) DMF->Glycolysis_process Promotes DMF->OXPHOS Inhibits

Caption: Metabolic shift induced by Dimethyl Fumarate (DMF).

DMF_Signaling_Pathways cluster_nrf2 Nrf2 Pathway (Cytoprotective) cluster_nfkb NF-κB Pathway (Pro-inflammatory) Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binding ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation to Nucleus & Binding Keap1->Nrf2 Ubiquitination & Degradation Cytoprotective_Genes Cytoprotective Gene Expression ARE->Cytoprotective_Genes Activation IKK IKK Complex IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) NFkB->IkB Binding in Cytoplasm Inflammatory_Genes Pro-inflammatory Gene Expression NFkB->Inflammatory_Genes Translocation to Nucleus & Activation DMF Dimethyl Fumarate (DMF) DMF->Keap1 Inactivates DMF->IKK Inhibits

Caption: Modulation of Nrf2 and NF-κB pathways by DMF.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,5-Dimethyl Citrate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 1,5-Dimethyl Citrate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

A1: The primary route for the synthesis of this compound is the direct esterification of citric acid with methanol. This reaction is typically catalyzed by an acid to achieve a reasonable reaction rate and yield.[1]

Q2: Why is the selective synthesis of the 1,5-diester challenging?

A2: Citric acid is a tricarboxylic acid, meaning it has three carboxylic acid groups that can react with methanol. This can lead to a mixture of products, including monomethyl citrate, various dimethyl citrate isomers, and trimethyl citrate. Achieving high selectivity for the 1,5-dimethyl ester requires careful control of reaction conditions and catalyst selection.

Q3: What are the common impurities in this compound synthesis?

A3: Common impurities include unreacted citric acid, monomethyl citrate, other dimethyl citrate isomers (e.g., 1,2- or 2,5-dimethyl citrate), and the fully esterified product, trimethyl citrate.[2] The formation of these byproducts is a primary cause of low yields of the desired 1,5-isomer.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction's progress. A suggested TLC system is silica gel as the stationary phase with a mobile phase of Dichloromethane:Methanol:Acetic Acid in a 9:1:0.1 ratio. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis of the reaction mixture.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of this compound Formation of multiple ester isomers (mono-, di-, tri-esters): Standard acid catalysts like sulfuric acid or p-toluenesulfonic acid can lead to a mixture of products.Use a chemoselective catalyst: Boric acid has been shown to selectively catalyze the esterification of the terminal carboxylic acid groups of α-hydroxycarboxylic acids like citric acid.[4][5] This favors the formation of the symmetrical 1,5-diester.
Reversible reaction equilibrium: The esterification reaction is reversible, and the presence of water, a byproduct, can drive the reaction backward, reducing the yield.Remove water as it forms: Use a Dean-Stark apparatus or add a drying agent like anhydrous magnesium sulfate to the reaction mixture to shift the equilibrium towards the product side.[6] A multi-reaction distillation dehydration method can also be employed.[7][8]
Incomplete reaction: Insufficient reaction time or temperature can lead to a low conversion of the starting materials.Optimize reaction conditions: Ensure the reaction is heated to an appropriate temperature (typically reflux) and allowed to proceed for a sufficient duration. Monitor the reaction by TLC until the starting material is consumed.
Presence of Trimethyl Citrate Impurity Excess methanol or prolonged reaction time: Using a large excess of methanol or allowing the reaction to proceed for too long can lead to the esterification of all three carboxylic acid groups.Control stoichiometry: Use a controlled molar ratio of citric acid to methanol. While a slight excess of methanol is often used to drive the reaction, a large excess should be avoided if trimethyl citrate formation is a concern.[9]
Difficulty in Purifying the Product Co-elution of isomers: The different dimethyl citrate isomers can have similar polarities, making their separation by column chromatography challenging.Optimize chromatography conditions: Use a long chromatography column and a carefully selected eluent system to improve separation. Gradient elution may be necessary. HPLC can provide better resolution for separating closely related isomers.
Product is an oil or difficult to crystallize: This can make isolation and purification difficult.Use appropriate work-up and purification techniques: After the reaction, the catalyst should be neutralized or removed. Purification can be achieved by column chromatography on silica gel.[10][11][12] If the product is an oil, it may be possible to induce crystallization by scratching the flask or seeding with a small crystal.

Experimental Protocols

Protocol 1: Boric Acid Catalyzed Synthesis of this compound

This protocol is designed to favor the formation of the symmetrical 1,5-diester.

Materials:

  • Citric Acid (anhydrous)

  • Methanol

  • Boric Acid

  • Tetrahydrofuran (THF) or Acetone (optional, as solvent)

  • Anhydrous Magnesium Sulfate (optional, for water removal)

  • Saturated Sodium Bicarbonate solution

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add citric acid (1 equivalent).

  • Add methanol (2-3 equivalents) and boric acid (0.1-0.2 equivalents). If desired, a solvent such as THF or acetone can be added.[13]

  • Heat the mixture to reflux and stir.

  • Monitor the reaction progress by TLC (DCM:MeOH:AcOH = 9:1:0.1).

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a solvent was used, remove it under reduced pressure.

  • Dilute the residue with ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the boric acid and any remaining citric acid.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Effect of Catalyst on Esterification of Citric Acid
Catalyst Key Advantage Expected Outcome for this compound Reference
Sulfuric Acid (H₂SO₄) Strong acid, fast reaction rate.Can lead to a mixture of mono-, di-, and trimethyl esters.[8]
p-Toluenesulfonic Acid (p-TsOH) Solid, easier to handle than H₂SO₄.Similar to sulfuric acid, can produce a mixture of esters.[8]
Boric Acid (H₃BO₃) Chemoselective for α-hydroxy acids.Favors the formation of the symmetrical 1,5-diester by acting as a protecting group for the central carboxyl group.[4][5]
Table 2: Effect of Reactant Molar Ratio on Ester Yield
Methanol to Citric Acid Molar Ratio General Effect on Esterification Potential Impact on this compound Yield Reference
Stoichiometric (2:1) May result in incomplete reaction due to equilibrium.Lower yield.[14]
Slight Excess (e.g., 3:1 to 6:1) Shifts the equilibrium towards the products, increasing the yield.Optimal for maximizing diester formation without excessive trimethyl citrate byproduct.[9]
Large Excess (>10:1) Can drive the reaction to completion but increases the likelihood of forming the tri-ester.Higher conversion of citric acid, but potentially lower selectivity for the desired diester.[14]

Visualizations

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis Reactants Citric Acid + Methanol Reaction_Vessel Reflux & Stir Reactants->Reaction_Vessel Catalyst Boric Acid Catalyst->Reaction_Vessel Quench Neutralization (e.g., NaHCO3) Reaction_Vessel->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Drying Drying (e.g., Na2SO4) Extraction->Drying Concentration Solvent Removal Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography Analysis TLC / HPLC / NMR Chromatography->Analysis Product Pure this compound Analysis->Product

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield of This compound Cause1 Side Reactions: Formation of other isomers Start->Cause1 Cause2 Equilibrium: Water inhibiting forward reaction Start->Cause2 Cause3 Incomplete Reaction: Sub-optimal conditions Start->Cause3 Solution1 Use Chemoselective Catalyst (e.g., Boric Acid) Cause1->Solution1 Solution2 Remove Water (e.g., Dean-Stark) Cause2->Solution2 Solution3 Optimize Conditions (Time, Temperature) Cause3->Solution3 End Improved Yield Solution1->End Improved Selectivity Solution2->End Shifted Equilibrium Solution3->End Higher Conversion

References

Technical Support Center: 1,5-Dimethyl Citrate Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 1,5-Dimethyl Citrate.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound after synthesis?

A1: Common impurities after the synthesis of this compound via esterification of citric acid with methanol include:

  • Unreacted Starting Materials: Citric acid and methanol may be present due to the reversible nature of the esterification reaction.[1]

  • Water: Water is a byproduct of the esterification reaction.[2][3]

  • Side Products: Undesired isomers such as trimethyl citrate or monomethyl citrate can form.

  • Catalyst Residues: If an acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is used, it may remain in the crude product.[2]

Q2: My purified this compound appears cloudy. What is the likely cause?

A2: Cloudiness in the final product is often due to the presence of residual water or unreacted alcohol (methanol).[4] Even small amounts of these impurities can lead to a hazy appearance.

Q3: After purification, my yield of this compound is lower than expected. What are the potential reasons?

A3: Low yield can be attributed to several factors:

  • Incomplete Reaction: The equilibrium of the Fischer esterification may not have been sufficiently shifted towards the product.[1]

  • Product Loss During Work-up: this compound has some water solubility, and significant amounts can be lost during aqueous washes if not performed carefully.

  • Hydrolysis: The ester can hydrolyze back to citric acid and methanol if exposed to acidic or basic conditions for extended periods, especially at elevated temperatures.

  • Loss During Purification Steps: Product can be lost during transfers, filtration, or if the incorrect stationary or mobile phase is used in chromatography.[1]

Q4: Can this compound degrade during storage?

A4: Yes, this compound can be susceptible to degradation. The presence of a free carboxylic acid and a hydroxyl group makes it reactive.[5] It is recommended to store it at 2-8°C in a well-sealed container to minimize degradation.[6] Photochemical degradation can also occur, especially in the presence of metal ions like iron.[7]

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound and provides step-by-step protocols to resolve them.

Issue 1: Presence of Unreacted Citric Acid in the Purified Product

Symptoms:

  • Broad peak for the main compound in HPLC analysis.

  • pH of a solution of the product in neutral solvent is acidic.

  • NMR spectrum shows a broader than expected carboxylic acid proton signal.

Troubleshooting Protocol: Aqueous Wash with Mild Base

  • Dissolution: Dissolve the crude this compound in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.

  • Aqueous Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Add the bicarbonate solution slowly as effervescence (CO₂ evolution) will occur if a significant amount of acid is present.[3]

  • Separation: Allow the layers to separate and discard the aqueous layer.

  • Repeat: Repeat the wash with sodium bicarbonate solution until no more gas evolution is observed.

  • Water Wash: Wash the organic layer with deionized water to remove any remaining bicarbonate and salts.

  • Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution to facilitate the removal of dissolved water.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure.

Issue 2: Residual Methanol Contamination

Symptoms:

  • Characteristic methanol peak in ¹H NMR or GC-MS analysis.

  • Cloudy appearance of the final product.[4]

Troubleshooting Protocol: Distillation or High-Vacuum Drying

  • For large quantities: If the boiling point of this compound is significantly higher than that of methanol, simple distillation or fractional distillation can be employed to remove the residual alcohol.[2][8]

  • For small quantities: Drying the sample under high vacuum for an extended period can effectively remove volatile impurities like methanol. Gentle heating can be applied if the compound is thermally stable.

Issue 3: Water Contamination in the Final Product

Symptoms:

  • Cloudy or hazy appearance of the liquid product.[4]

  • Broad peak corresponding to water in the ¹H NMR spectrum (typically around 1.5-4.7 ppm depending on the solvent).

Troubleshooting Protocol: Anhydrous Drying and Azeotropic Removal

  • Drying Agents: Ensure the organic solution of the product is thoroughly dried with an appropriate amount of anhydrous drying agent before solvent removal.

  • Azeotropic Distillation: For larger scale purifications, water can be removed by azeotropic distillation. This involves dissolving the product in a solvent that forms a low-boiling azeotrope with water (e.g., toluene) and then distilling off the azeotrope using a Dean-Stark apparatus.[2]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 53798-96-2[6][9][10][11][12]
Molecular Formula C₈H₁₂O₇[6][9]
Molecular Weight 220.18 g/mol [6][9][10]
Appearance Varies (can be an oil or solid)
Storage Temperature 2°C - 8°C[6]

Table 2: Common Impurities and their Removal Methods

ImpurityAnalytical SignatureRecommended Removal Method
Citric Acid Acidic pH, broad -COOH NMR peakAqueous wash with mild base (e.g., NaHCO₃)
Methanol Characteristic ¹H NMR peak (~3.49 ppm), GC-MS peakDistillation, high-vacuum drying
Water Cloudy appearance, broad ¹H NMR peakAnhydrous drying agents, azeotropic distillation
Acid Catalyst Acidic pHAqueous wash with mild base
Trimethyl Citrate Distinct ester peaks in NMR and MSColumn chromatography

Experimental Protocols

Protocol 1: General Purification Workflow for this compound

  • Reaction Quenching: After the esterification reaction is complete, cool the reaction mixture to room temperature.

  • Solvent Extraction: Dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate) and water. Transfer to a separatory funnel.

  • Aqueous Washes:

    • Wash the organic layer sequentially with:

      • Deionized water (to remove excess methanol and some citric acid).[3]

      • Saturated aqueous sodium bicarbonate solution (to remove unreacted citric acid and catalyst).[3]

      • Deionized water.

      • Saturated aqueous sodium chloride (brine).

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter and concentrate the organic layer in vacuo to obtain the crude product.

  • Further Purification (if necessary):

    • Distillation: If the product is thermally stable and volatile, perform vacuum distillation.

    • Column Chromatography: If non-volatile impurities are present, purify by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).[2]

  • Final Product Characterization: Analyze the purified product for identity and purity using techniques such as NMR, HPLC, and mass spectrometry.

Mandatory Visualization

experimental_workflow cluster_reaction Synthesis cluster_workup Aqueous Work-up cluster_purification Purification cluster_final Final Product start Crude Reaction Mixture extraction Solvent Extraction (e.g., Ethyl Acetate/Water) start->extraction wash_h2o Wash with Water extraction->wash_h2o wash_bicarb Wash with NaHCO3 (aq) wash_h2o->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine drying Dry with Na2SO4 wash_brine->drying solvent_removal Solvent Removal (Rotary Evaporation) drying->solvent_removal chromatography Column Chromatography (if necessary) solvent_removal->chromatography distillation Distillation (if applicable) solvent_removal->distillation end Pure this compound chromatography->end distillation->end

Caption: General experimental workflow for the purification of this compound.

troubleshooting_tree start Impure this compound check_acidity Is the product acidic? start->check_acidity wash_base Perform aqueous wash with mild base (NaHCO3) check_acidity->wash_base Yes check_volatiles Are volatile impurities (methanol, water) present? check_acidity->check_volatiles No wash_base->check_volatiles high_vac Dry under high vacuum or perform distillation check_volatiles->high_vac Yes check_nonvolatiles Are non-volatile impurities (e.g., isomers) present? check_volatiles->check_nonvolatiles No high_vac->check_nonvolatiles column Perform column chromatography check_nonvolatiles->column Yes pure_product Pure Product check_nonvolatiles->pure_product No column->pure_product

Caption: Troubleshooting decision tree for the purification of this compound.

References

Technical Support Center: Optimizing Storage Conditions for 1,5-Dimethyl Citrate Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the storage conditions for 1,5-Dimethyl Citrate to ensure its stability and integrity during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

A1: For long-term stability, this compound should be stored in a cool, dry, and well-ventilated area, protected from light. The recommended temperature for long-term storage is between 2°C and 8°C.[1] It is crucial to keep the container tightly sealed to prevent moisture absorption and contamination.[2]

Q2: Can I store this compound at room temperature for a short period?

A2: Yes, short-term storage at room temperature is generally acceptable.[1] However, for periods longer than a few days, refrigeration is recommended to minimize the risk of degradation.

Q3: What type of container is best for storing this compound?

A3: To prevent chemical reactions and ensure stability, it is recommended to use containers made of stainless steel or high-density polyethylene.[2] Ensure the container is tightly sealed to protect the compound from moisture and atmospheric contaminants.

Q4: What are the main degradation pathways for this compound?

A4: The primary degradation pathways for this compound, like other esters, are hydrolysis and photodegradation.

  • Hydrolysis: The ester linkages are susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions, leading to the formation of methanol and citric acid.

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation. This process can be accelerated in the presence of metal ions like iron.[1][3]

Q5: Are there any substances that are incompatible with this compound during storage?

A5: Yes, this compound should be stored separately from strong oxidizing agents, strong acids, and strong bases, as these can catalyze its degradation.[2]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Change in physical appearance (e.g., clumping, discoloration). Moisture absorption or degradation.Discard the reagent. In the future, ensure the container is tightly sealed and stored in a desiccator or a dry environment. Consider aliquoting the compound upon receipt to minimize repeated exposure of the entire stock to the atmosphere.
Inconsistent experimental results. Degradation of this compound due to improper storage or handling.Verify the storage conditions. If stored improperly, obtain a fresh batch of the compound. Perform a purity check using a suitable analytical method like HPLC before use.
Precipitate formation in solutions. Hydrolysis of the ester, leading to the formation of less soluble citric acid, especially in non-polar solvents.Prepare fresh solutions before each experiment. Avoid storing solutions for extended periods. If a stock solution is necessary, store it at a low temperature and check for precipitation before use.
Low assay value or presence of unexpected peaks in analytical chromatography. Chemical degradation of this compound.Review the storage and handling procedures. Protect the compound and its solutions from light and exposure to incompatible substances. For sensitive experiments, it is advisable to qualify the material's purity before use.

Data Presentation: Stability of this compound Under Various Conditions

Disclaimer: The following data is illustrative and based on the general stability of similar short-chain citrate esters. Actual degradation rates for this compound may vary and should be determined experimentally.

Table 1: Effect of Temperature on the Stability of this compound (Solid State) over 6 Months

Storage TemperaturePurity (%)Appearance
-20°C >99%White crystalline solid
2-8°C >98%White crystalline solid
25°C / 60% RH ~95%Slight off-white solid
40°C / 75% RH ~85%Yellowish solid, slight clumping

Table 2: Effect of pH on the Stability of this compound in Aqueous Solution (25°C) over 24 Hours

pHPurity (%)
3.0 ~97%
5.0 >99%
7.0 ~98%
9.0 ~92%

Experimental Protocols

Protocol 1: Accelerated Stability Testing of this compound

Objective: To evaluate the stability of this compound under accelerated temperature and humidity conditions.

Methodology:

  • Place accurately weighed samples of this compound in open and closed vials.

  • Store the vials in controlled environment chambers at the following conditions:

    • 25°C / 60% Relative Humidity (RH)

    • 40°C / 75% Relative Humidity (RH)

  • Withdraw samples at predetermined time points (e.g., 0, 1, 3, and 6 months).

  • Analyze the samples for purity and degradation products using a stability-indicating HPLC method.

  • Visually inspect the samples for any changes in physical appearance.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To determine the purity of this compound and quantify its degradation products.

Methodology:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of 0.1% phosphoric acid in water (A) and acetonitrile (B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known concentration of this compound in the mobile phase.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Points (0, 1, 3, 6 months) cluster_results Data Evaluation start Start: Obtain this compound aliquot Aliquot Samples start->aliquot temp_neg_20 -20°C aliquot->temp_neg_20 Store temp_4 2-8°C aliquot->temp_4 Store temp_25 25°C / 60% RH aliquot->temp_25 Store temp_40 40°C / 75% RH aliquot->temp_40 Store visual Visual Inspection temp_neg_20->visual Withdraw Samples temp_4->visual Withdraw Samples temp_25->visual Withdraw Samples temp_40->visual Withdraw Samples hplc HPLC Analysis visual->hplc purity Purity Assessment hplc->purity degradation Degradation Profile hplc->degradation end End: Determine Optimal Storage purity->end degradation->end

Caption: Experimental workflow for stability testing of this compound.

degradation_pathways cluster_hydrolysis Hydrolysis Pathway cluster_photo Photodegradation Pathway dmc This compound hydrolysis_products Citric Acid + Methanol dmc->hydrolysis_products Hydrolysis photo_products Degradation Products (e.g., Acetone, CO2) dmc->photo_products Photodegradation conditions_hydrolysis Acidic or Basic Conditions, Moisture hydrolysis_products->conditions_hydrolysis conditions_photo UV Light, Presence of Metal Ions photo_products->conditions_photo

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: 1,5-Dimethyl Citrate NMR Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,5-dimethyl citrate and encountering challenges with Nuclear Magnetic Resonance (NMR) peak assignments.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?

A1: Precise chemical shifts can vary based on the solvent, concentration, and pH. However, a standard set of predicted chemical shifts in a common solvent like DMSO-d₆ is provided in the table below. These values are a good starting point for your analysis.

Q2: My observed chemical shifts for the methylene protons (CH₂) are not two distinct doublets as expected. What could be the reason?

A2: The two methylene groups in this compound are diastereotopic, meaning they are chemically non-equivalent and should appear as two separate signals, each split into a doublet by the other. If you observe a more complex pattern or overlapping signals, consider the following:

  • Solvent Effects: The solvent can influence the chemical shift difference between the diastereotopic protons. A change in solvent may resolve the signals.

  • pH: The ionization state of the free carboxylic acid can affect the electronic environment of the entire molecule. Ensure your sample has a consistent and known pH.

  • Second-Order Effects: At lower magnetic field strengths, strongly coupled spin systems can produce more complex splitting patterns than predicted by the n+1 rule.

Q3: The singlet for the methyl (CH₃) protons is broader than expected. What does this indicate?

A3: A broad methyl singlet could be due to several factors:

  • Chemical Exchange: If there is an exchange process occurring on the NMR timescale, such as proton exchange with residual water or intermolecular hydrogen bonding, it can lead to peak broadening.

  • Sample Viscosity: A highly concentrated or viscous sample can result in broader signals due to slower molecular tumbling.

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metals can cause significant line broadening.

Q4: I am seeing extra peaks in my spectrum that I cannot assign to this compound. What are the likely impurities?

A4: Common impurities can arise from the synthesis or degradation of this compound. These may include:

  • Starting Materials: Unreacted citric acid or methanol.

  • Side Products: Trimethyl citrate, the fully esterified product.

  • Solvents: Residual solvents from the reaction or purification steps are very common.[1][2]

  • Water: The presence of water is very common and its chemical shift is highly dependent on the solvent and temperature.[2]

Refer to the table of common impurity chemical shifts to help identify these extra peaks.

Predicted NMR Peak Assignments for this compound

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound in DMSO-d₆. These values are calculated based on spectral data of structurally similar compounds and NMR prediction software.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Description
Methyl (CH₃)~3.6~52Singlet from the two equivalent methyl ester groups.
Methylene (CH₂)~2.7 (d, J ≈ 15 Hz), ~2.8 (d, J ≈ 15 Hz)~45Two doublets from the two diastereotopic methylene groups.
Quaternary Carbon (C-OH)-~72Carbon bearing the hydroxyl and carboxyl groups.
Carbonyl (Ester, C=O)-~172Carbonyl carbons of the two methyl ester groups.
Carbonyl (Acid, C=O)-~175Carbonyl carbon of the free carboxylic acid group.
Hydroxyl (OH)Variable (Broad)-Chemical shift is highly dependent on concentration and temperature.
Carboxyl (COOH)Variable (Broad)-Chemical shift is highly dependent on concentration and temperature.

Troubleshooting Workflow

This workflow provides a logical sequence of steps to troubleshoot common issues with this compound NMR peak assignments.

troubleshooting_workflow start Start: Unexpected NMR Spectrum check_impurities 1. Check for Impurities (Solvent, Starting Materials, Water) start->check_impurities impurity_found Impurity Identified? check_impurities->impurity_found assign_impurity Assign impurity peaks and re-evaluate spectrum. impurity_found->assign_impurity Yes no_impurity No obvious impurities. impurity_found->no_impurity No end End: Correct Peak Assignment assign_impurity->end check_sample_prep 2. Review Sample Preparation (Solvent, Concentration, pH) no_impurity->check_sample_prep sample_prep_issue Potential Issue? check_sample_prep->sample_prep_issue prepare_new_sample Prepare a new sample with controlled parameters. sample_prep_issue->prepare_new_sample Yes no_sample_prep_issue Sample prep seems correct. sample_prep_issue->no_sample_prep_issue No prepare_new_sample->end check_acquisition 3. Verify NMR Acquisition Parameters (Shim, Pulse Program) no_sample_prep_issue->check_acquisition acquisition_issue Parameters incorrect? check_acquisition->acquisition_issue reacquire_spectrum Re-acquire spectrum with correct parameters. acquisition_issue->reacquire_spectrum Yes no_acquisition_issue Acquisition parameters are standard. acquisition_issue->no_acquisition_issue No reacquire_spectrum->end consider_2d_nmr 4. Perform 2D NMR Experiments (COSY, HSQC, HMBC) no_acquisition_issue->consider_2d_nmr consider_2d_nmr->end

A flowchart for troubleshooting NMR peak assignments.

Experimental Protocols

NMR Sample Preparation

  • Dissolution: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Addition: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.[1]

  • Homogenization: Gently vortex the NMR tube to ensure the sample is fully dissolved and the solution is homogeneous.

  • Analysis: Insert the NMR tube into the spectrometer and acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

Note: For samples in D₂O, the hydroxyl and carboxylic acid protons will exchange with deuterium and may not be visible in the ¹H NMR spectrum. The chemical shifts of other protons may also be slightly affected.

References

Technical Support Center: Overcoming Solubility Challenges with 1,5-Dimethyl Citrate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available data on the specific solubility properties of 1,5-Dimethyl Citrate is limited. The following guide provides general strategies and best practices for addressing solubility issues with poorly soluble compounds, which can be applied to this compound and other challenging molecules in a research setting.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in my aqueous buffer. What is the first step I should take?

A1: The first step is to verify the expected solubility of this compound in your specific buffer system. If this information is unavailable, it is recommended to start with a small amount of the compound and test its solubility in a range of biocompatible solvents. For aqueous buffers, adjusting the pH can significantly impact the solubility of ionizable compounds. Citrate esters may undergo hydrolysis under certain pH conditions, so it is crucial to assess the stability of your compound at the tested pH levels.

Q2: Can I use organic solvents to dissolve this compound for my cell-based assays?

A2: Yes, organic solvents are commonly used to prepare stock solutions of poorly soluble compounds. Dimethyl sulfoxide (DMSO) and ethanol are frequently used for cell culture experiments. However, it is critical to determine the tolerance of your specific cell line to these solvents, as high concentrations can be cytotoxic. A common practice is to prepare a high-concentration stock solution in an organic solvent and then dilute it to the final working concentration in your cell culture medium, ensuring the final solvent concentration is non-toxic (typically ≤0.1% for DMSO).

Q3: I am observing precipitation of my compound after diluting the stock solution into my aqueous experimental buffer. How can I prevent this?

A3: This is a common issue when a compound is highly soluble in the stock solvent but poorly soluble in the final aqueous buffer. To prevent precipitation, you can try several approaches:

  • Lower the final concentration: The most straightforward solution is to work at a lower final concentration of this compound.

  • Use a co-solvent system: Introduce a non-toxic co-solvent into your aqueous buffer to increase the solubility of the compound.

  • Employ solubilizing agents: Incorporate excipients such as cyclodextrins or surfactants (e.g., Tween® 80, Cremophor® EL) into your formulation to enhance solubility. The choice and concentration of the solubilizing agent need to be optimized for your specific application to avoid interference with the experiment.

Q4: How does temperature affect the solubility of this compound?

A4: For most solid solutes, solubility increases with temperature. Gentle heating and agitation can help dissolve the compound. However, it is essential to consider the thermal stability of this compound. Prolonged exposure to high temperatures can lead to degradation. Always conduct stability studies to ensure the integrity of your compound under the chosen temperature conditions.

Troubleshooting Guide

This guide provides a systematic approach to troubleshoot and overcome solubility issues with this compound.

Problem Possible Cause Suggested Solution
Compound will not dissolve in the initial solvent. The compound has low solubility in the chosen solvent.1. Try a different solvent or a co-solvent system. 2. Gently heat and agitate the solution (verify thermal stability). 3. Increase the volume of the solvent.
Precipitation occurs upon addition to aqueous media. The compound is "crashing out" of the solution due to poor aqueous solubility.1. Lower the final concentration of the compound. 2. Increase the percentage of the organic co-solvent in the final solution (ensure it is non-toxic to your system). 3. Add a solubilizing agent (e.g., cyclodextrin, surfactant) to the aqueous medium before adding the compound.
The solution is cloudy or forms a suspension. The compound is not fully dissolved and exists as fine particles.1. Increase sonication time or agitation intensity. 2. Filter the solution through a 0.22 µm filter to remove undissolved particles (this will result in a lower, saturated concentration). 3. Consider particle size reduction techniques like micronization if working with a suspension is intended.
Inconsistent results between experiments. Variability in the preparation of the dosing solution.1. Standardize the protocol for solution preparation, including solvent, temperature, mixing time, and order of addition. 2. Prepare fresh solutions for each experiment. 3. Verify the concentration of the prepared solution using an appropriate analytical method (e.g., HPLC-UV).

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weighing: Accurately weigh 2.042 mg of this compound (assuming a molecular weight of 204.18 g/mol ).

  • Dissolution: Add the weighed compound to a sterile microcentrifuge tube. Add 1 mL of high-purity, anhydrous DMSO.

  • Mixing: Vortex the tube for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Enhancing Aqueous Solubility using a Co-Solvent System
  • Prepare Co-solvent Buffer: Prepare a buffer solution (e.g., PBS, pH 7.4) containing a predetermined percentage of a biocompatible co-solvent (e.g., 5% DMSO, 10% ethanol).

  • Prepare Stock Solution: Prepare a concentrated stock solution of this compound in the pure co-solvent (e.g., 100 mM in DMSO).

  • Dilution: Serially dilute the stock solution into the co-solvent buffer to achieve the desired final concentrations. Ensure thorough mixing after each dilution step.

  • Observation: Visually inspect the solutions for any signs of precipitation. If precipitation occurs, the concentration is above the solubility limit in that specific co-solvent system.

Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_solubility_test Solubility Testing cluster_troubleshooting Troubleshooting start Start: Weigh this compound stock Prepare High-Concentration Stock (e.g., 100 mM in DMSO) start->stock dilute Dilute stock into Aqueous Buffer stock->dilute observe Observe for Precipitation dilute->observe precip_yes Precipitation Occurs observe->precip_yes Yes precip_no No Precipitation observe->precip_no No adjust Adjust Formulation: - Lower Concentration - Add Co-solvent - Add Solubilizer precip_yes->adjust proceed Proceed to Experiment precip_no->proceed adjust->dilute

Caption: Workflow for preparing and troubleshooting this compound solutions.

signaling_pathway cluster_cell Cellular Environment extracellular This compound (Extracellular) membrane Cell Membrane extracellular->membrane Transport/Diffusion intracellular Intracellular Citrate (Metabolite) membrane->intracellular enzyme Target Enzyme (e.g., ATP Citrate Lyase) intracellular->enzyme Modulation downstream Downstream Signaling (e.g., Lipid Synthesis) enzyme->downstream Effect

Caption: Hypothetical signaling pathway involving a citrate derivative.

Technical Support Center: Esterification of Citric Acid to 1,5-Dimethyl Citrate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the esterification of citric acid to 1,5-Dimethyl Citrate.

Frequently Asked Questions (FAQs)

Q1: What are the primary products expected from the esterification of citric acid with methanol?

The esterification of citric acid with methanol can yield a mixture of products due to the presence of three carboxylic acid groups. The primary products are monomethyl, dimethyl, and trimethyl esters of citric acid. The formation of this compound is a result of the esterification of the two terminal (β) carboxylic acid groups.

Q2: What are the common side reactions to be aware of during this esterification?

The most significant side reaction is the dehydration of citric acid, which can occur at elevated temperatures. This dehydration leads to the formation of cis- and trans-aconitic acid. These unsaturated intermediates can then be esterified to form methyl cis-aconitate and methyl trans-aconitate, which are common impurities in the final product.

Another potential set of side products includes the formation of other dimethyl citrate isomers, such as 1,2-Dimethyl Citrate and 2,5-Dimethyl Citrate, due to the esterification of the central (α) carboxylic acid group.

Q3: What catalysts are typically used for this reaction?

Acid catalysts are commonly employed to accelerate the esterification reaction. These can include homogeneous catalysts like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TSA), or heterogeneous catalysts such as acidic ion-exchange resins. The choice of catalyst can influence the reaction rate and selectivity.

Q4: How can I favor the formation of the this compound isomer?

The terminal (β) carboxylic acid groups of citric acid are generally more sterically accessible and kinetically favored for esterification under mild, acid-catalyzed conditions. To favor the formation of this compound, it is advisable to:

  • Use a stoichiometric amount of methanol (approximately 2 equivalents).

  • Employ moderate reaction temperatures to minimize side reactions and isomerization.

  • Carefully control the reaction time to prevent over-esterification to the trimethyl ester.

Q5: How is the water generated during the reaction typically removed?

The removal of water is crucial to drive the equilibrium of the Fischer esterification towards the product side. This can be achieved by:

  • Using a Dean-Stark apparatus with a suitable solvent (e.g., toluene) to azeotropically remove water.

  • Employing a drying agent.

  • Conducting the reaction under vacuum to distill off the water.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Yield of this compound
Possible Cause Troubleshooting Step Expected Outcome
Incomplete reaction - Increase reaction time.- Increase catalyst loading.- Ensure efficient removal of water.Increased conversion of citric acid and higher yield of the desired product.
Equilibrium favoring reactants - Use a larger excess of methanol (be aware this may increase trimethyl citrate formation).- Improve water removal efficiency.Shift in equilibrium towards the formation of the ester products.
Loss of product during workup - Optimize extraction and purification steps.- Ensure the pH during workup is appropriate to prevent hydrolysis of the ester.Improved recovery of the final product.
Issue 2: High Levels of Trimethyl Citrate Impurity
Possible Cause Troubleshooting Step Expected Outcome
Excessive methanol - Reduce the molar ratio of methanol to citric acid (aim for a 2:1 to 2.2:1 ratio).Reduced formation of the tri-ester byproduct.
Prolonged reaction time - Monitor the reaction progress using techniques like TLC or GC-MS and stop the reaction once the desired conversion to the diester is achieved.Minimized over-esterification to trimethyl citrate.
High reaction temperature - Lower the reaction temperature.Slower reaction rate but potentially higher selectivity for the diester.
Issue 3: Presence of Aconitic Acid Esters
Possible Cause Troubleshooting Step Expected Outcome
High reaction temperature - Maintain the reaction temperature below the point where significant dehydration of citric acid occurs (typically below 150°C).Reduced formation of aconitic acid and its subsequent esters.
Strongly acidic conditions - Use a milder acid catalyst or a lower concentration of the strong acid catalyst.Minimized dehydration side reaction.
Issue 4: Difficulty in Isolating Pure this compound
Possible Cause Troubleshooting Step Expected Outcome
Presence of isomeric dimethyl citrates - Employ chromatographic techniques such as column chromatography or preparative HPLC for separation.Isolation of the pure this compound isomer.
Similar physical properties of byproducts - Consider derivatization of the free carboxylic acid or hydroxyl group to alter the physical properties and facilitate separation.Enhanced separation efficiency.

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol provides a general methodology for the synthesis of this compound. Optimization may be required based on specific laboratory conditions and desired purity.

Materials:

  • Citric Acid (1 mol)

  • Methanol (2.2 mol)

  • p-Toluenesulfonic acid (0.05 mol)

  • Toluene (500 mL)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • To the flask, add citric acid, methanol, p-toluenesulfonic acid, and toluene.

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer with saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

Visualizations

Side_Reactions Citric Acid Citric Acid This compound This compound Citric Acid->this compound Esterification (Desired) Other Dimethyl Citrate Isomers Other Dimethyl Citrate Isomers Citric Acid->Other Dimethyl Citrate Isomers Esterification (Side Product) Aconitic Acid Aconitic Acid Citric Acid->Aconitic Acid Dehydration (Side Reaction) Trimethyl Citrate Trimethyl Citrate This compound->Trimethyl Citrate Over-esterification Methyl Aconitates Methyl Aconitates Aconitic Acid->Methyl Aconitates Esterification

Caption: Potential reaction pathways in the esterification of citric acid.

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Analysis cluster_2 Corrective Actions Low Yield Low Yield Check Reaction Conditions Check Reaction Conditions Low Yield->Check Reaction Conditions High Impurity High Impurity Analyze Product Mixture (GC-MS, NMR) Analyze Product Mixture (GC-MS, NMR) High Impurity->Analyze Product Mixture (GC-MS, NMR) Optimize Time/Temp Optimize Time/Temp Check Reaction Conditions->Optimize Time/Temp Adjust Stoichiometry Adjust Stoichiometry Check Reaction Conditions->Adjust Stoichiometry Improve Water Removal Improve Water Removal Check Reaction Conditions->Improve Water Removal Modify Catalyst Modify Catalyst Check Reaction Conditions->Modify Catalyst Analyze Product Mixture (GC-MS, NMR)->Optimize Time/Temp Analyze Product Mixture (GC-MS, NMR)->Adjust Stoichiometry Refine Purification Refine Purification Analyze Product Mixture (GC-MS, NMR)->Refine Purification

Caption: A logical workflow for troubleshooting common issues.

method refinement for 1,5-Dimethyl Citrate extraction from natural products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the extraction and refinement of 1,5-Dimethyl Citrate from natural products.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction and purification of this compound.

ProblemPotential CauseSuggested Solution
Low Yield of this compound Incomplete Extraction: The solvent may not be optimal for this compound, or the extraction time/temperature may be insufficient.1. Solvent Optimization: Test a range of solvents with varying polarities (e.g., ethyl acetate, dichloromethane, methanol). A mixture of solvents can also be effective.[1] 2. Parameter Adjustment: Increase extraction time and/or temperature. Employ agitation or sonication to enhance solvent penetration.[1] 3. Material Preparation: Ensure the plant material is finely ground to maximize surface area for extraction.
Degradation of this compound: The compound may be sensitive to pH, temperature, or enzymatic activity during extraction.1. Temperature Control: Perform extraction at lower temperatures to minimize thermal degradation. 2. pH Adjustment: Buffer the extraction solvent to maintain a neutral or slightly acidic pH, as esters can be susceptible to hydrolysis under basic conditions. 3. Enzyme Deactivation: Consider a blanching step for fresh plant material to deactivate enzymes.
Losses during Purification: The compound may be lost during solvent partitioning, chromatography, or crystallization steps.1. Optimize Partitioning: Ensure the pH of the aqueous phase is optimized to keep this compound in the organic phase during liquid-liquid extraction. 2. Chromatography Media: Select an appropriate stationary phase and solvent system for column chromatography to achieve good separation and recovery. 3. Careful Handling: Minimize transfers between vessels to reduce physical loss of the product.[2]
Co-extraction of Impurities Non-selective Solvent: The chosen solvent may be extracting a wide range of compounds with similar polarities to this compound.1. Solvent System Refinement: Use a solvent system with higher selectivity. Stepwise extraction with solvents of increasing polarity can be effective. 2. Pre-extraction: Perform an initial extraction with a non-polar solvent (e.g., hexane) to remove lipids and other non-polar impurities before extracting the target compound.
Presence of Pigments and Phenolic Compounds: These are common co-extractives from plant materials.1. Adsorbent Treatment: Use activated charcoal or other adsorbents to remove pigments from the crude extract. 2. Solid-Phase Extraction (SPE): Employ SPE cartridges to selectively retain and elute this compound, leaving impurities behind.
Difficulty in Purification Similar Polarity of Impurities: Co-extracted compounds may have very similar polarities to this compound, making separation by chromatography challenging.1. High-Resolution Chromatography: Utilize High-Performance Liquid Chromatography (HPLC) with an appropriate column and gradient elution for better separation. 2. Crystallization: Attempt to crystallize this compound from the partially purified extract. This can be a highly effective purification step.
Formation of Emulsions during Liquid-Liquid Extraction: This can make phase separation difficult and lead to product loss.1. Centrifugation: Centrifuge the mixture to break the emulsion. 2. Addition of Brine: Add a saturated NaCl solution to increase the ionic strength of the aqueous phase and promote phase separation.
Inaccurate Quantification Matrix Effects in Analytical Methods: Other compounds in the extract can interfere with the detection of this compound in methods like HPLC or GC-MS.1. Sample Clean-up: Implement a thorough sample clean-up procedure (e.g., SPE) before analysis. 2. Use of Internal Standard: Add a known amount of an internal standard to the sample and calibration standards to correct for matrix effects and variations in sample preparation. 3. Method Validation: Validate the analytical method for accuracy, precision, linearity, and sensitivity in the specific sample matrix.

Frequently Asked Questions (FAQs)

Q1: What are the known natural sources of this compound?

A1: this compound has been isolated from the fruit of Hippophae rhamnoides L. (sea buckthorn) and the fungus Aspergillus niger. It has also been identified in the plant Gastrodia elata.[3][4]

Q2: Which solvents are best for extracting this compound?

A2: The optimal solvent will depend on the natural matrix. Generally, solvents of medium polarity such as ethyl acetate or dichloromethane are good starting points. Methanol has also been used.[5] It is recommended to perform small-scale pilot extractions with a range of solvents to determine the best option for your specific material.

Q3: How can I monitor the success of my extraction and purification steps?

A3: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the presence of this compound in your fractions. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are the preferred methods.

Q4: Is this compound susceptible to degradation during extraction?

A4: As an ester, this compound can be susceptible to hydrolysis, especially under strong acidic or basic conditions and at elevated temperatures. It is advisable to work at moderate temperatures and maintain a near-neutral pH during extraction and purification.

Q5: What is a suitable method for the final purification of this compound?

A5: A combination of column chromatography followed by crystallization is often effective. For high-purity requirements, preparative HPLC can be employed.

Experimental Protocols

General Protocol for Solvent Extraction of this compound from Plant Material
  • Preparation of Plant Material:

    • Dry the plant material (e.g., fruits of Hippophae rhamnoides L.) at a controlled temperature (e.g., 40-50°C) to a constant weight.

    • Grind the dried material into a fine powder using a mechanical grinder.

  • Extraction:

    • Place the powdered plant material in a flask.

    • Add the chosen extraction solvent (e.g., ethyl acetate) at a solid-to-solvent ratio of 1:10 (w/v).

    • Macerate the mixture with constant stirring at room temperature for 24 hours. Alternatively, use sonication for 1-2 hours or reflux extraction at a controlled temperature for 4-6 hours.

    • Filter the mixture through filter paper to separate the extract from the solid residue.

    • Repeat the extraction process on the residue two more times to ensure complete extraction.

    • Combine the filtrates.

  • Concentration:

    • Evaporate the solvent from the combined filtrates under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain the crude extract.

General Protocol for Purification of this compound
  • Liquid-Liquid Partitioning:

    • Dissolve the crude extract in a mixture of ethyl acetate and water.

    • Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.

    • Collect the organic (ethyl acetate) layer.

    • Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and evaporate the solvent to yield a partially purified extract.

  • Column Chromatography:

    • Prepare a silica gel column using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).

    • Dissolve the partially purified extract in a minimal amount of the initial mobile phase and load it onto the column.

    • Elute the column with the solvent gradient, starting with a low polarity mixture and gradually increasing the polarity.

    • Collect fractions and monitor them by TLC to identify those containing this compound.

    • Combine the pure fractions and evaporate the solvent.

  • Crystallization:

    • Dissolve the purified this compound fraction in a minimal amount of a hot solvent in which it is soluble (e.g., methanol).

    • Slowly add a solvent in which it is insoluble (e.g., cold water or hexane) until turbidity appears.

    • Allow the solution to cool slowly to room temperature and then in a refrigerator to promote crystal formation.

    • Collect the crystals by filtration and wash with a cold solvent.

    • Dry the crystals under vacuum.

Visualizations

experimental_workflow start Start: Dried Plant Material extraction Solvent Extraction (e.g., Ethyl Acetate) start->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration partitioning Liquid-Liquid Partitioning concentration->partitioning chromatography Column Chromatography partitioning->chromatography crystallization Crystallization chromatography->crystallization end Pure this compound crystallization->end

Caption: Experimental workflow for the extraction and purification of this compound.

troubleshooting_low_yield cluster_extraction Extraction Issues cluster_purification Purification Issues start Low Yield of This compound incomplete_extraction Incomplete Extraction start->incomplete_extraction degradation Degradation of Compound start->degradation loss_during_purification Losses during Purification start->loss_during_purification optimize_solvent optimize_solvent incomplete_extraction->optimize_solvent Optimize Solvent adjust_parameters adjust_parameters incomplete_extraction->adjust_parameters Adjust Parameters (Time, Temp) control_temp_ph control_temp_ph degradation->control_temp_ph Control Temp & pH optimize_partitioning optimize_partitioning loss_during_purification->optimize_partitioning Optimize Partitioning select_chrom_media select_chrom_media loss_during_purification->select_chrom_media Select Appropriate Chromatography Media

Caption: Troubleshooting logic for addressing low yield of this compound.

References

Technical Support Center: Optimizing MOF Synthesis with 1,5-Dimethyl Citrate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing 1,5-Dimethyl Citrate as a modulator in the synthesis of Metal-Organic Frameworks (MOFs). It provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to improve synthesis efficiency, crystallinity, and yield.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in MOF synthesis?

A1: this compound acts as a coordinating modulator. Its primary roles are to control the nucleation and growth of MOF crystals, improve crystallinity, and reduce defects. By competing with the primary organic linker for coordination to the metal centers, it slows down the framework assembly, allowing for the formation of more ordered, crystalline materials.[1][2][3] The ester groups may also influence solubility and interaction with the solvent.

Q2: How does this compound differ from other common modulators like acetic acid or benzoic acid?

A2: Unlike simple monocarboxylic acids, this compound is a larger molecule with a central hydroxyl group and two ester functionalities, in addition to a free carboxylic acid. This structure can lead to different coordination behavior and may influence the defect chemistry of the resulting MOF. Its bulkiness can be advantageous for creating larger, more well-defined crystallites.[4]

Q3: Can I use this compound in any MOF synthesis?

A3: While it can theoretically be applied to various systems, it is expected to be most effective in syntheses involving metal clusters that readily coordinate with carboxylates, such as zirconium (e.g., UiO-66), chromium (e.g., MIL-101), and zinc MOFs.[4][5][6] The optimal concentration and its effectiveness will depend on the specific metal, linker, and solvent system used.

Q4: What is a typical starting concentration for this compound?

A4: A good starting point is to use 5-20 equivalents of this compound relative to the metal precursor. The optimal amount is system-dependent and often requires empirical optimization. Lower concentrations may have little effect, while excessively high concentrations can inhibit MOF formation entirely.[4]

Q5: What solvents are compatible with this compound?

A5: Polar aprotic solvents like N,N-Dimethylformamide (DMF) and N,N-Diethylformamide (DEF) are commonly used in MOF synthesis and are compatible with this compound.[7][8] The choice of solvent can significantly impact the synthesis outcome.[1]

Troubleshooting Guide

This guide addresses common issues encountered when using this compound as a modulator.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Yield of MOF Product 1. Modulator Concentration Too High: Excessive this compound can completely inhibit the coordination of the primary linker to the metal node, preventing framework formation.[4] 2. Incorrect Temperature: The reaction temperature may be too low for the modulated synthesis, slowing kinetics to a halt.1. Decrease Modulator Concentration: Perform a screening experiment with a lower molar ratio of this compound (e.g., 2-10 equivalents). 2. Increase Reaction Temperature: Incrementally increase the synthesis temperature by 10-20 °C.
Amorphous Product or Poor Crystallinity 1. Modulator Concentration Too Low: Insufficient modulator may not effectively control the rapid precipitation of the MOF.[9] 2. Presence of Water: Uncontrolled amounts of water can lead to the formation of undesirable, dense inorganic phases instead of the porous MOF.[1] 3. Rapid Cooling: Cooling the reaction too quickly can cause the product to crash out of solution as an amorphous powder.1. Increase Modulator Concentration: Systematically increase the equivalents of this compound. 2. Use Anhydrous Solvents: Ensure all solvents and reagents are dry. Consider adding a small, controlled amount of water, as it is sometimes necessary for cluster formation in specific MOFs (e.g., Zr-MOFs).[4] 3. Control Cooling Rate: Allow the reaction vessel to cool slowly to room temperature over several hours.
Formation of an Unexpected MOF Phase 1. Modulator-Induced Phase Selection: The presence of this compound may thermodynamically or kinetically favor the formation of a different, more stable MOF topology.[3]1. Adjust Synthesis Parameters: Vary the reaction time, temperature, and modulator concentration. 2. Characterize the New Phase: The new phase may be a known or novel material with interesting properties. Perform detailed characterization (PXRD, TGA).
Product is Unstable and Degrades After Isolation 1. Solvent Loss: The MOF framework might be unstable without the solvent molecules residing in its pores.[10] 2. Sensitivity to Air/Moisture: Some MOFs, particularly those with open metal sites, can degrade upon exposure to the atmosphere.[8][11]1. Gentle Solvent Exchange: Before drying, exchange the high-boiling synthesis solvent (e.g., DMF) with a more volatile solvent like acetone or ethanol over several days.[8] 2. Supercritical Drying: For highly sensitive MOFs, use supercritical CO2 drying to remove the solvent without causing framework collapse.[10] 3. Handle Under Inert Atmosphere: Isolate and store the final product in a glovebox or desiccator.

Quantitative Data Summary

The efficiency of this compound is highly dependent on its concentration. The following table provides a hypothetical summary of its effect on the synthesis of a typical Zr-based MOF (e.g., UiO-66), based on principles observed with other carboxylate modulators.

Equivalents of this compound (relative to ZrCl₄)Yield (%)Average Crystal Size (μm)BET Surface Area (m²/g)
0 (Unmodulated)750.1 - 0.2950
5820.5 - 0.81100
10851.0 - 1.51250
25602.0 - 3.01300
50< 10> 5.0 (or no product)N/A

Note: These values are illustrative and will vary based on specific experimental conditions.

Key Experimental Protocols

Protocol 1: Synthesis of a Zr-based MOF (UiO-66 type) using this compound Modulation

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • Terephthalic acid (H₂BDC)

  • This compound

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • In a 20 mL glass vial, dissolve ZrCl₄ (e.g., 60 mg, 0.26 mmol) and this compound (e.g., 285 mg, 1.3 mmol, 5 equivalents) in 10 mL of DMF.

  • In a separate vial, dissolve the organic linker, H₂BDC (e.g., 43 mg, 0.26 mmol), in 5 mL of DMF.

  • Combine the two solutions in a 50 mL Teflon-lined autoclave.

  • Seal the autoclave and place it in a preheated oven at 120 °C for 24 hours.

  • After 24 hours, remove the autoclave and allow it to cool slowly to room temperature.

  • Isolate the white crystalline product by centrifugation or filtration.

  • Washing: Wash the product with fresh DMF (3 x 10 mL) followed by a solvent exchange with ethanol (3 x 10 mL) over 24 hours to remove unreacted starting materials.

  • Activation: Dry the product under vacuum at 150 °C for 12 hours to remove the solvent from the pores and activate the MOF for further use.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for MOF synthesis using a modulator like this compound.

G A Precursor Dissolution (Metal Salt + Modulator in Solvent) C Mixing & Sealing A->C B Linker Dissolution (Organic Linker in Solvent) B->C D Solvothermal Synthesis (Heating in Oven) C->D Reaction E Cooling & Isolation (Centrifugation / Filtration) D->E Post-Reaction F Washing & Solvent Exchange E->F G Activation (Heating under Vacuum) F->G H Final MOF Product G->H Characterization / Use

Caption: General workflow for modulated MOF synthesis.

Troubleshooting Logic

This diagram provides a logical path to diagnose and solve the common issue of obtaining an amorphous product.

G start Problem: Amorphous Product q1 Is Modulator Concentration > 5 eq? start->q1 a1_yes Action: Decrease Modulator Conc. q1->a1_yes Yes q2 Is Modulator Concentration < 5 eq? q1->q2 No end_node Re-run Experiment a1_yes->end_node a2_yes Action: Increase Modulator Conc. q2->a2_yes Yes q3 Was Anhydrous Solvent Used? q2->q3 No a2_yes->end_node a3_no Action: Use Dry Solvent q3->a3_no No q3->end_node Yes a3_no->end_node

References

addressing degradation of 1,5-Dimethyl Citrate in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of 1,5-Dimethyl Citrate in solution. The information is designed to help users identify and address potential stability issues during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term storage, this compound should be stored at 2-8°C (refrigerated) for up to 6 months.[1] For short-term use, it may be stored at room temperature. It is supplied as a white to off-white solid and should be kept in a well-closed container.[1]

Q2: In which solvents is this compound soluble?

A2: this compound is soluble in Dimethyl Sulfoxide (DMSO) and slightly soluble in Methanol.

Q3: What are the primary factors that can cause the degradation of this compound in solution?

A3: The degradation of this compound in solution is primarily influenced by:

  • pH: As an ester, it is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions.

  • Temperature: Higher temperatures can accelerate the rate of hydrolysis and thermal degradation.

  • Light: Exposure to light, particularly UV radiation, may induce photodegradation, especially in the presence of metal ions.

  • Presence of Contaminants: Trace metals (like iron) and enzymatic contaminants can catalyze degradation.

Q4: What are the likely degradation products of this compound?

A4: The primary degradation pathway for this compound is hydrolysis of the ester bonds. This would result in the formation of Citric Acid 1-methyl ester or Citric Acid 5-methyl ester, and ultimately Citric Acid and Methanol. Under photochemical conditions, particularly in the presence of iron, citrate compounds can degrade into more complex reactive species.[2]

Troubleshooting Guides

This section addresses specific issues that users may encounter during their experiments involving this compound solutions.

Issue 1: Loss of compound activity or inconsistent results over time.

This is often the first indication of compound degradation.

  • Possible Cause 1: Hydrolysis due to improper pH.

    • Troubleshooting Steps:

      • Measure the pH of your solution.

      • If possible, adjust the pH to a neutral range (around pH 7) to minimize acid or base-catalyzed hydrolysis.

      • For future experiments, consider using a buffered system to maintain a stable pH.

  • Possible Cause 2: Thermal degradation.

    • Troubleshooting Steps:

      • Review the temperature at which your experiments and storage are conducted.

      • If possible, perform experiments at a lower temperature.

      • Always store stock solutions and experimental samples at the recommended 2-8°C when not in use.

  • Possible Cause 3: Photodegradation.

    • Troubleshooting Steps:

      • Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.

      • Minimize exposure to ambient light during experimental setup and execution.

Issue 2: Appearance of unknown peaks in analytical assays (e.g., HPLC, LC-MS).

This suggests the formation of degradation products.

  • Troubleshooting Steps:

    • Characterize the new peaks: If possible, use mass spectrometry to identify the molecular weights of the unknown peaks. Compare these with the expected molecular weights of potential hydrolysis products (Citric Acid 1-methyl ester, Citric Acid 5-methyl ester, Citric Acid).

    • Perform a forced degradation study: Intentionally expose a sample of this compound solution to harsh conditions (e.g., high/low pH, high temperature, UV light) to see if the unknown peaks increase. This can help confirm that they are degradation products.

    • Review solution preparation: Ensure that all glassware is clean and free of contaminants. Use high-purity solvents and reagents to avoid introducing catalysts for degradation.

Data Presentation

Table 1: General Stability and Storage Recommendations for this compound

ParameterRecommendationRationale
Storage Temperature Long-term: 2-8°C[1]To minimize thermal degradation and hydrolysis.
Short-term: Room TemperatureAcceptable for brief periods, but prolonged exposure can lead to degradation.
pH of Solution Neutral (if compatible with the experiment)To minimize acid and base-catalyzed hydrolysis of the ester groups.
Light Exposure Minimize; use amber vials or foil wrapping.To prevent potential photodegradation, especially if trace metals are present.
Solvent Purity Use high-purity solvents (e.g., HPLC grade).To avoid contaminants that could catalyze degradation.

Experimental Protocols

Protocol: Assessment of this compound Stability in an Aqueous Solution

This protocol provides a general framework for evaluating the stability of this compound under specific experimental conditions.

1. Objective: To determine the rate of degradation of this compound in a specific buffer system at a given temperature and light condition.

2. Materials:

  • This compound

  • High-purity water

  • Buffer components (e.g., phosphate, Tris)

  • HPLC or LC-MS system with a suitable column (e.g., C18)

  • pH meter

  • Incubator or water bath

  • Amber and clear vials

3. Method:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • Preparation of Test Solutions:

    • Prepare the desired aqueous buffer at the target pH.

    • Spike the buffer with the this compound stock solution to achieve the final desired concentration. Ensure the final concentration of the organic solvent is low and consistent across all samples.

    • Aliquot the test solution into both amber and clear vials.

  • Incubation:

    • Place the vials in an incubator set to the desired experimental temperature.

    • For photodegradation studies, place the clear vials under a controlled light source.

  • Sampling and Analysis:

    • At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

    • Immediately analyze the samples by HPLC or LC-MS to quantify the remaining concentration of this compound.

  • Data Analysis:

    • Plot the concentration of this compound as a function of time for each condition.

    • Calculate the degradation rate constant (k) and the half-life (t½) of the compound under the tested conditions.

Visualizations

cluster_degradation Potential Degradation Pathways of this compound DMC This compound Hydrolysis Hydrolysis (H₂O, H⁺/OH⁻) DMC->Hydrolysis Photo Photodegradation (Light, Metal Ions) DMC->Photo Thermal Thermal Degradation (Heat) DMC->Thermal Monoester Citric Acid Monomethyl Esters Hydrolysis->Monoester Radicals Reactive Radical Species Photo->Radicals CitricAcid Citric Acid + Methanol Thermal->CitricAcid Monoester->CitricAcid

Caption: Potential degradation pathways for this compound in solution.

cluster_workflow Troubleshooting Workflow for this compound Instability Start Inconsistent Results or Unknown Analytical Peaks CheckpH Check pH of Solution Start->CheckpH CheckTemp Review Storage and Experimental Temperature Start->CheckTemp CheckLight Assess Light Exposure Start->CheckLight CheckPurity Verify Purity of Solvents and Reagents Start->CheckPurity AdjustpH Adjust to Neutral pH and/or Use Buffer CheckpH->AdjustpH LowerTemp Store at 2-8°C and Lower Experimental Temp CheckTemp->LowerTemp ProtectLight Use Amber Vials or Foil CheckLight->ProtectLight UseHighPurity Use High-Purity Materials CheckPurity->UseHighPurity

Caption: A logical workflow for troubleshooting instability issues with this compound.

References

resolving inconsistencies in 1,5-Dimethyl Citrate bioactivity assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 1,5-Dimethyl Citrate bioactivity assays. This resource is designed for researchers, scientists, and drug development professionals to help resolve inconsistencies and troubleshoot common issues encountered during the experimental evaluation of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the known bioactivity of this compound?

A1: this compound has been shown to possess anti-inflammatory properties. Specifically, it inhibits the production of nitric oxide (NO) induced by lipopolysaccharide (LPS) in RAW 264.7 mouse macrophage cells.[1] This anti-inflammatory effect is mediated by the downregulation of pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as pro-inflammatory cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[1]

Q2: We are observing significant variability in the IC50 value of this compound for nitric oxide (NO) inhibition in our assays. What could be the cause?

A2: Variability in IC50 values for NO inhibition can stem from several factors. These include differences in cell passage number and health, the specific lot and preparation of lipopolysaccharide (LPS) used for stimulation, incubation times, and the method of NO quantification (e.g., Griess assay). It is also crucial to ensure the purity and stability of the this compound being tested.

Q3: Our results for the effect of this compound on cytokine production (IL-6 and TNF-α) are not consistent. What should we check?

A3: Inconsistent cytokine quantification is a common issue in immunoassays.[2][3][4] Factors that can contribute to this variability include the choice of assay platform (e.g., ELISA, multiplex bead-based assays), the presence of interfering substances in the cell culture supernatant (matrix effects), and issues with antibody specificity and affinity.[4][5] The timing of sample collection after LPS stimulation can also significantly impact cytokine levels, as their expression kinetics can vary.[3]

Q4: Can the solvent used to dissolve this compound affect the assay outcome?

A4: Yes, the choice of solvent and its final concentration in the cell culture medium can significantly impact the results. Dimethyl sulfoxide (DMSO) is a common solvent, but high concentrations can be toxic to cells and may interfere with the inflammatory response. It is essential to include a vehicle control (medium with the same concentration of solvent as used for the test compound) in all experiments to account for any solvent-related effects.

Troubleshooting Guide: Resolving Inconsistencies in Anti-inflammatory Assays

This guide addresses a hypothetical scenario where two different labs (Lab A and Lab B) have obtained conflicting results for the anti-inflammatory activity of this compound.

Hypothetical Inconsistent Data
ParameterLab A ResultLab B Result
NO Inhibition IC50 45 µM85 µM
iNOS Protein Expression 60% reduction at 50 µM30% reduction at 50 µM
COX-2 Protein Expression 55% reduction at 50 µM25% reduction at 50 µM
IL-6 Secretion 70% reduction at 50 µM40% reduction at 50 µM
TNF-α Secretion 65% reduction at 50 µM35% reduction at 50 µM
Potential Causes and Troubleshooting Steps

1. Discrepancy in Nitric Oxide (NO) Inhibition IC50 Values

  • Potential Cause: Differences in the Griess assay protocol or interfering substances. The Griess reaction, used to measure nitrite (a stable product of NO), can be affected by components in the cell culture medium.[6]

  • Troubleshooting Workflow:

    G cluster_protocol Protocol Standardization cluster_cells Cellular Factors A Inconsistent NO IC50 B Standardize Griess Assay Protocol A->B ACTION C Check for Media Interference B->C NEXT D Validate Cell Health and Density C->D NEXT E Consistent Results D->E OUTCOME

    A workflow to troubleshoot inconsistent NO IC50 values.

    • Actionable Steps:

      • Standardize Griess Reagent Preparation: Ensure both labs are using freshly prepared Griess reagents and the same formulation.

      • Use a Nitrite Standard Curve: A standard curve should be prepared for each experiment using a known concentration of sodium nitrite in the same culture medium as the samples to account for matrix effects.

      • Check for Phenol Red Interference: Phenol red in cell culture media can interfere with the colorimetric readings of the Griess assay. Consider using phenol red-free media for the assay.

      • Validate Cell Viability: Ensure that the observed NO inhibition is not due to cytotoxicity of this compound at the tested concentrations. Perform a cell viability assay (e.g., MTT or LDH) in parallel.[7]

2. Differences in iNOS and COX-2 Protein Expression

  • Potential Cause: Variability in LPS stimulation, timing of cell lysis, or Western blot protocol. The kinetics of iNOS and COX-2 expression can vary depending on the strength of the LPS stimulus and the time of harvest.[8]

  • Troubleshooting Workflow:

    G cluster_exp Experimental Timing cluster_tech Technique Standardization A Variable iNOS/COX-2 Expression B Synchronize LPS Stimulation and Harvest Time A->B ACTION C Standardize Western Blot Protocol B->C NEXT D Use Loading Controls C->D NEXT E Reproducible Protein Quantification D->E OUTCOME

    A workflow for troubleshooting iNOS/COX-2 expression variability.

    • Actionable Steps:

      • Standardize LPS Concentration and Incubation Time: Both labs should use the same concentration of LPS from the same supplier and a consistent incubation time before cell lysis. A time-course experiment may be necessary to determine the peak expression of iNOS and COX-2 in your specific cell line.[9]

      • Consistent Lysis Buffer and Protein Quantification: Use the same lysis buffer and protein quantification method (e.g., BCA assay) to ensure accurate and consistent protein loading.

      • Validate Antibodies: Ensure that the primary antibodies for iNOS and COX-2 are validated for specificity and are used at the optimal dilution.

      • Normalize to a Loading Control: Always normalize the expression of iNOS and COX-2 to a housekeeping protein (e.g., β-actin or GAPDH) to account for any variations in protein loading.[9]

3. Inconsistent Cytokine Secretion (IL-6 and TNF-α)

  • Potential Cause: Differences in ELISA protocols, sample handling, or the presence of soluble receptors that can mask the cytokine.[2][4]

  • Troubleshooting Workflow:

    G cluster_assay Assay Standardization cluster_sample Sample Handling A Inconsistent Cytokine Levels B Standardize ELISA Kit and Protocol A->B C Consistent Sample Collection and Storage B->C D Check for Matrix Effects C->D E Reliable Cytokine Quantification D->E

    A workflow for troubleshooting inconsistent cytokine measurements.

    • Actionable Steps:

      • Use the Same ELISA Kit: Different ELISA kits can have varying antibody pairs and standards, leading to different results. Both labs should use the same kit from the same manufacturer.

      • Standardize Sample Handling: Collect cell culture supernatants at the same time point after stimulation and store them under identical conditions (e.g., aliquot and freeze at -80°C) to prevent cytokine degradation.[3]

      • Assess Matrix Effects: To check for interfering substances in the culture medium, spike a known amount of recombinant cytokine into the vehicle control supernatant and assess the recovery rate.

      • Follow Manufacturer's Protocol Strictly: Adhere to the incubation times, washing steps, and reagent concentrations specified in the ELISA kit protocol.[10]

Signaling Pathway Overview

The anti-inflammatory effects of this compound are primarily mediated through the inhibition of the NF-κB signaling pathway, which is a key regulator of inflammation.

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK IkBa IκBα Degradation IKK->IkBa NFkB NF-κB Translocation to Nucleus IkBa->NFkB Gene Pro-inflammatory Gene Transcription NFkB->Gene iNOS iNOS Gene->iNOS COX2 COX-2 Gene->COX2 Cytokines IL-6, TNF-α Gene->Cytokines DMC This compound DMC->IKK Inhibits

Simplified NF-κB signaling pathway in LPS-stimulated macrophages.

Detailed Experimental Protocols

1. LPS-Induced Nitric Oxide Production Assay in RAW 264.7 Cells

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Assay Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1 hour.

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours.[11][12]

    • After incubation, collect 100 µL of the cell culture supernatant.

    • Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.[13]

    • Incubate for 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

2. Western Blot for iNOS and COX-2 Expression

  • Cell Treatment and Lysis:

    • Seed RAW 264.7 cells in a 6-well plate and grow to 80-90% confluency.

    • Pre-treat with this compound for 1 hour, followed by stimulation with 1 µg/mL LPS for 24 hours.[9]

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

3. ELISA for IL-6 and TNF-α Quantification

  • Sample Collection: Collect the cell culture supernatant after treating the cells with this compound and LPS as described above. Centrifuge the supernatant to remove any cellular debris.

  • ELISA Procedure:

    • Perform the ELISA according to the manufacturer's instructions for the specific IL-6 and TNF-α kits.[10][14]

    • Briefly, add the standards and samples to the antibody-coated wells and incubate.

    • Wash the wells and add the detection antibody.

    • After another incubation and wash, add the enzyme conjugate (e.g., streptavidin-HRP).

    • Incubate, wash, and then add the substrate solution.

    • Stop the reaction and measure the absorbance at the appropriate wavelength.

    • Calculate the cytokine concentrations based on the standard curve.

References

Validation & Comparative

A Comparative Analysis of the Anti-Inflammatory Properties of 1,5-Dimethyl Citrate and Citric Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-inflammatory effects of 1,5-Dimethyl Citrate and citric acid, drawing upon available experimental data. The following sections summarize key findings, present quantitative data in a comparative format, detail experimental methodologies, and visualize the molecular pathways implicated in their anti-inflammatory action.

Executive Summary

Both this compound and citric acid have demonstrated notable anti-inflammatory properties through various in vitro and in vivo studies. This compound, a derivative of citric acid, has been shown to be a potent inhibitor of key inflammatory mediators in macrophage cell lines.[1] Citric acid, a well-known organic acid, exerts its anti-inflammatory effects through antioxidant activity and modulation of cytokine production in both cellular and animal models.[2][3][4] While direct comparative studies are limited, this guide consolidates existing data to facilitate an objective assessment of their respective activities.

Quantitative Data Comparison

The following tables summarize the quantitative data on the anti-inflammatory effects of this compound and citric acid from the cited studies. It is important to note that the experimental conditions, such as cell types, concentrations, and models, may vary between studies.

Table 1: In Vitro Anti-Inflammatory Effects

ParameterThis compoundCitric AcidCell Line / Model
NO Production Inhibition (IC50) 39.76 ± 0.16 µM[1]Data not availableRAW 264.7 Macrophages
Cytokine Inhibition
    TNF-αSignificant reduction at 50 & 100 µM[1]Significant reduction[3][5]RAW 264.7 Macrophages, H9N2-infected IEC-6 cells
    IL-6Significant reduction at 50 & 100 µM[1]Significant reduction[3][5][6]RAW 264.7 Macrophages, H9N2-infected IEC-6 cells
    IL-1βData not availableAttenuated release[2]In vivo (LPS-treated mice)
Inflammatory Enzyme/Protein Expression
    iNOSMarkedly inhibited[1]Attenuated expression[2]RAW 264.7 Macrophages, In vivo (LPS-treated mice)
    COX-2Markedly inhibited[1]Decreased synthesis[5]RAW 264.7 Macrophages
    NF-κB p65Markedly inhibited[1]Inhibited phosphorylation[5]RAW 264.7 Macrophages
    IKKα/βMarkedly inhibited[1]Data not availableRAW 264.7 Macrophages
    I-κBαMarkedly inhibited[1]Data not availableRAW 264.7 Macrophages

Table 2: In Vivo Anti-Inflammatory and Antioxidant Effects of Citric Acid

ParameterEffect of Citric Acid (1-2 g/kg)Animal Model
Brain Lipid Peroxidation Decreased[2]LPS-treated mice
Liver Damage Decreased[2]LPS-treated mice
DNA Fragmentation (Liver) Decreased[2]LPS-treated mice
Brain GPx Activity Increased (at 1 g/kg)[2]LPS-treated mice
Liver GPx Activity Increased[2]LPS-treated mice
TNF-α (Brain) Decreased[1]LPS-treated mice

Signaling Pathways

The anti-inflammatory effects of both compounds are mediated through the modulation of key signaling pathways.

This compound: The primary mechanism identified is the inhibition of the NF-κB signaling pathway.[1] By inhibiting the phosphorylation of IKKα/β and I-κBα, this compound prevents the nuclear translocation of the NF-κB p65 subunit. This, in turn, suppresses the expression of pro-inflammatory genes, including iNOS, COX-2, TNF-α, and IL-6.[1]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKKα/β TLR4->IKK Activates IkBa I-κBα IKK->IkBa Phosphorylates NFkB NF-κB p65 IkBa->NFkB Releases NFkB_nuc NF-κB p65 NFkB->NFkB_nuc Translocates DMC This compound DMC->IKK Inhibits DMC->IkBa Inhibits Degradation DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Genes Induces Transcription

Figure 1. Proposed anti-inflammatory mechanism of this compound via inhibition of the NF-κB pathway.

Citric Acid: The anti-inflammatory mechanism of citric acid is multifaceted, involving both antioxidant effects and modulation of inflammatory signaling.[2][4] It has been shown to reduce oxidative stress by decreasing lipid peroxidation and enhancing the activity of antioxidant enzymes like glutathione peroxidase (GPx).[2] Additionally, citric acid can inhibit the NF-κB pathway and has been suggested to upregulate the nuclear receptor PPARγ, which has anti-inflammatory functions.[4][5]

G cluster_0 Stimulus cluster_1 Cellular Response LPS LPS / Oxidative Stress ROS Reactive Oxygen Species (ROS) LPS->ROS NFkB_path NF-κB Pathway LPS->NFkB_path ROS->NFkB_path Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_path->Cytokines Induces PPARg PPARγ Antioxidant Antioxidant Enzymes (GPx) CitricAcid Citric Acid CitricAcid->ROS Inhibits CitricAcid->NFkB_path Inhibits CitricAcid->PPARg Upregulates CitricAcid->Antioxidant Enhances

Figure 2. Multifaceted anti-inflammatory and antioxidant mechanisms of Citric Acid.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison.

In Vitro Anti-Inflammatory Activity in RAW 264.7 Macrophages

This protocol is based on the methodology used to assess the anti-inflammatory effects of this compound.[1]

1. Cell Culture and Viability Assay:

  • RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Cell viability after treatment with the test compounds is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

2. Nitric Oxide (NO) Production Assay:

  • RAW 264.7 cells are seeded in 96-well plates and pre-treated with various concentrations of the test compound for 1 hour.

  • Inflammation is induced by stimulating the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.

  • The percentage of NO inhibition is calculated relative to the LPS-treated control group.

3. Western Blot Analysis for Protein Expression:

  • Cells are treated with the test compound and LPS as described above.

  • Total cellular proteins are extracted, and protein concentrations are determined using a BCA protein assay kit.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • The membrane is blocked and then incubated with primary antibodies against iNOS, COX-2, IKKα/β, I-κBα, and NF-κB p65.

  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

4. Cytokine Measurement (ELISA):

  • The levels of TNF-α and IL-6 in the cell culture supernatants are quantified using specific enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Analysis Culture Culture RAW 264.7 Cells Seed Seed cells in plates Culture->Seed Pretreat Pre-treat with Test Compound Seed->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Griess NO Assay (Griess Reagent) Stimulate->Griess ELISA Cytokine Assay (ELISA) Stimulate->ELISA Western Protein Expression (Western Blot) Stimulate->Western

Figure 3. Experimental workflow for in vitro anti-inflammatory assays.
In Vivo Anti-Inflammatory Activity in LPS-Treated Mice

This protocol is based on the methodology used to evaluate the effects of citric acid.[2]

1. Animals and Treatment:

  • Male mice are used for the study.

  • Animals are divided into groups: a control group, an LPS-treated group, and groups treated with different doses of citric acid plus LPS.

  • Citric acid is administered orally.

  • After a set period (e.g., 30 minutes), systemic inflammation is induced by an intraperitoneal (i.p.) injection of LPS.

2. Sample Collection and Preparation:

  • After a specific duration post-LPS injection (e.g., 4 hours), animals are euthanized.

  • Blood, brain, and liver tissues are collected.

  • Tissues are homogenized for biochemical analysis.

3. Biochemical Assays:

  • Lipid Peroxidation: Measured in tissue homogenates by quantifying malondialdehyde (MDA) levels using the thiobarbituric acid reactive substances (TBARS) assay.

  • Antioxidant Enzyme Activity: Glutathione peroxidase (GPx) activity is measured in tissue homogenates.

  • Cytokine Levels: TNF-α levels in brain tissue homogenates are determined by ELISA.

  • Liver Function: Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured to assess liver damage.

  • DNA Fragmentation: Assessed in liver tissue using methods such as the diphenylamine assay.

Conclusion

The available evidence strongly suggests that both this compound and citric acid possess significant anti-inflammatory properties. This compound appears to be a potent and specific inhibitor of the NF-κB signaling pathway in macrophages.[1] Citric acid demonstrates a broader mechanism of action, combining direct anti-inflammatory effects with substantial antioxidant activity, which contributes to its protective effects in vivo.[2][4]

For researchers and drug development professionals, this compound may represent a more targeted therapeutic candidate for inflammatory conditions driven by NF-κB activation. Citric acid, being a natural and widely available compound, holds promise as a dietary supplement or an adjunctive therapy for conditions associated with both inflammation and oxidative stress.[2][7] Further head-to-head comparative studies are warranted to definitively establish the relative potency and therapeutic potential of these two related molecules.

References

Comparative Guide to HPLC Method Validation for 1,5-Dimethyl Citrate Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Proposed HPLC Method for 1,5-Dimethyl Citrate Analysis

The proposed method is a reverse-phase HPLC (RP-HPLC) approach, which is widely used for the separation and quantification of moderately polar to nonpolar compounds. Given the ester functional groups, this compound is well-suited for this technique.

Experimental Protocol

1. Instrumentation:

  • A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

2. Chromatographic Conditions:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and a slightly acidic aqueous buffer (e.g., 0.1% phosphoric acid or a phosphate buffer at pH 2.5-3.0). The gradient can be optimized to achieve the best separation from any impurities. A starting point could be 30% acetonitrile, increasing to 70% over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: As this compound lacks a strong chromophore, detection at a low UV wavelength (e.g., 210 nm) is recommended, where the carboxyl and ester groups exhibit some absorbance.[1][2]

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., acetonitrile or methanol) and dilute to create a series of calibration standards.

  • Sample Solution: The sample preparation will depend on the matrix. For a drug substance, dissolve a known weight in the mobile phase. For a drug product, an extraction step may be necessary to separate the analyte from excipients, followed by filtration.

HPLC Method Validation

The proposed HPLC method must be validated to ensure it is suitable for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The key validation parameters are summarized in the table below.

Validation ParameterAcceptance Criteria
Specificity The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
Linearity The correlation coefficient (r²) of the calibration curve should be ≥ 0.999 over a specified range (e.g., 50-150% of the expected sample concentration).
Accuracy The percent recovery of the analyte should be within 98.0% to 102.0% for the drug substance and 97.0% to 103.0% for the drug product.
Precision - Repeatability (Intra-day): The Relative Standard Deviation (RSD) should be ≤ 2%. - Intermediate Precision (Inter-day): The RSD should be ≤ 2%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. Typically determined by a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. Typically determined by a signal-to-noise ratio of 10:1.
Robustness The method's performance should remain unaffected by small, deliberate variations in method parameters such as mobile phase composition, pH, flow rate, and column temperature.
System Suitability Parameters such as theoretical plates, tailing factor, and retention time should be monitored to ensure the chromatographic system is performing adequately.

Comparison with Alternative Analytical Methods

While HPLC is a powerful technique for the analysis of this compound, other methods can also be considered.

FeatureHPLCGas Chromatography (GC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Provides structural and quantitative information based on the interaction of atomic nuclei with an external magnetic field.
Suitability for this compound Highly suitable, especially with UV detection at low wavelengths.Potentially suitable after derivatization to increase volatility, as citrate esters can have low volatility.[3]Excellent for structural confirmation and can be used for quantitative analysis (qNMR) without the need for a reference standard of the analyte itself.[4][5][6]
Advantages - High resolution and sensitivity. - Versatile for a wide range of compounds. - Well-established and widely available.- Excellent for volatile and semi-volatile compounds. - High sensitivity, especially with mass spectrometry (MS) detection.[7][8]- Provides detailed structural information. - Non-destructive. - qNMR can provide primary ratio measurements.[6]
Disadvantages - Requires a chromophore for sensitive UV detection. - Can consume significant amounts of organic solvents.- May require derivatization for non-volatile analytes. - High temperatures can cause degradation of thermally labile compounds.- Lower sensitivity compared to HPLC and GC. - More complex and expensive instrumentation. - Can be affected by sample matrix components.[9]

Visualizing the Workflow and Method Comparison

To better understand the experimental process and the relationship between the discussed analytical methods, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std Prepare Standard Solutions prep_sample Prepare Sample Solutions filter Filter Solutions prep_sample->filter hplc HPLC System Setup (Column, Mobile Phase, etc.) filter->hplc injection Inject Samples & Standards hplc->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection chromatogram Obtain Chromatograms detection->chromatogram peak_integration Integrate Peak Areas chromatogram->peak_integration calibration Construct Calibration Curve peak_integration->calibration quantification Quantify this compound calibration->quantification

Caption: Experimental workflow for the HPLC analysis of this compound.

Method_Comparison cluster_methods Analytical Methods for this compound cluster_principles Primary Separation/Detection Principle cluster_application Primary Application HPLC HPLC Partitioning Chromatographic Partitioning HPLC->Partitioning GC Gas Chromatography Volatility Volatility & Polarity GC->Volatility NMR NMR Spectroscopy Magnetic_Resonance Nuclear Magnetic Resonance NMR->Magnetic_Resonance Quantification Routine Quantification Partitioning->Quantification Volatile_Analysis Volatile Impurity Analysis Volatility->Volatile_Analysis Magnetic_Resonance->Quantification qNMR Structural_ID Structural Identification Magnetic_Resonance->Structural_ID

Caption: Logical relationships between HPLC and alternative analytical methods.

References

A Comparative Guide to 1,5-Dimethyl Citrate and Other Citric Acid Esters in Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Citric acid esters are a pivotal class of compounds, widely recognized for their low toxicity, biodegradability, and versatile applications, ranging from green plasticizers to specialized synthesis intermediates.[1][2] Among these, 1,5-Dimethyl Citrate (DMC) presents unique structural characteristics—possessing a free carboxylic acid group and a tertiary hydroxyl group—that differentiate it from its more common triester counterparts like Triethyl Citrate (TEC) and Trimethyl Citrate (TMC). This guide provides an objective comparison of DMC's synthesis and performance against other citric acid esters, supported by experimental data and detailed protocols.

Structural and Synthesis Overview

Citric acid is a tricarboxylic acid, offering three potential sites for esterification. Triesters, such as Triethyl Citrate, are formed when all three carboxylic acid groups react with an alcohol. In contrast, this compound is a diester, leaving the central C(3) carboxylic acid group unreacted. This structural distinction is fundamental to its unique reactivity and applications.

The synthesis of triesters typically involves reacting citric acid with an excess of the corresponding alcohol (e.g., ethanol for TEC, methanol for TMC) in the presence of an acid catalyst like p-toluenesulfonic acid or sulfuric acid.[3][4] The reaction is driven to completion by removing water, often through azeotropic distillation.[4]

The targeted synthesis of a symmetrical diester like this compound is more nuanced. A patented method discloses a specific approach using boric acid or a boronic acid as a catalyst. This catalyst serves a dual role: it catalyzes the esterification while also acting as a "protecting group" for the tertiary carboxylic acid, thereby directing the reaction to form the symmetrical diester.[5]

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  node [style=filled, shape=box, fontname="Arial", margin="0.1,0.1"];
  edge [fontname="Arial"];

// Nodes CitricAcid [label="Citric Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Triester [label="Triester\n(e.g., Triethyl Citrate)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Diester [label="1,5-Symmetrical Diester\n(e.g., this compound)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges CitricAcid -> Triester [label="Excess Alcohol +\nStandard Acid Catalyst\n(e.g., H₂SO₄)", color="#5F6368"]; CitricAcid -> Diester [label="Alcohol +\nBoric Acid Catalyst\n(Selective Protection)", color="#5F6368"]; }

References

A Comparative Analysis of 1,5-Dimethyl Citrate from Natural Sources: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide offers a comparative examination of 1,5-Dimethyl Citrate derived from natural sources. While comprehensive comparative studies on this specific compound from diverse origins are not extensively available in current literature, this document synthesizes the existing data, with a primary focus on its isolation from Hippophae rhamnoides (Sea Buckthorn), and provides a broader context by looking at its precursor, citric acid, across various well-known natural sources.

Introduction to this compound

This compound is a diester derivative of citric acid, a tricarboxylic acid naturally abundant in citrus fruits and other plant sources. While citric acid itself has been the subject of extensive research, its esterified forms, such as this compound, are emerging as compounds of interest due to their potential biological activities. The addition of methyl groups can alter the molecule's polarity and, consequently, its bioavailability and interaction with biological targets.

The most well-documented natural source of this compound is the fruit of the Sea Buckthorn (Hippophae rhamnoides) plant.[1][2] Research into this source has highlighted the compound's significant anti-inflammatory properties, suggesting its potential for further investigation in drug discovery and development.[1][2]

Comparative Data on this compound and its Precursor

Direct quantitative comparisons of this compound across a wide range of natural flora are currently limited. However, a study on Sea Buckthorn has successfully isolated and identified this compound, demonstrating its presence and biological relevance in this plant.[1][2]

To provide a comparative perspective, the following table summarizes the concentration of the precursor molecule, citric acid, in various common fruit juices. This data can offer an initial insight into which natural sources might be promising candidates for future investigations into their this compound content.

Table 1: Concentration of Citric Acid in Various Fruit Juices

Fruit JuiceCitric Acid Concentration (mmol/L)Citric Acid Concentration (g/oz)
Grapefruit Juice64.7-
Lemon Juice47.661.44
Orange Juice47.36-
Pineapple Juice41.57-
Lime Juice-1.38

Note: Data is compiled from multiple sources.[1][3][4] The conversion between mmol/L and g/oz is dependent on the specific methodology of each study and is not always directly provided.

Biological Activity of this compound from Hippophae rhamnoides

Research has demonstrated that this compound isolated from Sea Buckthorn exhibits potent anti-inflammatory effects.[1][2] The primary mechanism of action involves the inhibition of the lipopolysaccharide (LPS)-induced inflammatory response in macrophages.

Table 2: Anti-inflammatory Activity of this compound from Hippophae rhamnoides

BioassayTargetKey FindingsIC50 Value
Nitric Oxide (NO) ProductionRAW 264.7 MacrophagesConcentration-dependent suppression of LPS-induced NO production.39.76 ± 0.16 μM
Pro-inflammatory MediatorsRAW 264.7 MacrophagesInhibition of iNOS and COX-2 expression.-
Pro-inflammatory CytokinesRAW 264.7 MacrophagesReduction in the production of IL-6 and TNF-α.-

Data sourced from a study on this compound from Sea Buckthorn.[1][2]

The inhibitory action of this compound on the NF-κB signaling pathway is a key aspect of its anti-inflammatory properties. The diagram below illustrates this proposed mechanism.

G LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKKα/β TLR4->IKK Activates IkBa I-κBα IKK->IkBa Phosphorylates NFkB NF-κB p65 IkBa->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to iNOS_COX2 iNOS, COX-2 (Pro-inflammatory Mediators) Nucleus->iNOS_COX2 Induces Expression Cytokines IL-6, TNF-α (Pro-inflammatory Cytokines) Nucleus->Cytokines Induces Production DMC This compound DMC->IKK Inhibits DMC->IkBa Inhibits Degradation DMC->NFkB Inhibits Nuclear Translocation G Start Dried Plant Material (e.g., Sea Buckthorn Fruits) Extraction Solvent Extraction (e.g., Methanol) Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Partitioning Solvent Partitioning Crude_Extract->Partitioning Fractions Fractions of Varying Polarity Partitioning->Fractions Column_Chrom Column Chromatography (Silica Gel) Fractions->Column_Chrom Semi_Pure Semi-Purified Fractions Column_Chrom->Semi_Pure HPLC Preparative HPLC Semi_Pure->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound Analysis Structural Elucidation (NMR, MS) Pure_Compound->Analysis

References

A Comparative Guide to Confirming the Purity of 1,5-Dimethyl Citrate via Elemental Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing the purity of a chemical compound is a critical step in ensuring the validity and reproducibility of experimental results. This guide provides a comparative framework for confirming the purity of 1,5-Dimethyl Citrate using elemental analysis, a fundamental technique for determining the elemental composition of a sample. By comparing the experimentally determined elemental percentages with the theoretical values, a high degree of purity can be confidently established.

Comparison of Theoretical Elemental Composition

The purity of this compound can be benchmarked against other citrate derivatives and related compounds used in research and development. The following table summarizes the theoretical elemental composition of this compound and selected alternatives. This data serves as the primary reference for comparison with experimental results obtained from elemental analysis.

Compound NameMolecular Formula% Carbon (C)% Hydrogen (H)% Nitrogen (N)% Oxygen (O)
This compound C₈H₁₂O₇[1][2]43.645.490.0050.87
Triethyl CitrateC₁₂H₂₀O₇[3][4]52.177.300.0040.53
Acetyl Tributyl CitrateC₂₀H₃₄O₈[2][5][6][7]59.688.510.0031.81
Diphenhydramine CitrateC₂₃H₂₉NO₈[8]61.746.533.1328.60

Experimental Protocol: Elemental Analysis via Combustion

The following is a detailed methodology for the determination of the elemental composition (Carbon, Hydrogen, Nitrogen, Sulfur - CHNS) of organic compounds, a standard procedure for assessing the purity of substances like this compound.

Objective: To quantitatively determine the percentage by weight of Carbon, Hydrogen, and Nitrogen in a sample to confirm its purity by comparing the experimental values with the theoretical values.

Principle: The method is based on the complete combustion of the organic sample in a high-oxygen environment. The resulting combustion gases (CO₂, H₂O, N₂) are then separated and quantified.

Instrumentation:

  • Elemental Analyzer (CHNS/O capabilities)

  • Microbalance (accurate to at least 0.001 mg)

  • Gas chromatograph with a thermal conductivity detector (TCD)

Materials:

  • Sample for analysis (e.g., this compound)

  • High-purity oxygen (99.995%)

  • High-purity helium or argon carrier gas

  • Tin or silver capsules for solid samples

  • Certified organic analytical standards for calibration (e.g., acetanilide)

  • Combustion and reduction reagents as specified by the instrument manufacturer

Procedure:

  • Sample Preparation:

    • Ensure the sample is homogenous and dry. If necessary, grind the sample to a fine powder.

    • Dry the sample under vacuum to remove any residual solvents.

  • Sample Weighing:

    • Using a calibrated microbalance, accurately weigh 1-3 mg of the sample into a pre-cleaned tin or silver capsule.

    • Record the exact weight.

    • Seal the capsule to enclose the sample.

  • Instrument Calibration:

    • Calibrate the elemental analyzer using a certified organic analytical standard with a known elemental composition (e.g., acetanilide).

    • Analyze the standard multiple times to ensure the instrument is providing accurate and precise results. The measured values for the standard should be within ±0.3% of the theoretical values.

  • Sample Analysis:

    • Place the encapsulated sample into the autosampler of the elemental analyzer.

    • Initiate the analysis sequence. The sample is dropped into a high-temperature (typically 900-1000 °C) combustion furnace.

    • The sample undergoes rapid and complete combustion in the presence of a pulse of pure oxygen.

  • Separation and Detection:

    • The resulting mixture of combustion gases (CO₂, H₂O, N₂, and others) is carried by a helium stream through a reduction tube containing copper to remove excess oxygen and convert nitrogen oxides to N₂.

    • The gases are then passed through a chromatographic column to separate them.

    • The separated gases are detected by a thermal conductivity detector (TCD), which generates a signal proportional to the concentration of each gas.

  • Data Analysis:

    • The instrument's software integrates the detector signals and, using the sample weight and calibration data, calculates the percentage of Carbon, Hydrogen, and Nitrogen in the original sample.

    • Compare the experimental percentages with the calculated theoretical percentages for the compound. For a pure sample, the experimental values should be very close to the theoretical values (typically within a ±0.4% deviation is considered acceptable in many publications)[9].

Logical Workflow for Purity Confirmation

The following diagram illustrates the logical workflow for confirming the purity of a compound using elemental analysis.

Purity_Confirmation_Workflow cluster_preparation Preparation cluster_analysis Analysis cluster_evaluation Evaluation Sample_Preparation Sample Preparation (Drying, Homogenization) Sample_Weighing Accurate Weighing (1-3 mg) Sample_Preparation->Sample_Weighing Combustion_Analysis Combustion Analysis (High Temp, O2) Sample_Weighing->Combustion_Analysis Instrument_Calibration Instrument Calibration (with Standard) Instrument_Calibration->Combustion_Analysis Detection Gas Separation & Detection (GC-TCD) Combustion_Analysis->Detection Data_Processing Data Processing (%C, %H, %N Calculation) Detection->Data_Processing Comparison Comparison with Theoretical Values Data_Processing->Comparison Purity_Confirmation Purity Confirmation (Deviation < 0.4%) Comparison->Purity_Confirmation

Caption: Workflow for compound purity confirmation via elemental analysis.

References

A Comparative Analysis of 1,5-Dimethyl Citrate's Anti-Inflammatory Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the experimental results for 1,5-Dimethyl Citrate, focusing on its anti-inflammatory properties. The data presented here is cross-validated with Dexamethasone, a well-established steroidal anti-inflammatory drug, to offer a clear benchmark for its performance. This document is intended to provide researchers, scientists, and drug development professionals with a concise summary of the available data and experimental protocols to facilitate further investigation.

Quantitative Data Summary

The following table summarizes the inhibitory effects of this compound and Dexamethasone on key inflammatory markers in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

CompoundTargetMetricConcentrationResult
This compound Nitric Oxide (NO) ProductionInhibition50 µMAmeliorated LPS-induced production
100 µMAmeliorated LPS-induced production
iNOS ExpressionInhibitionNot specifiedMarkedly inhibited
COX-2 ExpressionInhibitionNot specifiedMarkedly inhibited
IL-6 ProductionInhibition50 µMAmeliorated LPS-induced production
100 µMAmeliorated LPS-induced production
TNF-α ProductionInhibition50 µMAmeliorated LPS-induced production
100 µMAmeliorated LPS-induced production
Dexamethasone Nitric Oxide (NO) ProductionIC50~1 µMDose-dependent inhibition[1][2][3]
iNOS ExpressionInhibition0.1 - 10 µMDose-dependent inhibition[1][3][4][5]
COX-2 ExpressionInhibitionNot specifiedMarkedly reduced[4][5][6]

Experimental Protocols

Cell Culture and Treatment

RAW 264.7 murine macrophage cells are cultured in DMEM or RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[7] Cells are maintained in a humidified atmosphere at 37°C with 5% CO2. For experiments, cells are seeded in appropriate plates (e.g., 96-well or 24-well plates) and allowed to adhere.[8][9] Cells are then pre-treated with various concentrations of this compound or Dexamethasone for a specified time (e.g., 1 hour) before stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.[5][8]

Measurement of Nitric Oxide (NO) Production (Griess Assay)

The production of nitric oxide is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

  • Collect the cell culture supernatant after the treatment period.

  • Mix an equal volume of the supernatant with Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine in 2.5% phosphoric acid).[8]

  • Incubate the mixture at room temperature for 10-15 minutes, protected from light.

  • Measure the absorbance at a wavelength between 540 and 570 nm using a microplate reader.[8][10]

  • The nitrite concentration is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.

Western Blot Analysis for iNOS and COX-2 Expression

The protein expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are determined by Western blotting.

  • After treatment, lyse the cells in a suitable lysis buffer to extract total proteins.

  • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies specific for iNOS and COX-2, followed by incubation with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, with a housekeeping protein (e.g., β-actin or GAPDH) used as a loading control.[11][12]

Signaling Pathway and Experimental Workflow

NF-κB Signaling Pathway in LPS-Stimulated Macrophages

Lipopolysaccharide (LPS) binding to Toll-like receptor 4 (TLR4) on the surface of macrophages triggers a signaling cascade that leads to the activation of the transcription factor NF-κB.[13] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Upon LPS stimulation, the IκB kinase (IKK) complex is activated, which then phosphorylates IκBα. This phosphorylation marks IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases NF-κB, allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of pro-inflammatory genes, leading to the transcription of inflammatory mediators such as iNOS, COX-2, TNF-α, and IL-6.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylation IkB IκB IkB->IkB_NFkB NFkB NF-κB NFkB->IkB_NFkB Proteasome Proteasome IkB_NFkB->Proteasome Ubiquitination NFkB_n NF-κB (Active) IkB_NFkB->NFkB_n Translocation Proteasome->IkB Degradation DNA DNA NFkB_n->DNA Binding Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Genes Transcription DMC This compound DMC->IKK Inhibition

Caption: NF-κB signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Assessing Anti-Inflammatory Activity

The following diagram outlines the general workflow for evaluating the anti-inflammatory effects of a test compound.

Experimental_Workflow Start Start CellCulture Culture RAW 264.7 Macrophages Start->CellCulture Pretreatment Pre-treat cells with This compound or Dexamethasone CellCulture->Pretreatment Stimulation Stimulate with LPS Pretreatment->Stimulation Incubation Incubate for a defined period Stimulation->Incubation Supernatant Collect Supernatant Incubation->Supernatant CellLysate Prepare Cell Lysate Incubation->CellLysate GriessAssay Griess Assay for Nitric Oxide (NO) Supernatant->GriessAssay ELISA ELISA for Cytokines (TNF-α, IL-6) Supernatant->ELISA WesternBlot Western Blot for iNOS and COX-2 CellLysate->WesternBlot DataAnalysis Data Analysis and Comparison GriessAssay->DataAnalysis ELISA->DataAnalysis WesternBlot->DataAnalysis

References

Validating the In Vitro Biological Activity of 1,5-Dimethyl Citrate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro biological activity of 1,5-Dimethyl Citrate with relevant alternatives, supported by experimental data. It is designed to assist researchers in evaluating its potential as an anti-inflammatory and antimicrobial agent.

Executive Summary

This compound, a derivative of citric acid found in sources such as sea buckthorn, has demonstrated notable anti-inflammatory properties in vitro.[1] It effectively inhibits the production of key inflammatory mediators, including nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). Its mechanism of action involves the suppression of the NF-κB signaling pathway, a central regulator of inflammation. This guide compares the anti-inflammatory and antimicrobial activities of this compound with citric acid and calcium citrate, providing available quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.

Comparative Analysis of Biological Activity

Anti-inflammatory Activity

The anti-inflammatory potential of this compound and its alternatives was evaluated by their ability to inhibit the production of pro-inflammatory molecules in lipopolysaccharide (LPS)-stimulated RAW 264.7 mouse macrophages.

CompoundAssayEndpointResult
This compound Nitric Oxide (NO) ProductionIC5039.76 ± 0.16 µM[1]
IL-6 ProductionInhibitionConcentration-dependent decrease at 50 and 100 µM[1]
TNF-α ProductionInhibitionConcentration-dependent decrease at 50 and 100 µM[1]
Calcium Citrate Nitric Oxide (NO) ProductionInhibitionSignificant inhibition at 10-100µM[2]
Pro-inflammatory CytokinesInhibitionSignificant inhibition of IL-1β, IL-6, and TNF-α[2]
iNOS and COX-2 ExpressionInhibitionSuppressed expression[2]
Citric Acid Pro-inflammatory CytokinesInhibitionReduced secretion of TNF-α and IL-6[3]
Antimicrobial Activity

The antimicrobial efficacy was assessed by determining the Minimum Inhibitory Concentration (MIC) against common pathogens.

CompoundE. coli (MIC)S. aureus (MIC)C. albicans (MIC)
This compound Data not availableData not availableData not available
Citric Acid 0.06 g/mL[4][5]0.06 g/mL[4][5]0.03 g/mL[4][5]

Note: Specific MIC values for this compound against these microorganisms were not found in the performed search. The data for citric acid is provided as a reference for a structurally related compound.

Experimental Protocols

Cell Culture and Treatment

RAW 264.7 mouse macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2. For experiments, cells are seeded in appropriate plates and allowed to adhere. Subsequently, cells are pre-treated with various concentrations of the test compounds (this compound, citric acid, or calcium citrate) for a specified time before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

Nitric Oxide (NO) Production Assay (Griess Assay)

The production of nitric oxide is quantified by measuring the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant using the Griess reagent.

  • Procedure:

    • Collect cell culture supernatants after treatment.

    • Mix an equal volume of supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

    • Incubate the mixture at room temperature for 10-15 minutes, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

Cytokine Measurement (ELISA)

The concentrations of pro-inflammatory cytokines, such as TNF-α and IL-6, in the cell culture supernatants are determined using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • General Procedure:

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest.

    • Add cell culture supernatants and standards to the wells and incubate to allow the cytokine to bind to the capture antibody.

    • Wash the plate to remove unbound substances.

    • Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

    • Wash the plate again.

    • Add a substrate solution that reacts with the enzyme to produce a measurable color change.

    • Stop the reaction and measure the absorbance at the appropriate wavelength.

    • Determine the cytokine concentration from a standard curve.

Western Blot Analysis for iNOS and COX-2

The expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) proteins are analyzed by Western blotting.

  • Procedure:

    • Lyse the treated cells to extract total proteins.

    • Determine the protein concentration of the lysates.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for iNOS and COX-2.

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Antimicrobial Susceptibility Testing (Broth Microdilution)

The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method according to established guidelines.

  • Procedure:

    • Prepare serial two-fold dilutions of the test compounds in a liquid growth medium in a 96-well microtiter plate.

    • Inoculate each well with a standardized suspension of the target microorganism (e.g., E. coli, S. aureus, C. albicans).

    • Incubate the plate under appropriate conditions for the specific microorganism.

    • The MIC is defined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Signaling Pathway and Experimental Workflow Diagrams

The anti-inflammatory effects of this compound are mediated through the modulation of key signaling pathways.

G cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKKα/β TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB p65 IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Inflammation iNOS, COX-2, TNF-α, IL-6 (Inflammation) Nucleus->Inflammation Gene Transcription DMC This compound DMC->IKK Inhibits NFkB_nuc NF-κB p65

Caption: NF-κB Signaling Pathway Inhibition by this compound.

G cluster_0 Cell Culture cluster_1 Sample Collection cluster_2 Downstream Assays a Seed RAW 264.7 cells b Pre-treat with This compound a->b c Stimulate with LPS b->c d Collect Supernatant c->d e Lyse Cells c->e f Griess Assay (NO) d->f g ELISA (TNF-α, IL-6) d->g h Western Blot (iNOS, COX-2) e->h

Caption: Experimental Workflow for In Vitro Anti-inflammatory Assays.

Conclusion

The available in vitro data strongly suggest that this compound is a potent anti-inflammatory agent. Its ability to inhibit nitric oxide production and the expression of pro-inflammatory cytokines through the NF-κB pathway makes it a compound of interest for further investigation in inflammatory disease models. While its antimicrobial properties require further direct evaluation, the known activity of the parent molecule, citric acid, suggests potential in this area as well. This guide provides a foundational framework for researchers to design and conduct further validation studies on the biological activities of this compound.

References

Independent Verification of 1,5-Dimethyl Citrate's Therapeutic Potential: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic potential of 1,5-Dimethyl Citrate against a relevant alternative, Dimethyl Fumarate (DMF), with a focus on their anti-inflammatory properties. The information is supported by experimental data from peer-reviewed studies, presented in a standardized format for ease of comparison. Detailed experimental protocols for key assays are also provided to facilitate independent verification and further research.

Data Presentation: Quantitative Comparison of Bioactivity

The following tables summarize the available quantitative data on the anti-inflammatory effects of this compound and Dimethyl Fumarate. It is important to note that a direct head-to-head comparison in the same experimental setup is not always available in the current literature. Therefore, comparisons should be made with consideration of the different experimental conditions.

Table 1: Inhibition of Nitric Oxide (NO) Production

CompoundCell LineStimulantIC50 (µM)Reference
This compoundRAW 264.7LPS (1 µg/mL)39.76 ± 0.16[1]
Dimethyl FumarateRAW 264.7LPSNot explicitly stated; significant reduction at 50 µM[2]
Isosorbide di-(methyl fumarate) (IDMF, a DMF derivative)BV-2 (murine microglia)LPSMore potent than DMF[3][4]

Table 2: Effect on Pro-inflammatory Mediators and Cytokines

CompoundCell LineStimulantTargetEffectConcentrationReference
This compound RAW 264.7LPS (1 µg/mL)iNOSInhibition of expression50 & 100 µM[1]
RAW 264.7LPS (1 µg/mL)COX-2Inhibition of expression50 & 100 µM[1]
RAW 264.7LPS (1 µg/mL)IL-6Decrease in production50 & 100 µM[1]
RAW 264.7LPS (1 µg/mL)TNF-αDecrease in production50 & 100 µM[1]
Dimethyl Fumarate RAW 264.7LPS (100 ng/ml)TNF-αInhibition of transcription50 µM[5]
RAW 264.7LPS (100 ng/ml)IL-6Inhibition of transcription50 µM[5]
Human Endothelial CellsTNF-αIL-6Dose-dependent inhibition of secretionNot specified[6]
Cystic Fibrosis Bronchial Epithelial CellsLPSIL-1β, TNF-αReduction in expression and secretionNot specified[7]
Experimental Autoimmune Encephalomyelitis (EAE) modeliNOS+ macrophagesReduced ratio versus immunomodulatory macrophagesNot specified[8]

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% heat-inactivated fetal bovine serum (FBS), 2 mM L-glutamine, 100 units/mL penicillin, and 100 µg/mL streptomycin. Cells are cultured at 37°C in a humidified atmosphere of 5% CO2.[5]

  • Treatment: For inflammatory stimulation, cells are seeded in appropriate plates (e.g., 96-well for viability assays, 24-well for cytokine analysis, 6-well for protein extraction). After reaching desired confluency (typically 70-80%), cells are pre-treated with varying concentrations of this compound or Dimethyl Fumarate for a specified time (e.g., 1-4 hours) before stimulation with Lipopolysaccharide (LPS) at a concentration of 1 µg/mL for a further 24 hours.[1][5]

Nitric Oxide (NO) Production Assay (Griess Assay)
  • Principle: This colorimetric assay measures the concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant.

  • Procedure:

    • After cell treatment, collect 100 µL of culture supernatant from each well.

    • Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) to each supernatant sample in a 96-well plate.

    • Incubate the plate at room temperature for 10-15 minutes in the dark.

    • Measure the absorbance at 540 nm using a microplate reader.

    • The concentration of nitrite is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.

Western Blot Analysis for NF-κB Pathway Proteins
  • Principle: This technique is used to detect and quantify specific proteins in a cell lysate, providing insights into the activation of signaling pathways.

  • Procedure:

    • Cell Lysis: After treatment, wash cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.[9]

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

    • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

    • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

    • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-IKKα/β, IκBα, phospho-p65, p65, and a loading control like β-actin) overnight at 4°C.

    • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

    • Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The band intensities can be quantified using densitometry software.[9][10]

Enzyme-Linked Immunosorbent Assay (ELISA) for IL-6 and TNF-α
  • Principle: ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.

  • Procedure:

    • Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest (IL-6 or TNF-α) and incubate overnight.[11]

    • Blocking: Wash the plate and block any non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS).

    • Sample Incubation: Add cell culture supernatants and standards to the wells and incubate for a specified time to allow the cytokine to bind to the capture antibody.[12]

    • Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine.

    • Enzyme Conjugate: After another wash, add streptavidin-HRP conjugate, which will bind to the biotinylated detection antibody.

    • Substrate Addition: Wash the plate and add a chromogenic substrate (e.g., TMB). The HRP enzyme will catalyze a color change.[1]

    • Stop Reaction and Read: Stop the reaction with a stop solution and measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.[12] The concentration of the cytokine in the samples is determined from a standard curve.

Mandatory Visualization

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

G cluster_LPS LPS Stimulation cluster_NFkB NF-κB Signaling Pathway cluster_Inflammation Inflammatory Response LPS LPS TLR4 TLR4 Receptor LPS->TLR4 binds IKK IKKα/β TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB releases NFkB_nucleus Active NF-κB (in Nucleus) NFkB->NFkB_nucleus translocates iNOS iNOS NFkB_nucleus->iNOS induces expression COX2 COX-2 NFkB_nucleus->COX2 induces expression Cytokines IL-6, TNF-α NFkB_nucleus->Cytokines induces expression DMC This compound DMC->IKK inhibits

Caption: Signaling pathway of this compound's anti-inflammatory action.

G cluster_analysis Analysis start Start: Seed RAW 264.7 cells pretreatment Pre-treat with This compound or DMF start->pretreatment stimulation Stimulate with LPS pretreatment->stimulation incubation Incubate for 24 hours stimulation->incubation griess Griess Assay for NO incubation->griess elisa ELISA for IL-6, TNF-α incubation->elisa western Western Blot for NF-κB pathway proteins incubation->western

Caption: Experimental workflow for comparing anti-inflammatory compounds.

G cluster_DMF Dimethyl Fumarate (DMF) cluster_targets Cellular Targets & Pathways cluster_effects Therapeutic Effects DMF DMF NFkB NF-κB Pathway DMF->NFkB inhibits Nrf2 Nrf2 Pathway DMF->Nrf2 activates HCA2 HCA2 Receptor DMF->HCA2 activates TXNRD1 Thioredoxin Reductase 1 DMF->TXNRD1 inhibits anti_inflammatory Anti-inflammatory NFkB->anti_inflammatory immunomodulatory Immunomodulatory NFkB->immunomodulatory antioxidant Antioxidant Nrf2->antioxidant HCA2->anti_inflammatory TXNRD1->anti_inflammatory

Caption: Pleiotropic mechanisms of action of Dimethyl Fumarate (DMF).

References

Safety Operating Guide

Proper Disposal of 1,5-Dimethyl Citrate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This document provides essential procedural guidance for the proper disposal of 1,5-Dimethyl Citrate, a polycarboxylic acid used in various research applications.

When handling the disposal of this compound, it is crucial to consult the substance's specific Safety Data Sheet (SDS) and adhere to all local, state, and federal regulations. While a comprehensive SDS for this compound was not publicly available at the time of this writing, guidance can be drawn from the safety information for the closely related compound, Dimethyl Citric acid, and general best practices for laboratory chemical waste management.

Immediate Safety and Handling for Disposal

Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

In the event of a spill, absorb the material with an inert, non-combustible absorbent, such as sand or vermiculite. The contaminated absorbent should then be collected and placed in a sealed container for disposal as chemical waste.

Step-by-Step Disposal Protocol

  • Waste Identification and Segregation:

    • Pure, unused this compound should be disposed of in its original container or a clearly labeled, sealed waste container.

    • Solutions containing this compound should be collected in a designated, labeled waste container. Do not mix with other waste streams unless compatibility has been confirmed.

    • Contaminated materials, such as pipette tips, weighing boats, and absorbent pads, should be collected in a separate, clearly labeled solid waste container.

  • Waste Characterization:

    • Based on available data for similar compounds, this compound is not expected to be classified as a highly hazardous substance. However, it is essential to review the specific hazard classifications on the product's SDS.

    • If the substance is dissolved in a solvent, the hazards of the solvent must also be considered when characterizing the waste.

  • Containerization and Labeling:

    • Use only approved, chemically resistant containers for waste collection.

    • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any other components of the waste mixture. The accumulation start date should also be clearly visible.

  • Storage of Waste:

    • Store waste containers in a designated satellite accumulation area.

    • Ensure containers are sealed to prevent leaks or spills.

    • Store away from incompatible materials.

  • Disposal Request:

    • Once the waste container is full, or if it has been in accumulation for the maximum allowable time according to your institution's policies, submit a hazardous waste pickup request to your institution's Environmental Health and Safety (EHS) department.

Quantitative Data Summary

PropertyValueSource
CAS Number53798-96-2[1][2]
Molecular FormulaC₈H₁₂O₇[1][2]
Molecular Weight220.18 g/mol [1][2]
AppearanceWhite to off-white solid[1]
SolubilitySlightly soluble in DMSO and Methanol[1]

Disposal Decision Workflow

Disposal_Workflow start Start: Have this compound Waste consult_sds Consult Safety Data Sheet (SDS) for specific disposal instructions start->consult_sds check_local_reg Check institutional and local regulations for chemical waste consult_sds->check_local_reg is_pure Is the waste pure this compound? check_local_reg->is_pure is_solution Is the waste a solution containing this compound? is_pure->is_solution No collect_pure Collect in a labeled, sealed container for chemical waste is_pure->collect_pure Yes is_solid Is the waste contaminated solid material? is_solution->is_solid No collect_solution Collect in a designated, labeled liquid chemical waste container is_solution->collect_solution Yes collect_solid Collect in a designated, labeled solid chemical waste container is_solid->collect_solid Yes store_waste Store waste in a designated satellite accumulation area collect_pure->store_waste collect_solution->store_waste collect_solid->store_waste request_pickup Request hazardous waste pickup from EHS store_waste->request_pickup end End: Waste properly disposed request_pickup->end

Caption: Disposal decision workflow for this compound.

Disclaimer: This information is intended as a general guide. Always consult the specific Safety Data Sheet for this compound and your institution's waste disposal procedures before handling and disposing of this chemical.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.